molecular formula C14H9Cl B1582455 9-Chloroanthracene CAS No. 716-53-0

9-Chloroanthracene

Cat. No.: B1582455
CAS No.: 716-53-0
M. Wt: 212.67 g/mol
InChI Key: KULLJOPUZUWTMF-UHFFFAOYSA-N
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Description

9-Chloroanthracene is a useful research compound. Its molecular formula is C14H9Cl and its molecular weight is 212.67 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 179354. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

9-chloroanthracene
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InChI

InChI=1S/C14H9Cl/c15-14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)14/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

KULLJOPUZUWTMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl
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DSSTOX Substance ID

DTXSID20221831
Record name Anthracene, 9-chloro-
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Molecular Weight

212.67 g/mol
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Physical Description

Yellow solid; [Sigma-Aldrich MSDS]
Record name 9-Chloroanthracene
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CAS No.

716-53-0, 26779-04-4
Record name 9-Chloroanthracene
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Record name Anthracene, 9-chloro-
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Record name Anthracene, dimer
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Foundational & Exploratory

An In-depth Technical Guide to the Photophysical Properties of 9-Chloroanthracene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive exploration of the photophysical properties of 9-chloroanthracene, a halogenated polycyclic aromatic hydrocarbon. As a Senior Application Scientist, this document is structured to deliver not just raw data, but a deeper understanding of the underlying principles that govern the interaction of this molecule with light. By explaining the causality behind its photophysical behavior and providing detailed experimental methodologies, this guide aims to be an authoritative resource for researchers in drug development, materials science, and photochemistry.

The introduction of a chlorine atom onto the anthracene core significantly perturbs its electronic structure, leading to distinct spectral and dynamic properties. Understanding these changes is crucial for applications ranging from photosensitizers in photodynamic therapy to probes for biological systems. This guide will delve into the absorption and emission characteristics, the efficiency of light emission, and the dynamics of the excited states of this compound, offering insights that are both theoretically grounded and practically applicable.

Core Photophysical Principles of this compound

The photophysical properties of this compound are governed by the interplay of its aromatic π-electron system and the influence of the heavy chlorine atom. Upon absorption of a photon, the molecule is promoted to an excited electronic state. The subsequent de-excitation pathways determine its fluorescent and phosphorescent behavior.

Absorption and Emission Spectra

For comparison, anthracene in cyclohexane exhibits absorption maxima at approximately 324, 340, 357, and 375 nm. The introduction of a chloro group at the 9-position is expected to cause a small bathochromic (red) shift in these absorption bands due to the electron-donating character of the halogen via resonance and its electron-withdrawing inductive effect.

Similarly, the fluorescence emission spectrum of this compound will exhibit a characteristic vibronic structure. The emission occurs at longer wavelengths than the absorption, a phenomenon known as the Stokes shift. The magnitude of the Stokes shift can provide insights into the geometric and electronic changes between the ground and excited states.

CompoundSolventAbsorption Maxima (λ_abs, nm)Emission Maxima (λ_em, nm)
Anthracene[1]Cyclohexane~356~404
9,10-Dichloroanthracene[2]Not Specified~380~431

Note: The above table provides comparative data. Specific spectral data for this compound should be experimentally determined.

The Heavy-Atom Effect and Intersystem Crossing

A key feature of this compound is the presence of the chlorine atom, which introduces a "heavy-atom effect." This effect enhances spin-orbit coupling, the interaction between the electron's spin and its orbital motion. The increased spin-orbit coupling facilitates intersystem crossing (ISC), a non-radiative transition from the lowest excited singlet state (S₁) to the lowest triplet state (T₁).

This enhanced ISC has two significant consequences:

  • Fluorescence Quenching: As intersystem crossing becomes a more efficient de-excitation pathway from the S₁ state, the fluorescence quantum yield (Φ_F), which is the ratio of emitted photons to absorbed photons, is reduced compared to anthracene.

  • Increased Triplet State Population: The enhanced ISC leads to a higher population of the triplet state. This makes this compound a potential photosensitizer, capable of transferring its triplet energy to other molecules, such as molecular oxygen, to generate reactive oxygen species.

The rate of intersystem crossing is a critical parameter that is not widely reported for this compound and would require experimental determination through techniques like time-resolved spectroscopy.

Fluorescence Quantum Yield and Lifetime

The fluorescence quantum yield (Φ_F) is a direct measure of the efficiency of the fluorescence process. Due to the heavy-atom effect, the Φ_F of this compound is expected to be lower than that of anthracene (Φ_F ≈ 0.27 in ethanol)[1]. The precise value is dependent on the solvent.

The fluorescence lifetime (τ_F) is the average time the molecule spends in the excited singlet state before returning to the ground state. A higher rate of non-radiative decay processes, such as intersystem crossing, will shorten the fluorescence lifetime. Therefore, the τ_F of this compound is anticipated to be shorter than that of anthracene (τ_F ≈ 4-5 ns in various organic solvents)[2].

CompoundSolventFluorescence Quantum Yield (Φ_F)Fluorescence Lifetime (τ_F) (ns)
Anthracene[1]Ethanol0.27~4-5
9,10-DiphenylanthraceneCyclohexane0.97Not specified

Note: This table provides comparative data for context. Experimental determination is necessary for this compound.

Phosphorescence

The population of the triplet state via intersystem crossing opens up the possibility of phosphorescence, which is the radiative decay from the T₁ state to the ground state (S₀). Phosphorescence occurs at a much longer wavelength and has a significantly longer lifetime (microseconds to seconds) than fluorescence because the T₁ → S₀ transition is spin-forbidden.

While the triplet state of this compound is known to be populated, its phosphorescence characteristics, such as the phosphorescence spectrum and quantum yield, are not well-documented in readily available literature and would likely need to be measured at low temperatures to minimize non-radiative decay from the triplet state.

Experimental Characterization of Photophysical Properties

To rigorously characterize the photophysical properties of this compound, a series of spectroscopic and time-resolved measurements are necessary. The following sections provide detailed, self-validating protocols for these key experiments.

UV-Vis Absorption and Steady-State Fluorescence Spectroscopy

Objective: To determine the absorption and emission maxima and to observe the influence of solvent polarity.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a high-purity, spectroscopic grade solvent (e.g., cyclohexane, ethanol, acetonitrile) at a concentration of approximately 10⁻³ M.

    • From the stock solution, prepare a series of dilutions in the same solvent to obtain solutions with absorbances in the range of 0.01 to 0.1 at the absorption maximum to minimize inner-filter effects in fluorescence measurements.

  • UV-Vis Absorption Spectroscopy:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Record the absorption spectrum of each solution from approximately 250 nm to 450 nm, using the pure solvent as a reference.

    • Identify the wavelengths of maximum absorbance (λ_abs).

  • Steady-State Fluorescence Spectroscopy:

    • Use a spectrofluorometer equipped with a corrected emission channel.

    • Excite the sample at its longest-wavelength absorption maximum.

    • Record the emission spectrum from a wavelength slightly longer than the excitation wavelength to approximately 600 nm.

    • Identify the wavelengths of maximum emission (λ_em).

Causality: By performing these measurements in solvents of varying polarity, one can observe solvatochromic shifts. A red shift in the emission spectrum with increasing solvent polarity can indicate a more polar excited state compared to the ground state.

Caption: Workflow for Absorption and Emission Spectroscopy.

Determination of Relative Fluorescence Quantum Yield

Objective: To quantify the fluorescence efficiency of this compound relative to a known standard.

Methodology:

  • Standard Selection: Choose a well-characterized fluorescence standard with a known quantum yield (Φ_std) that absorbs and emits in a similar spectral region to this compound. A suitable standard could be quinine sulfate in 0.1 M H₂SO₄ (Φ_std = 0.54) or 9,10-diphenylanthracene in cyclohexane (Φ_std ≈ 0.9-1.0).

  • Sample and Standard Preparation:

    • Prepare a series of at least five dilutions of both the this compound sample and the standard in the same solvent.

    • The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to ensure linearity and avoid inner-filter effects.

  • Data Acquisition:

    • Measure the absorbance of each solution at the chosen excitation wavelength.

    • Measure the corrected fluorescence emission spectrum for each solution, ensuring identical excitation wavelength, slit widths, and other instrumental parameters for both the sample and the standard.

    • Integrate the area under the emission curve for each spectrum.

  • Data Analysis:

    • For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance.

    • Determine the slope of the resulting lines from a linear regression (Grad_sample and Grad_std).

    • Calculate the quantum yield of the sample (Φ_sample) using the following equation:

    Φ_sample = Φ_std × (Grad_sample / Grad_std) × (η_sample² / η_std²)

    where η is the refractive index of the solvent.

Trustworthiness: The use of multiple concentrations and the linear regression analysis provide a robust and self-validating method for determining the relative quantum yield, minimizing errors associated with single-point measurements.

Caption: Workflow for Relative Quantum Yield Determination.

Time-Resolved Fluorescence Spectroscopy

Objective: To determine the fluorescence lifetime (τ_F) of this compound.

Methodology:

  • Instrumentation: Utilize a time-correlated single-photon counting (TCSPC) system. This setup typically includes a pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser), a sample holder, a monochromator, a fast photodetector (e.g., a microchannel plate photomultiplier tube), and TCSPC electronics.

  • Sample Preparation: Prepare a dilute solution of this compound with an absorbance of approximately 0.1 at the excitation wavelength.

  • Data Acquisition:

    • Excite the sample with the pulsed laser at a wavelength corresponding to an absorption band of this compound.

    • Collect the fluorescence decay profile at the emission maximum.

    • Measure the instrument response function (IRF) by scattering the excitation light into the detector using a non-fluorescent scattering solution (e.g., a dilute suspension of colloidal silica).

  • Data Analysis:

    • Perform a deconvolution of the measured fluorescence decay with the IRF using appropriate fitting software.

    • Fit the decay to a single or multi-exponential decay model to obtain the fluorescence lifetime(s).

Causality: The fluorescence lifetime provides direct information about the rates of both radiative and non-radiative decay from the excited singlet state. A shorter lifetime compared to a reference compound without a heavy atom (like anthracene) is indicative of a higher rate of non-radiative processes, such as intersystem crossing.

Jablonski Diagram and Excited State Dynamics

The photophysical processes of this compound can be visualized using a Jablonski diagram. This diagram illustrates the electronic states of the molecule and the transitions between them.

Jablonski cluster_0 Singlet States cluster_1 Triplet State S0 S₀ S1 S₁ S0->S1 Absorption S1->S0 Fluorescence S1->S0 Internal Conversion T1 T₁ S1->T1 Intersystem Crossing T1->S0 Phosphorescence T1->S0 Intersystem Crossing

Caption: Simplified Jablonski Diagram for this compound.

The key dynamic processes for this compound are:

  • Absorption: Excitation from the ground singlet state (S₀) to a higher excited singlet state (S₁).

  • Vibrational Relaxation: Rapid non-radiative relaxation to the lowest vibrational level of the S₁ state.

  • Fluorescence: Radiative decay from S₁ to S₀.

  • Internal Conversion: Non-radiative decay from S₁ to S₀.

  • Intersystem Crossing (ISC): Non-radiative transition from S₁ to the triplet state (T₁), enhanced by the heavy chlorine atom.

  • Phosphorescence: Radiative decay from T₁ to S₀.

  • Intersystem Crossing: Non-radiative decay from T₁ to S₀.

The competition between these processes determines the overall photophysical profile of this compound. The enhanced ISC rate due to the chlorine atom is the primary reason for its distinct properties compared to anthracene.

Conclusion and Future Directions

This technical guide has provided a detailed overview of the core photophysical properties of this compound, emphasizing the causal relationships between its structure and its interaction with light. The presence of the chlorine atom significantly influences its excited-state dynamics, primarily through the heavy-atom effect, which enhances intersystem crossing. This leads to a reduction in fluorescence quantum yield and lifetime, and an increased population of the triplet state.

While this guide provides a strong theoretical framework and detailed experimental protocols, it also highlights the need for further experimental investigation to obtain precise quantitative data for this compound. Future work should focus on systematically measuring its absorption and emission spectra, fluorescence quantum yields, and lifetimes in a range of solvents with varying polarities. Furthermore, detailed studies of its triplet state, including phosphorescence measurements and determination of the intersystem crossing quantum yield, will be crucial for fully understanding its potential in applications such as photodynamic therapy and photocatalysis.

By combining the theoretical principles outlined here with rigorous experimental characterization, researchers can unlock the full potential of this compound and other halogenated aromatic compounds in a variety of scientific and technological fields.

References

9-chloroanthracene chemical structure and properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 9-Chloroanthracene: Structure, Properties, Synthesis, and Applications

Authored by: A Senior Application Scientist

Abstract

This compound, a chlorinated polycyclic aromatic hydrocarbon, serves as a pivotal intermediate and research compound in various scientific domains. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, spectroscopic signature, synthesis protocols, and key applications. Designed for researchers, scientists, and professionals in drug development and materials science, this document synthesizes technical data with practical insights to facilitate a deeper understanding and effective utilization of this compound.

Introduction to this compound

This compound is an aromatic organic compound derived from anthracene, a polycyclic aromatic hydrocarbon (PAH) consisting of three fused benzene rings. The introduction of a chlorine atom at the 9-position of the anthracene core significantly modifies its electronic properties and reactivity, making it a valuable precursor in organic synthesis and a subject of study in biochemical research.[1][2] Its applications span from being a building block for more complex molecules in pharmaceutical development to its use in materials science as a component for optoelectronic materials.[3][4][5] Understanding the fundamental characteristics of this compound is crucial for its effective and safe application in a laboratory and industrial setting. This guide aims to provide an authoritative and practical resource for professionals working with this versatile compound.

Molecular Structure and Physicochemical Properties

The structural and physical characteristics of this compound define its behavior in chemical reactions and its suitability for various applications.

Chemical Structure and Identifiers

The chemical structure of this compound is characterized by a chlorine atom substituting a hydrogen atom at the central meso-position (C9) of the anthracene tricycle. This substitution breaks the symmetry of the parent anthracene molecule.

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers for this compound

Identifier Value Source(s)
CAS Number 716-53-0 [6][7]
Molecular Formula C₁₄H₉Cl [1][3][6]
Molecular Weight 212.67 g/mol [1][3][8]
IUPAC Name This compound [7][9]
InChI InChI=1S/C14H9Cl/c15-14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)14/h1-9H [7]
InChIKey KULLJOPUZUWTMF-UHFFFAOYSA-N [7][9]

| SMILES | C1=CC2=CC3=CC=CC=C3C(=C2C=C1)Cl |[3] |

Physicochemical Properties

The physical properties of this compound are essential for its handling, purification, and application in various solvent systems.

Table 2: Physicochemical Properties of this compound

Property Value Source(s)
Appearance Yellow solid, crystals, or crystalline powder [9][10][11]
Melting Point 101-106 °C [4][6][10]
Boiling Point 370.1 ± 11.0 °C (Predicted) [12]
Solubility Insoluble in water. Soluble in carbon tetrachloride, petroleum ether. [4][10][12]
Stability Stable under recommended storage conditions. Incompatible with strong oxidizing agents. [4][12][13]

| Storage | Store at room temperature in a dry, well-ventilated place. |[2][3][4] |

Synthesis and Purification

The most common and efficient synthesis of this compound involves the direct chlorination of anthracene. Several chlorinating agents can be employed, but the use of cupric chloride (CuCl₂) provides a high yield of the desired product.[10] Other methods include the use of chlorine, t-butyl hypochlorite, or phosphorus pentachloride, though these can lead to mixtures including 9,10-dichloroanthracene.[10][14]

Rationale for Synthetic Approach: Cupric Chloride Method

The selection of anhydrous cupric chloride in a non-polar solvent like carbon tetrachloride is a strategic choice for achieving high regioselectivity for the 9-position.[10] The reaction proceeds via a mechanism where CuCl₂ acts as the chlorine source. The gradual conversion of brown cupric chloride to white cuprous chloride provides a visual indicator of reaction progress.[10] This method is favored because it minimizes the formation of the 9,10-dichloro-adduct, a common side product in other chlorination reactions of anthracene.[10][15] The presence of any moisture can significantly hinder the reaction, necessitating the use of anhydrous reagents and dry glassware.[10]

Detailed Experimental Protocol: Synthesis of this compound

This protocol is adapted from a well-established procedure published in Organic Syntheses.[10]

Materials and Equipment:

  • Anthracene (0.100 mole, 17.8 g)

  • Anhydrous cupric chloride (0.202 mole, 27.2 g), dried at 110-120°C

  • Carbon tetrachloride (500 ml), anhydrous

  • Alumina for chromatography

  • Petroleum ether (b.p. 60-80°)

  • 1-L two-necked flask, mechanical stirrer, reflux condenser, drying tube, filtration apparatus, chromatographic column

Procedure:

  • Reaction Setup: In a dry 1-L two-necked flask equipped with a mechanical stirrer and a reflux condenser fitted with a calcium chloride drying tube, combine anthracene (17.8 g), anhydrous cupric chloride (27.2 g), and carbon tetrachloride (500 ml).[10]

  • Reaction Execution: Stir the mixture and heat under reflux for 18-24 hours. During this time, hydrogen chloride gas will evolve, and the color of the solid will change from brown to white.[10]

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solid cuprous chloride by filtration.

  • Purification (Chromatography): Pass the filtrate through a chromatographic column (35 mm diameter) packed with 200 g of alumina. Elute the column with an additional 400 ml of carbon tetrachloride.[10]

  • Isolation: Combine the eluates and evaporate the solvent to dryness under reduced pressure. This yields 19-21 g (89-99%) of crude this compound as a lemon-yellow solid with a melting point of 102-104°C.[10]

  • Recrystallization (Optional): For higher purity, recrystallize the crude product from petroleum ether (b.p. 60-80°). This typically yields 16-17 g (75-80%) of pure this compound as yellow needles with a melting point of 104-106°C.[10]

G cluster_synthesis Synthesis Workflow A Combine Anthracene, Anhydrous CuCl₂, CCl₄ B Reflux for 18-24h A->B Heat & Stir C Filter to remove Cuprous Chloride B->C Cool D Column Chromatography (Alumina) C->D Collect Filtrate E Evaporate Solvent D->E Collect Eluate F Recrystallize from Petroleum Ether E->F Crude Product G Pure this compound F->G Purified Product

Caption: Experimental workflow for the synthesis of this compound.

Spectroscopic Characterization

Spectroscopic analysis is fundamental for confirming the identity and purity of this compound.[16] The data from various techniques provide a unique fingerprint of the molecule.

  • ¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Due to the substitution at the C9 position, the chemical shifts of the carbons in the anthracene core are altered compared to the parent compound.[8][17]

  • Infrared (IR) Spectroscopy: The IR spectrum shows characteristic absorption bands for aromatic C-H stretching and bending, as well as C-C stretching within the aromatic rings. The C-Cl bond also exhibits a characteristic absorption in the fingerprint region.[8]

  • Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) of this compound typically shows a prominent molecular ion peak (M⁺) at m/z 212 and an isotope peak (M+2) at m/z 214, with an intensity ratio of approximately 3:1, which is characteristic of a monochlorinated compound.[8]

  • UV-Visible Spectroscopy: The UV-Vis spectrum of this compound, like other anthracene derivatives, displays characteristic absorption bands in the ultraviolet region, corresponding to π-π* electronic transitions within the aromatic system.[18]

G cluster_analysis Spectroscopic Validation Sample Synthesized This compound NMR ¹³C NMR (Carbon Framework) Sample->NMR IR IR Spectroscopy (Functional Groups) Sample->IR MS Mass Spectrometry (Molecular Weight & Isotope Pattern) Sample->MS UV UV-Vis Spectroscopy (Electronic Transitions) Sample->UV Confirm Structure Confirmed NMR->Confirm IR->Confirm MS->Confirm UV->Confirm

Caption: Workflow for spectroscopic confirmation of this compound.

Chemical Reactivity and Applications

The chlorine atom at the 9-position influences the reactivity of the anthracene core, making this compound a versatile reagent in organic synthesis and a molecule of interest in various research fields.

Key Reactions
  • Diels-Alder Cycloaddition: The anthracene core can act as a diene in [4+2] cycloaddition reactions. This compound participates in Diels-Alder reactions with various dienophiles, though the regioselectivity can be influenced by the substituent.[19] For instance, its reaction with 2-acetamidoacrylate yields a mixture of adducts.[19]

  • Atmospheric Chemistry: As a chlorinated PAH, this compound is of environmental interest. Studies have investigated its gas-phase reactions with atmospheric radicals like NO₃.[20] These reactions lead to the formation of various oxidation products, and the atmospheric lifetime of this compound is estimated to be relatively short.[20][21]

Applications
  • Biochemical Research: this compound is used as a chlorinated anthracene compound for various biochemical studies.[1][2][4]

  • Pharmaceutical Intermediate: Anthracene derivatives are important scaffolds in medicinal chemistry. This compound can serve as a starting material for the synthesis of more complex molecules with potential pharmacological activity.[4][5]

  • Materials Science: The anthracene core is a well-known fluorophore. Derivatives like this compound can be used as building blocks for creating organic light-emitting diodes (OLEDs), fluorescent probes, and other optoelectronic materials.[3][5] Its derivatives, such as 1-Chloro-9,10-bis(phenylethynyl)anthracene, are used as fluorescent dyes in applications like lightsticks.[22]

G cluster_reactivity Core Reactivity & Applications Core This compound DA Diels-Alder Reactions Core->DA [4+2] Cycloaddition Atm Atmospheric Oxidation Core->Atm Radical Reactions App2 Materials Science (e.g., Fluorophores) Core->App2 App3 Biochemical Research Tool Core->App3 App1 Pharmaceutical Intermediates DA->App1

Caption: Reactivity and major application areas of this compound.

Safety and Hazard Information

As with any chemical reagent, proper handling of this compound is essential to ensure laboratory safety. It is classified as hazardous, and users must consult the Safety Data Sheet (SDS) before use.[23][24]

  • Hazards: this compound is harmful if swallowed.[8][11] It can cause skin and serious eye irritation, and may cause respiratory irritation.[23][24] It is also suspected of causing genetic defects.[23][24]

  • Precautionary Measures:

    • Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[23]

    • Use in a well-ventilated area or outdoors.[24]

    • Wear protective gloves, protective clothing, eye protection, and face protection.[23]

    • Avoid breathing dust.[23]

    • Wash hands and any exposed skin thoroughly after handling.[24]

  • First Aid:

    • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[23]

    • If on skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[23]

    • If inhaled: Remove person to fresh air and keep comfortable for breathing.[24]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[23]

Conclusion

This compound is a compound of significant utility in synthetic chemistry and applied sciences. Its well-defined structure, predictable reactivity, and accessible synthesis make it a valuable tool for researchers. A thorough understanding of its properties, as outlined in this guide, is paramount for its successful application in developing novel pharmaceuticals, advanced materials, and for its use in fundamental biochemical research. Adherence to strict safety protocols is mandatory to mitigate the potential hazards associated with its handling.

References

An In-depth Technical Guide to 4-Benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic Acid: Synthesis, Characterization, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthesis, characterization, and reactivity of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid, a versatile heterocyclic compound with significant potential in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but also the underlying scientific rationale for the experimental choices described.

Introduction: The Significance of Pyrazole Scaffolds

Pyrazole derivatives are a cornerstone of heterocyclic chemistry, renowned for their wide array of pharmacological activities, including anti-inflammatory, antimicrobial, antiviral, and antitumor properties.[1] The specific compound, 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid, serves as a key intermediate for the synthesis of a multitude of novel chemical entities. Its trifunctional nature, possessing a carboxylic acid, a benzoyl group, and a substituted pyrazole core, allows for diverse chemical modifications to explore structure-activity relationships.

Physicochemical Properties

While a specific CAS number of 716-53-0 was initially considered, publicly available data for this identifier corresponds to 9-chloroanthracene.[2][3][4][5][6] This guide will focus on the extensively documented compound, 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid.

Table 1: Physicochemical Properties of 4-Benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic Acid

PropertyValueSource
Molecular FormulaC₂₃H₁₆N₂O₃[7]
Molecular Weight368.39 g/mol [7]
AppearanceSolid[1][8]
Melting PointData not consistently reported, varies with derivativesN/A

Synthesis of 4-Benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic Acid

The primary and most efficient synthesis of the title compound involves the reaction of a furan-2,3-dione precursor with a hydrazone.[1][8] This method is advantageous due to its one-step nature and the accessibility of the starting materials.

Synthetic Workflow

synthesis_workflow start Starting Materials furan_dione 4-Benzoyl-5-phenylfuran-2,3-dione start->furan_dione hydrazone Benzaldehyde Phenylhydrazone start->hydrazone reaction Solventless Thermal Cyclocondensation furan_dione->reaction hydrazone->reaction product 4-Benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic Acid reaction->product purification Recrystallization product->purification final_product Pure Product purification->final_product

Caption: Synthetic workflow for 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid.

Detailed Experimental Protocol: Synthesis

Objective: To synthesize 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid.

Materials:

  • 4-Benzoyl-5-phenylfuran-2,3-dione

  • 1-Benzylidene-2-phenylhydrazone

  • Heating mantle or oil bath

  • Round bottom flask

  • Ethanol (for recrystallization)

Procedure:

  • Reaction Setup: In a round bottom flask, combine equimolar amounts of freshly prepared 4-benzoyl-5-phenylfuran-2,3-dione and 1-benzylidene-2-phenylhydrazone.[1]

  • Thermal Reaction: Heat the mixture without a solvent. The reaction is typically conducted at an elevated temperature, and the progress can be monitored by observing the physical changes in the reaction mixture.[1][8]

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

  • Purification: The crude product is then purified by recrystallization from a suitable solvent, such as absolute ethanol, to yield the pure 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid.[1]

Expert Insight: The choice of a solventless reaction is a key aspect of this synthesis, often leading to higher yields and easier purification. The furan-2,3-dione acts as a versatile synthon in heterocyclic chemistry.[8][9]

Spectroscopic Characterization

The structural elucidation of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid and its derivatives is primarily achieved through spectroscopic methods such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Table 2: Key Spectroscopic Data for Derivatives of 4-Benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic Acid

DerivativeSpectroscopic MethodKey Signals (cm⁻¹ for IR, δ ppm for NMR)Source
N-(4-Chlorophenyl)-4-benzoyl-1,5-diphenyl-1H-3-pyrazolecarboxamideIR3365 (NH), 1664 (C=O, benzoyl), 1655 (C=O, amide), 1595 (C=N)[1]
N-(4-Chlorophenyl)-4-benzoyl-1,5-diphenyl-1H-3-pyrazolecarboxamide¹H NMR (CDCl₃)9.00 (s, 1H, NH), 7.1–7.86 (m, 19H, Ar-H)[1]
N-(4-Methoxyphenyl)-4-benzoyl-1,5-diphenyl-1H-3-pyrazolecarboxamideIR3381 (NH), 1680 (C=O, benzoyl), 1669 (C=O, amide), 1593 (C=N)[1]
N-(4-Methoxyphenyl)-4-benzoyl-1,5-diphenyl-1H-3-pyrazolecarboxamide¹H NMR (CDCl₃)8.88 (s, 1H, NH), 6.81–7.87 (m, 19H, Ar-H), 3.77 (s, 3H, –OCH₃)[1]
Methyl 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylate¹³C NMR (CDCl₃)190.06 (PhC=O), 146.93 (-NC=O), 61.03 (OCH₃)[9]

Chemical Reactivity and Derivatization

The carboxylic acid moiety at the 3-position of the pyrazole ring is a prime site for chemical modification. It can be readily converted to its acid chloride, which then serves as a versatile intermediate for the synthesis of a wide range of amides, esters, and other derivatives.[8][9]

Reaction Pathway for Derivatization

derivatization_pathway acid 4-Benzoyl-1,5-diphenyl-1H- pyrazole-3-carboxylic Acid thionyl_chloride SOCl₂ acid->thionyl_chloride Reaction acid_chloride Acid Chloride Intermediate thionyl_chloride->acid_chloride nucleophiles Various Nucleophiles (Amines, Alcohols, Hydrazides) acid_chloride->nucleophiles Nucleophilic Acyl Substitution derivatives Amides, Esters, Hydrazides, etc. nucleophiles->derivatives

Caption: General reaction pathway for the derivatization of the carboxylic acid.

Detailed Experimental Protocol: Synthesis of Amide Derivatives

Objective: To synthesize N-substituted 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxamides.

Materials:

  • 4-Benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Appropriate amine

  • Toluene

  • Heating mantle with reflux condenser

Procedure:

  • Formation of the Acid Chloride: Reflux 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid with an excess of thionyl chloride to form the corresponding acid chloride.[1][8] The excess thionyl chloride can be removed under reduced pressure.

  • Amidation: Dissolve the crude acid chloride in toluene. Add an equimolar amount of the desired amine to the solution.[1]

  • Reaction: Heat the mixture at reflux for 4-5 hours.[1]

  • Work-up and Purification: After the reaction is complete, evaporate the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent, typically absolute ethanol.[1]

Trustworthiness of the Protocol: This two-step, one-pot modification is a well-established and reliable method for the synthesis of amides from carboxylic acids. The formation of the highly reactive acid chloride in situ ensures efficient conversion to the desired amide upon addition of the amine nucleophile.

Biological and Pharmacological Significance

Derivatives of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid have been investigated for a range of biological activities.

  • Antibacterial Activity: Several amide and hydrazide derivatives have shown notable antibacterial activity against both Gram-positive and Gram-negative bacteria.[1][10][11] For instance, some novel pyrazole-NO hybrid molecules exhibited remarkable activity against Escherichia coli, Pseudomonas aeruginosa, Bacillus subtilis, and Staphylococcus aureus.[1]

  • Anti-inflammatory Activity: Many of the synthesized compounds have demonstrated significant anti-inflammatory properties when compared to standard drugs like indomethacin.[1] The rationale behind synthesizing nitric oxide (NO) donating hybrids was to potentially reduce the ulcerogenic side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs).[1]

Conclusion

4-Benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid is a highly valuable and versatile scaffold in synthetic and medicinal chemistry. Its straightforward synthesis and the reactivity of its carboxylic acid group allow for the creation of diverse libraries of compounds for biological screening. The demonstrated antibacterial and anti-inflammatory activities of its derivatives underscore the potential of this chemical entity in the development of new therapeutic agents. Further exploration of this scaffold, including the synthesis of novel derivatives and comprehensive in vivo studies, is warranted to fully elucidate its therapeutic potential.

References

molecular weight and formula of 9-chloroanthracene

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 9-Chloroanthracene: Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a chlorinated polycyclic aromatic hydrocarbon (PAH) pivotal to advancements in biochemical research, materials science, and synthetic chemistry. We will delve into its fundamental properties, validated synthesis protocols, characteristic reactivity, and key applications, offering field-proven insights for researchers, scientists, and professionals in drug development.

Core Molecular and Physical Profile

This compound (CAS No. 716-53-0) is an aromatic compound derived from anthracene.[1][2] The introduction of a chlorine atom at the C9 position significantly influences its electronic properties and reactivity compared to the parent molecule, making it a valuable intermediate and research chemical.

Physicochemical and Spectroscopic Data

The essential properties of this compound are summarized below. These values are critical for experimental design, from selecting appropriate solvents to predicting reaction outcomes and ensuring safe handling.

PropertyValueSource
Molecular Formula C₁₄H₉Cl[1][2][3][4]
Molecular Weight 212.67 g/mol [1][3][4]
IUPAC Name This compound[1][2]
CAS Registry Number 716-53-0[1][2]
Appearance Yellow solid, crystals, or crystalline powder[5][6][7]
Melting Point 101-106 °C[8]
Solubility Insoluble in water. Soluble in solvents like carbon tetrachloride, chlorobenzene, ethanol, and petroleum ether.[5]
Purity Commercially available in purities of ≥90%, ≥95%, and ≥98%[3][4][9]

Spectroscopic data are essential for structural confirmation. While specific spectra are instrument-dependent, the National Institute of Standards and Technology (NIST) provides reference data for this compound, including its mass spectrum and IR spectrum.[2][10] The ¹³C NMR spectrum is also a key characterization tool.[1]

Synthesis of this compound: A Validated Protocol

The synthesis of this compound is most commonly achieved through the direct chlorination of anthracene. Several chlorinating agents can be employed, including chlorine, phosphorus pentachloride, and N-chlorosuccinimide.[11][12] However, a highly efficient and reliable one-step method utilizes anhydrous cupric chloride (CuCl₂), which avoids the use of gaseous chlorine and provides high yields.[11] This method is favored for its reproducibility and control over the reaction, minimizing the formation of the common byproduct, 9,10-dichloroanthracene.[11][12]

Experimental Workflow: Chlorination via Cupric Chloride

This protocol is adapted from a well-established procedure that leverages a radical aromatic substitution mechanism.[11][13] The choice of cupric chloride is strategic; it acts as a controlled source of chlorine radicals upon heating, offering a safer and more selective alternative to harsher reagents. Carbon tetrachloride is an effective solvent as it is inert under the reaction conditions and facilitates the necessary reflux temperature.[11][14]

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Anthracene (1 equiv.) and Anhydrous CuCl₂ (2 equiv.) B Add Carbon Tetrachloride Solvent A->B Suspend C Stir and Heat Under Reflux (18-24 hours) B->C D Monitor: Cupric (brown) → Cuprous (white) & HCl evolution C->D Progress E Cool and Filter to Remove Cuprous Chloride D->E F Pass Filtrate Through Alumina Column E->F G Elute with Carbon Tetrachloride F->G H Evaporate Solvent G->H I Obtain Lemon-Yellow Solid Product H->I Diels_Alder_Reaction cluster_reactants Reactants R1 This compound (Diene) R2 Dienophile (e.g., N-Methylmaleimide) P [4+2] Cycloadduct R1->P + R2->P

References

hazards and safety precautions for handling 9-chloroanthracene

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Hazards and Safety Precautions for Handling 9-Chloroanthracene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the hazards associated with this compound and outlines detailed safety precautions for its handling, storage, and disposal. As a Senior Application Scientist, the emphasis of this document is on fostering a proactive safety culture through a deep understanding of the material's properties and the rationale behind each safety protocol.

Understanding the Hazard Profile of this compound

This compound (CAS No. 716-53-0) is a chlorinated polycyclic aromatic hydrocarbon (PAH)[1]. It presents as a yellow crystalline solid and is utilized in biochemical research and as a pharmaceutical intermediate[2][3][4]. While its utility in scientific endeavors is significant, it is imperative to recognize its potential health and environmental hazards.

Health Hazards

The primary health concerns associated with this compound exposure are categorized as follows:

  • Acute Toxicity: It is harmful if swallowed[5].

  • Skin and Eye Irritation: Direct contact can cause skin irritation and serious eye irritation[5][6][7].

  • Respiratory Irritation: Inhalation of dust may lead to respiratory irritation[3][6][7].

  • Genetic Defects: this compound is suspected of causing genetic defects[3][6][7]. This is a significant long-term health risk that necessitates stringent handling protocols.

Physicochemical Hazards
  • Incompatibility: It is incompatible with strong oxidizing agents[2][6]. Contact with these substances can lead to vigorous reactions, potentially causing fire or explosion.

  • Thermal Decomposition: When heated to decomposition, it can release irritating and toxic gases and vapors, including hydrogen chloride gas, carbon monoxide, and carbon dioxide[7][8].

Environmental Hazards

This compound is very toxic to aquatic life with long-lasting effects. Therefore, its release into the environment must be strictly avoided. The compound is insoluble in water, which means it is not likely to be mobile in the environment through water solubility but can persist in soil and sediment[6][7].

Risk Mitigation: A Multi-Faceted Approach

A robust safety strategy for handling this compound is built on the hierarchy of controls, which prioritizes engineering and administrative controls, supplemented by the use of personal protective equipment (PPE).

Engineering Controls: The First Line of Defense
  • Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is the preferred engineering control to minimize inhalation exposure[9].

  • Safety Equipment: Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area[9].

Administrative Controls: Standard Operating Procedures
  • Training: All personnel handling this compound must receive comprehensive training on its hazards, safe handling procedures, and emergency protocols.

  • Restricted Access: The areas where this compound is handled and stored should be clearly marked and access should be restricted to authorized personnel.

  • Hygiene Practices: Wash hands thoroughly after handling the compound. Do not eat, drink, or smoke in the laboratory[6].

Personal Protective Equipment (PPE): The Final Barrier

The selection of appropriate PPE is critical to prevent direct contact with this compound. The following PPE is mandatory:

  • Eye and Face Protection: Wear chemical safety goggles that meet European Standard EN 166 or OSHA's eye and face protection regulations in 29 CFR 1910.133. A face shield may be necessary for tasks with a higher risk of splashing[6][9][10][11].

  • Hand Protection: Wear appropriate chemical-resistant gloves, such as nitrile or neoprene gloves[9][10]. Inspect gloves for any signs of degradation or puncture before use.

  • Body Protection: A lab coat or chemical-resistant apron must be worn to protect the skin[9][10].

  • Respiratory Protection: Under normal, well-ventilated conditions within a fume hood, respiratory protection is not typically required. However, if dust formation is unavoidable or in the event of a large spill, a NIOSH/MSHA or European Standard EN 136 approved respirator with appropriate filters should be used[9][10].

Table 1: Summary of this compound Properties

PropertyValueSource(s)
CAS Number 716-53-0[1][4][5][6][7][12][13][14][15][16]
Molecular Formula C₁₄H₉Cl[4][5][7][12][13][14][15][16][17]
Molecular Weight 212.67 g/mol [4][5][12][13][15][17]
Appearance Yellow crystalline solid[1][7][14]
Melting Point 101-106 °C[12][14]
Solubility Insoluble in water[2][3][6][7]

Experimental Protocols: Step-by-Step Methodologies

Safe Handling and Weighing Protocol
  • Preparation: Don all required PPE before entering the designated handling area. Ensure the chemical fume hood is functioning correctly.

  • Material Transfer: Transfer the required amount of this compound from the stock container to a secondary container inside the fume hood. Use a spatula for solid transfers and avoid generating dust.

  • Weighing: If weighing is required, perform this task inside the fume hood on a tared weigh boat or in a closed container.

  • Cleaning: After use, decontaminate the spatula and any other equipment with an appropriate solvent. Dispose of the cleaning materials as hazardous waste.

  • Hand Washing: Wash hands thoroughly after completing the task and removing PPE.

Storage Protocol
  • Store this compound in a tightly closed container in a cool, dry, and well-ventilated area[3][6][7].

  • The storage area should be separate from strong oxidizing agents[2][6].

  • Ensure the container is clearly labeled with the chemical name and all relevant hazard warnings.

Emergency Procedures: Preparedness and Response

A clear and well-rehearsed emergency plan is crucial for mitigating the consequences of an accidental exposure or spill.

First-Aid Measures
  • Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention[6][7].

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. If skin irritation persists, seek medical attention[6][7].

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention if symptoms occur[6][7].

  • Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Seek immediate medical attention[7][8].

Spill Response
  • Evacuate: Immediately evacuate the area and alert others.

  • Ventilate: Ensure the area is well-ventilated, if it is safe to do so.

  • Contain: For a solid spill, carefully sweep up the material to avoid creating dust and place it into a labeled, sealed container for hazardous waste disposal[9]. For a liquid spill, use an inert absorbent material to contain and collect the spill[9].

  • Decontaminate: Clean the spill area with soap and water.

  • Report: Report the incident to the laboratory supervisor and the institution's Environmental Health and Safety (EHS) department.

Disposal

All waste contaminated with this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous waste. Do not dispose of it down the drain or in the regular trash[9]. Follow all local, state, and federal regulations for hazardous waste disposal[18].

Visualizations

Hazard_Mitigation_Hierarchy cluster_0 Hierarchy of Controls for this compound cluster_1 Examples Engineering Controls Engineering Controls Administrative Controls Administrative Controls Engineering Controls->Administrative Controls More Effective Personal Protective Equipment (PPE) Personal Protective Equipment (PPE) Administrative Controls->Personal Protective Equipment (PPE) Less Effective Fume Hood\nEyewash Station Fume Hood Eyewash Station SOPs\nTraining SOPs Training Gloves\nGoggles\nLab Coat Gloves Goggles Lab Coat

Caption: Hierarchy of controls for managing this compound hazards.

Spill_Response_Workflow Spill Occurs Spill Occurs Evacuate & Alert Evacuate & Alert Spill Occurs->Evacuate & Alert Assess Situation Assess Situation Evacuate & Alert->Assess Situation Small Spill Small Spill Assess Situation->Small Spill Trained personnel can handle Large Spill Large Spill Assess Situation->Large Spill Requires specialist team Contain & Clean Contain & Clean Small Spill->Contain & Clean Contact EHS Contact EHS Large Spill->Contact EHS Decontaminate Area Decontaminate Area Contain & Clean->Decontaminate Area Dispose of Waste Dispose of Waste Decontaminate Area->Dispose of Waste Report Incident Report Incident Dispose of Waste->Report Incident

Caption: Workflow for responding to a this compound spill.

References

Core Synthetic Strategies: The Chlorination of Anthracene

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Historical Synthesis of 9-Chloroanthracene

For the accomplished researcher, the synthesis of foundational aromatic systems is not merely a procedural task but a study in the evolution of chemical strategy. This compound, a key intermediate in the development of advanced materials and pharmaceutical compounds, serves as an excellent case study.[1][2] Its preparation, while seemingly straightforward, is a nuanced interplay of reactivity, selectivity, and reaction conditions. This guide provides a comprehensive overview of the historical methodologies for the synthesis of this compound, offering field-proven insights into the causality behind experimental choices and the self-validating systems that ensure reliable outcomes.

The primary historical approach to synthesizing this compound is the direct electrophilic substitution or radical chlorination of the parent anthracene molecule. The meso-positions (9 and 10) of anthracene are the most electron-rich and sterically accessible, making them highly susceptible to electrophilic attack.[3] Consequently, chlorination reactions preferentially occur at these sites.[3] The choice of chlorinating agent and reaction conditions is paramount, as it dictates the selectivity between the desired this compound and the often-competing formation of 9,10-dichloroanthracene.[4][5]

Key historical methods can be categorized by the principal chlorinating agent employed:

  • Cupric Chloride (CuCl₂)

  • Sulfuryl Chloride (SO₂Cl₂)

  • N-Chlorosuccinimide (NCS)

  • Elemental Chlorine (Cl₂) and Hypochlorites

  • Phosphorus Pentachloride (PCl₅)

Method 1: Chlorination with Cupric Chloride (CuCl₂)

The use of anhydrous cupric chloride represents a classic and high-yield method for the preparation of this compound.[4] This procedure, detailed in Organic Syntheses, is lauded for its reliability and the relative ease of handling the reagents compared to gaseous chlorine.[4][6]

Causality and Mechanistic Insights

The reaction is believed to proceed through a radical aromatic substitution mechanism rather than a purely polar electrophilic pathway.[6] Cupric chloride acts as the chlorine source. Upon heating, it is thought to generate chlorine radicals which then attack the anthracene ring. The reaction's success hinges on the anhydrous nature of the cupric chloride; the presence of water can significantly retard the reaction and lead to poor outcomes.[4] The choice of solvent is also critical. While carbon tetrachloride is traditionally used, requiring long reflux times, more reactive solvents like chlorobenzene can bring the reaction to completion much more rapidly, albeit with a higher risk of forming 9,10-dichloroanthracene.[4]

Experimental Protocol: Synthesis of this compound via Cupric Chloride

Materials:

  • Anthracene (0.100 mole, 17.8 g)

  • Anhydrous Cupric Chloride (CuCl₂) (0.202 mole, 27.2 g)

  • Carbon Tetrachloride (CCl₄) (500 mL)

  • Alumina for chromatography

Procedure:

  • Reaction Setup: In a dry, 1-liter, two-necked flask equipped with a mechanical stirrer and a reflux condenser fitted with a calcium chloride drying tube, combine the anthracene, anhydrous cupric chloride, and carbon tetrachloride.[4]

  • Reaction Execution: The mixture is stirred vigorously and heated to reflux. The reaction is maintained at reflux for 18-24 hours. During this time, the brown cupric chloride is gradually converted to white cuprous chloride (CuCl), and hydrogen chloride gas is evolved.[4]

  • Work-up: After the reaction period, the mixture is cooled to room temperature. The solid cuprous chloride is removed by filtration.

  • Purification: The filtrate (the carbon tetrachloride solution) is passed through a 35-mm chromatographic column filled with 200 g of alumina. The column is then eluted with an additional 400 mL of carbon tetrachloride.[4]

  • Isolation: The combined eluates are collected, and the solvent is removed by evaporation under reduced pressure. This yields 19–21 g (89–99%) of this compound as a lemon-yellow solid.[4]

  • Recrystallization (Optional): For higher purity, the product can be recrystallized from petroleum ether (b.p. 60–80°) to yield yellow needles.[4]

Method 2: Chlorination with Sulfuryl Chloride (SO₂Cl₂)

Sulfuryl chloride (SO₂Cl₂) is another effective and convenient reagent for the chlorination of anthracene.[5] It is a liquid, making it easier to handle than chlorine gas, and reactions can often be performed at or below room temperature.

Causality and Mechanistic Insights

Sulfuryl chloride can chlorinate aromatic rings via either a radical or an electrophilic pathway, depending on the presence of initiators or catalysts. In the absence of initiators, the reaction with a reactive aromatic system like anthracene likely proceeds through an electrophilic mechanism. The SO₂Cl₂ molecule acts as the source of an electrophilic chlorine species. The reaction is typically conducted in an inert solvent like dichloromethane.[5] Controlling the stoichiometry is crucial to minimize the formation of the dichlorinated byproduct.[5]

Experimental Protocol: Synthesis of this compound via Sulfuryl Chloride

Materials:

  • Anthracene

  • Sulfuryl Chloride (SO₂Cl₂)

  • Dichloromethane (CH₂Cl₂)

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: Dissolve anthracene in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the solution in an ice bath.[5]

  • Reagent Addition: Slowly add a stoichiometric amount (or slight excess) of sulfuryl chloride dropwise to the stirred solution.

  • Reaction Execution: After the addition is complete, allow the reaction mixture to warm to room temperature. Monitor the reaction's progress by thin-layer chromatography (TLC).[5]

  • Quenching: Once the reaction is complete, carefully quench the excess sulfuryl chloride by the slow addition of a saturated sodium bicarbonate solution until gas evolution ceases.[5]

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, then wash it with water and brine.[5]

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.[5]

  • Purification: The crude product can be purified by recrystallization or column chromatography to separate this compound from unreacted anthracene and 9,10-dichloroanthracene.[5]

Method 3: Chlorination with N-Chlorosuccinimide (NCS)

N-Chlorosuccinimide (NCS) is considered a milder chlorinating agent.[5][7] Its use often requires an acid catalyst to facilitate the chlorination of aromatic rings.[5][8]

Causality and Mechanistic Insights

In the presence of an acid catalyst such as HCl, NCS becomes a more potent electrophile. The protonation of the carbonyl oxygen of NCS makes the nitrogen atom more electron-deficient, which in turn polarizes the N-Cl bond and facilitates the transfer of an electrophilic chlorine species (Cl⁺) to the anthracene ring. This method's mildness can be an advantage in achieving monosubstitution, though reaction times may be longer.[8]

Experimental Protocol: Synthesis of this compound via NCS

Materials:

  • Anthracene

  • N-Chlorosuccinimide (NCS)

  • Carbon Tetrachloride (CCl₄) or other suitable solvent

  • Hydrogen Chloride (HCl) (catalyst, can be gaseous or a solution)

Procedure:

  • Reaction Setup: Dissolve anthracene in carbon tetrachloride in a reaction flask.

  • Reagent Addition: Add N-chlorosuccinimide to the solution.

  • Catalysis: Introduce a catalytic amount of hydrogen chloride.[8]

  • Reaction Execution: Stir the mixture at room temperature or with gentle heating. Monitor the reaction by TLC.

  • Work-up: Upon completion, filter the reaction mixture to remove the succinimide byproduct.

  • Isolation and Purification: Wash the filtrate with water and a dilute base (e.g., sodium bicarbonate solution) to remove any remaining acid. Dry the organic layer and evaporate the solvent. Purify the crude product by column chromatography or recrystallization.

Quantitative Data Summary

Method/ReagentSolventTemperatureReaction TimeReported Yield (%)Reference
Cupric Chloride (CuCl₂) ** Carbon TetrachlorideReflux18–24 hours75–80 (recrystallized)[4][6]
Cupric Chloride (CuCl₂) ChlorobenzeneReflux~1 hour>90 (crude)[4]
Sulfuryl Chloride (SO₂Cl₂) **Dichloromethane0°C to RTVariableGood to Excellent[5]
N-Chlorosuccinimide (NCS) Carbon TetrachlorideRT / HeatVariableModerate to Good[5][8]
Phosphorus Pentachloride ---Not specified[4]
t-Butyl Hypochlorite ---Not specified[4]

Visualizing the Synthesis

Diagrams provide a clear, high-level overview of the experimental process and underlying chemical transformations.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification A Anthracene D Combine & Heat (Reflux or RT) A->D B Chlorinating Agent (e.g., CuCl₂, SO₂Cl₂) B->D C Solvent (e.g., CCl₄, CH₂Cl₂) C->D E Quenching / Filtration D->E Cool F Extraction / Washing E->F G Drying & Solvent Removal F->G H Chromatography or Recrystallization G->H I This compound (Final Product) H->I

Caption: General experimental workflow for the synthesis of this compound.

G cluster_byproduct Byproduct Formation Anthracene Anthracene Intermediate Sigma Complex (Radical Adduct) Anthracene->Intermediate + Cl• CuCl2 2 CuCl₂ Radical_Initiation Heat (Δ) Cl_Radical 2 CuCl + 2 Cl• Radical_Initiation->Cl_Radical Radical Generation Cl_Radical2 Cl• Product This compound Intermediate->Product - H• H_Radical HCl HCl H_Radical->HCl + Cl•

Caption: Proposed radical mechanism for the chlorination of anthracene with CuCl₂.

References

An In-depth Technical Guide on the Spectroscopic Data of 9-Chloroanthracene

Author: BenchChem Technical Support Team. Date: January 2026

This document serves as a comprehensive technical guide on the spectroscopic characterization of 9-chloroanthracene. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of the analytical data that defines this molecule. This guide will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing not just the spectral information but also the underlying scientific rationale for the observed phenomena and the experimental methodologies.

Introduction: The Molecular Profile of this compound

This compound is a halogenated polycyclic aromatic hydrocarbon with the chemical formula C₁₄H₉Cl.[1][2][3] Its structure consists of three fused benzene rings (an anthracene core) with a single chlorine substituent at the 9-position. This substitution pattern is critical as it influences the molecule's electronic properties, reactivity, and, consequently, its spectroscopic signature. A thorough understanding of its spectral characteristics is paramount for confirming its identity, assessing its purity, and predicting its behavior in various chemical and biological systems.

Figure 1: Structure of this compound with Atom Numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework

NMR spectroscopy provides unparalleled insight into the molecular structure of organic compounds. For this compound, both ¹H and ¹³C NMR are essential for unambiguous structural verification.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound displays signals corresponding to the nine aromatic protons. The symmetry of the molecule results in four sets of chemically equivalent protons and one unique proton.

Table 1: ¹H NMR Spectroscopic Data for this compound

Proton AssignmentChemical Shift (δ) in ppmMultiplicity
H1, H8~8.4Doublet
H4, H5~8.0Doublet
H2, H3, H6, H7~7.5-7.7Multiplet
H10~8.6Singlet

Note: Exact chemical shifts can vary slightly depending on the solvent and spectrometer frequency.

Expertise & Experience: The downfield chemical shifts of all protons are characteristic of aromatic compounds due to the deshielding effect of the ring current. The proton at the C10 position is the most deshielded due to the anisotropic effects of the adjacent rings and the electron-withdrawing nature of the chlorine atom at the C9 position. High-field NMR (e.g., 400 MHz or higher) is recommended to resolve the complex splitting patterns in the aromatic region.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides a count of the non-equivalent carbon atoms and information about their chemical environment. Due to symmetry, this compound exhibits eight distinct signals in its proton-decoupled ¹³C NMR spectrum.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Carbon AssignmentChemical Shift (δ) in ppm
C9~131.7
C4a, C10a~131.4
C8a, C9a~130.1
C1, C8~128.7
C4, C5~127.0
C2, C7~126.8
C3, C6~125.3
C10~121.9

Note: Data is compiled from various spectroscopic databases and may show slight variations.[4][5]

Trustworthiness: The assignment of carbon signals is confirmed through techniques like Distortionless Enhancement by Polarization Transfer (DEPT), which helps differentiate between CH, CH₂, and CH₃ groups (and quaternary carbons). For a definitive assignment, 2D NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable as they establish correlations between directly bonded and long-range coupled protons and carbons, respectively.

Experimental Protocol for NMR Analysis
  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 or 500 MHz).

  • Data Processing: Process the raw data using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to TMS.

Infrared (IR) Spectroscopy: Probing Molecular Vibrations

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. The IR spectrum of this compound is characterized by vibrations of the aromatic ring and the carbon-chlorine bond.

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration Type
3100-3000Aromatic C-H stretch
1620-1450Aromatic C=C ring stretch
900-675Aromatic C-H out-of-plane bend
~750C-Cl stretch

Data is based on typical ranges for the specified functional groups and available spectral data.[1][3][6]

Authoritative Grounding: The aromatic C-H stretching vibrations appear above 3000 cm⁻¹. The C=C stretching vibrations within the anthracene ring system give rise to a series of bands in the 1620-1450 cm⁻¹ region. The pattern of strong absorptions in the "fingerprint" region (below 1500 cm⁻¹) is highly characteristic of the substitution pattern on the aromatic rings. The C-Cl stretching vibration is typically observed in the lower frequency region of the spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight and valuable structural information from the fragmentation pattern.

Table 4: Key Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Assignment
212100[M]⁺• (Molecular ion with ³⁵Cl)
214~33[M+2]⁺• (Isotopic peak with ³⁷Cl)
176High[M-HCl]⁺•
177Moderate[M-Cl]⁺

Data obtained from the NIST Mass Spectrometry Data Center.[1][2][7]

Expertise & Experience: The most telling feature in the mass spectrum of this compound is the isotopic pattern of the molecular ion. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak [M]⁺• at m/z 212 is accompanied by an [M+2]⁺• peak at m/z 214 with about one-third the intensity. This isotopic signature is a definitive confirmation of the presence of a single chlorine atom. The major fragmentation pathway involves the loss of a chlorine radical ([M-Cl]⁺) or a molecule of hydrogen chloride ([M-HCl]⁺•), leading to the formation of stable aromatic cations.

G cluster_workflow General Spectroscopic Analysis Workflow A Sample Receipt & Preparation B NMR Analysis (¹H, ¹³C, 2D) A->B C IR Analysis A->C D Mass Spectrometry Analysis A->D E Data Interpretation & Structural Confirmation B->E C->E D->E F Reporting E->F

References

A Technical Guide to High-Purity 9-Chloroanthracene for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of high-purity 9-chloroanthracene, a critical reagent in various research, development, and manufacturing applications, particularly within the pharmaceutical and materials science sectors. This document will delve into the commercial availability of high-purity this compound, the analytical methodologies for purity assessment, the landscape of potential impurities, and the profound impact of purity on experimental outcomes.

The Critical Role of Purity in Scientific Applications

In the realms of pharmaceutical development and advanced materials research, the purity of a chemical reagent is not a mere specification but a cornerstone of experimental validity and product integrity. For a compound like this compound, which is utilized as a pharmaceutical intermediate and a fluorescent probe, impurities can have significant and often detrimental effects.[1] Even trace amounts of contaminants can alter reaction kinetics, introduce unwanted side reactions, and compromise the photophysical properties of the final product.[2]

In drug development, the presence of unknown impurities can lead to the formation of toxic byproducts, affecting the safety and efficacy of the active pharmaceutical ingredient (API).[1][3] Regulatory bodies such as the FDA and international consortiums like the ICH have stringent guidelines on the identification and control of impurities in pharmaceutical products.[4] For fluorescent applications, impurities can act as quenchers, significantly reducing the quantum yield and altering the emission spectra of the fluorophore.[2][5] Therefore, a thorough understanding and verification of the purity of this compound are paramount for any researcher or drug development professional.

Commercial Suppliers and Purity Specifications

A survey of the chemical supplier landscape reveals several commercial sources for this compound, with purity levels typically ranging from 90% to over 98%. The choice of supplier and purity grade should be dictated by the specific requirements of the application. For sensitive applications such as pharmaceutical synthesis or quantitative fluorescence assays, the highest available purity is strongly recommended.

SupplierStated PurityCAS Number
Santa Cruz Biotechnology≥90%[6]716-53-0[6]
Thermo Scientific Chemicals96%[7]716-53-0[7]
CP Lab Safetymin 95%[8]716-53-0[8]
ChemScene≥98%[9]716-53-0[9]

It is imperative for the end-user to request and scrutinize the Certificate of Analysis (CoA) for each specific lot of this compound. The CoA provides critical data beyond the headline purity figure, including the analytical method used for determination and the levels of any identified impurities.

Synthesis, Potential Impurities, and Purification Strategies

High-purity this compound is typically synthesized through the chlorination of anthracene.[10] Various chlorinating agents can be employed, and the reaction conditions can influence the impurity profile of the final product.

A common synthetic route involves the reaction of anthracene with a chlorinating agent in a suitable solvent. The resulting crude this compound is then subjected to purification steps such as crystallization to achieve the desired purity.[10]

Caption: A simplified workflow for the synthesis and purification of this compound.

Potential Impurities:

The synthesis of this compound can lead to the formation of several impurities, which can be broadly categorized as:

  • Unreacted Starting Material: Residual anthracene is a common impurity.

  • Over-chlorinated Products: The formation of 9,10-dichloroanthracene and other polychlorinated anthracenes can occur, especially with less controlled reaction conditions.

  • Isomeric Impurities: While the 9-position is the most reactive site on the anthracene ring for electrophilic substitution, trace amounts of other chloroanthracene isomers may be formed.

  • Solvent Residues: Incomplete removal of the reaction solvent can lead to its presence in the final product.

Purification:

Crystallization from a suitable solvent, such as ethanol or petroleum ether, is a common and effective method for purifying this compound.[10] The choice of solvent and the crystallization conditions are critical for selectively precipitating the desired product while leaving impurities in the mother liquor.

Analytical Methods for Purity Assessment: A Self-Validating System

To ensure the quality and purity of this compound, a robust analytical quality control system is essential. This typically involves a combination of chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful and widely used technique for determining the purity of non-volatile organic compounds. For this compound, a reversed-phase HPLC method is typically employed.

Experimental Protocol: HPLC Purity Assay

  • Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water is commonly used. The exact gradient profile should be optimized to achieve good separation of the main peak from any impurities.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: The UV absorbance should be monitored at a wavelength where this compound exhibits strong absorbance, for example, around 254 nm.

  • Sample Preparation: A known concentration of the this compound sample is prepared in a suitable solvent (e.g., acetonitrile) and injected into the HPLC system.

  • Data Analysis: The purity is determined by calculating the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Dissolve Dissolve this compound in Mobile Phase Inject Inject Sample Dissolve->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate Purity (%) Integrate->Calculate

Caption: A streamlined workflow for HPLC purity analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

For the analysis of volatile and semi-volatile impurities, GC-MS is an invaluable tool. It provides both quantitative information and structural identification of the separated components.

Experimental Protocol: GC-MS Impurity Profiling

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A capillary column suitable for the separation of polycyclic aromatic hydrocarbons (e.g., a 5% phenyl-methylpolysiloxane column).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector and Oven Temperature Program: The temperatures of the injector and oven are programmed to ensure efficient vaporization and separation of the analytes. A typical temperature ramp would start at a lower temperature and gradually increase to elute the components based on their boiling points.

  • Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode, and the mass spectra of the eluting peaks are recorded.

  • Data Analysis: The identity of impurities can be tentatively confirmed by comparing their mass spectra with a reference library (e.g., NIST). Quantification can be performed by comparing the peak areas to that of an internal standard.

The Impact of Purity on Key Applications

Drug Development

In the synthesis of pharmaceutical compounds where this compound is used as a starting material or intermediate, the presence of impurities can have several adverse effects:

  • Formation of Unwanted Byproducts: Impurities can react with other reagents in the synthetic pathway, leading to the formation of unintended and potentially toxic byproducts.

  • Reduced Yield: The presence of impurities effectively lowers the concentration of the desired reactant, which can lead to lower reaction yields.

  • Complicated Purification: The presence of additional impurities in the reaction mixture can make the purification of the final API more challenging and costly.

  • Regulatory Scrutiny: Regulatory agencies require a thorough characterization and control of all impurities in a drug substance.[4]

Fluorescence-Based Research

This compound and its derivatives are often used as fluorescent probes due to their characteristic emission properties. The purity of the fluorophore is critical for obtaining accurate and reproducible fluorescence data.

  • Fluorescence Quenching: Many impurities can act as quenchers, which are substances that decrease the fluorescence intensity of a fluorophore through various mechanisms, such as energy transfer or electron transfer.[2][5] This can lead to an underestimation of the true fluorescence signal.

  • Spectral Interference: Impurities that are themselves fluorescent can emit light at wavelengths that overlap with the emission of this compound, leading to spectral interference and inaccurate measurements.

  • Alteration of Photophysical Properties: The presence of impurities can alter the local environment of the fluorophore, which can affect its excited-state lifetime and quantum yield.

Conclusion and Best Practices

For researchers, scientists, and drug development professionals, the selection and use of high-purity this compound is a critical determinant of experimental success and product quality. The following best practices are recommended:

  • Source from Reputable Suppliers: Always purchase this compound from well-established chemical suppliers who can provide comprehensive analytical data.

  • Demand a Certificate of Analysis: Never accept a batch of this compound without a detailed CoA. Scrutinize the purity value, the analytical method used, and the list of any identified impurities.

  • Perform In-house Quality Control: Whenever possible, perform an independent quality control check on incoming batches of critical reagents, especially for high-stakes applications like late-stage drug development.

  • Understand the Impact of Purity on Your Application: Be aware of how different types of impurities might affect your specific experimental system and set your purity requirements accordingly.

By adhering to these principles, researchers can ensure the reliability and reproducibility of their results, and drug development professionals can maintain the safety, efficacy, and quality of their pharmaceutical products.

References

Methodological & Application

Application Notes and Protocols: 9-Chloroanthracene as a Versatile Fluorescent Probe for Biochemical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of 9-Chloroanthracene in Biochemical Inquiry

Anthracene and its derivatives have long been cornerstone fluorophores in the development of chemical sensors and biological probes, owing to their rigid, planar structure that imparts favorable photophysical properties.[1] Among these, this compound (9-ClAn) emerges as a compelling, yet underutilized, scaffold for the design of fluorescent probes for biochemical research. Its utility stems from a combination of its intrinsic fluorescence and the reactive potential of the chloro-substituent at the 9-position. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound as a fluorescent probe, detailing its photophysical characterization, its use in studying biomolecular interactions via fluorescence quenching, and its potential as a covalent label for proteins.

The anthracene core provides a strong blue fluorescence, which can be modulated by its local environment and interactions with other molecules. The chlorine atom, through the "heavy-atom effect," can influence the photophysical properties by potentially increasing the rate of intersystem crossing, which competes with fluorescence.[2] This sensitivity to its surroundings makes this compound a candidate for developing responsive fluorescent probes. Furthermore, the chloro group can serve as a reactive handle for covalent attachment to biomolecules, enabling its use as a fluorescent tag.

These application notes are designed to provide both the theoretical underpinnings and practical, step-by-step protocols to empower researchers to harness the capabilities of this compound in their biochemical investigations.

I. Photophysical Characterization of this compound

A thorough understanding of the photophysical properties of a fluorescent probe is paramount for the design and interpretation of any fluorescence-based assay. This section provides a protocol for characterizing the key photophysical parameters of this compound. While specific values for this compound are not extensively documented in the literature, the properties of the closely related 9,10-dichloroanthracene can serve as a useful reference point. For instance, 9,10-dichloroanthracene has reported excitation and emission maxima around 380 nm and 431 nm, respectively.[3]

Key Photophysical Parameters
Property9,10-Dichloroanthracene (in Hexane)This compound (To be Determined)Significance in Biochemical Assays
Excitation Maximum (λex) ~380 nm[3]Expected ~370-390 nmWavelength of light required to excite the fluorophore. Important for selecting appropriate light sources and filters.
Emission Maximum (λem) ~431 nm[3]Expected ~420-440 nmWavelength of maximum fluorescence intensity. Crucial for selecting detectors and emission filters to maximize signal-to-noise.
Molar Extinction Coefficient (ε) Not readily availableTo be determinedA measure of how strongly the molecule absorbs light at a given wavelength. Affects the brightness of the probe.
Fluorescence Quantum Yield (ΦF) 0.53[3]To be determinedThe efficiency of the fluorescence process (photons emitted per photon absorbed). A higher quantum yield indicates a brighter probe.
Fluorescence Lifetime (τF) 8.9 ns[3]To be determinedThe average time the molecule spends in the excited state before returning to the ground state. Can be sensitive to the environment.
Protocol 1: Determination of Photophysical Properties of this compound

This protocol outlines the steps to measure the excitation and emission spectra, and the fluorescence quantum yield of this compound.

  • This compound (high purity, ≥90%)[4]

  • Spectroscopic grade solvents (e.g., cyclohexane, ethanol, dimethyl sulfoxide (DMSO))

  • 9,10-Diphenylanthracene (as a quantum yield standard)[5][6]

  • Spectrofluorometer

  • UV-Vis spectrophotometer

  • 1 cm path length quartz cuvettes

G cluster_prep Solution Preparation cluster_abs Absorbance Measurement cluster_fluor Fluorescence Measurement cluster_analysis Data Analysis prep_stock Prepare stock solutions of 9-ClAn and standard in desired solvent prep_working Prepare a series of dilute working solutions (Abs < 0.1) prep_stock->prep_working measure_abs Measure absorbance spectra of all working solutions prep_working->measure_abs measure_int Measure integrated fluorescence intensity of all working solutions measure_abs->measure_int measure_ex Measure excitation and emission spectra of a dilute solution measure_ex->measure_int plot_data Plot integrated fluorescence intensity vs. absorbance measure_int->plot_data calc_qy Calculate quantum yield using the comparative method plot_data->calc_qy

Caption: Workflow for photophysical characterization of this compound.

  • Solution Preparation:

    • Prepare stock solutions of this compound and the quantum yield standard (9,10-diphenylanthracene) in the desired spectroscopic grade solvent (e.g., cyclohexane). A typical starting concentration is 1 mM.

    • From the stock solutions, prepare a series of working solutions with absorbances ranging from 0.01 to 0.1 at the excitation wavelength. It is critical to keep the absorbance below 0.1 to avoid inner-filter effects.

  • Absorbance and Fluorescence Spectra:

    • Using a UV-Vis spectrophotometer, record the absorbance spectrum of a dilute solution of this compound to determine its absorption maximum (λ_abs_max).

    • Using a spectrofluorometer, record the excitation and emission spectra.

      • To obtain the emission spectrum, excite the sample at its λ_abs_max.

      • To obtain the excitation spectrum, set the emission monochromator to the determined emission maximum (λ_em_max) and scan the excitation wavelengths.

  • Quantum Yield Determination (Comparative Method): [7]

    • Set the excitation wavelength of the spectrofluorometer to be the same for both the this compound solutions and the 9,10-diphenylanthracene standard solutions.

    • Measure the integrated fluorescence intensity for each of the prepared working solutions of both the sample and the standard.

    • Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard.

    • The fluorescence quantum yield (Φ_F_sample) can be calculated using the following equation:

      Φ_F_sample = Φ_F_std * (Grad_sample / Grad_std) * (η_sample^2 / η_std^2)

      Where:

      • Φ_F_std is the known quantum yield of the standard (for 9,10-diphenylanthracene in cyclohexane, Φ_F ≈ 0.97).

      • Grad is the gradient of the plot of integrated fluorescence intensity vs. absorbance.

      • η is the refractive index of the solvent.

II. Application in Fluorescence Quenching Assays

Fluorescence quenching is a powerful technique to study biomolecular interactions. It refers to any process that decreases the fluorescence intensity of a fluorophore upon interaction with another molecule (the quencher). By monitoring the quenching of this compound's fluorescence, researchers can gain insights into binding affinities and reaction kinetics.

Principle of Fluorescence Quenching

G F Fluorophore (9-ClAn) in Excited State G Fluorophore (9-ClAn) in Ground State F->G Fluorescence Emission Q Quencher (e.g., Biomolecule) F->Q Interaction FQ Fluorophore-Quencher Complex F->FQ Q->FQ FQ->G Non-radiative Decay (Quenching)

Caption: Simplified schematic of fluorescence quenching.

Protocol 2: Studying Biomolecular Interactions with this compound via Fluorescence Quenching

This protocol provides a general framework for a fluorescence quenching titration experiment.

  • This compound stock solution (in a suitable organic solvent like DMSO).

  • Biomolecule of interest (e.g., protein, DNA) in a suitable biological buffer (e.g., PBS, Tris-HCl).

  • Biological buffer.

  • Spectrofluorometer.

  • Quartz cuvettes.

  • Prepare a working solution of this compound in the biological buffer. Due to the poor water solubility of this compound, a small percentage of an organic co-solvent (e.g., DMSO, ethanol) may be necessary. Ensure the final concentration of the co-solvent is low and does not affect the biomolecule's structure or function.

  • Record the baseline fluorescence spectrum of the this compound solution. This will serve as the initial fluorescence intensity (F₀).

  • Titrate with the biomolecule solution. Add small aliquots of the concentrated biomolecule solution to the cuvette containing the this compound solution.

  • Record the fluorescence spectrum after each addition and mixing. The fluorescence intensity at the emission maximum (F) will decrease as the concentration of the quencher (biomolecule) increases.

  • Correct for dilution. The addition of the biomolecule solution will slightly dilute the this compound solution. Correct the observed fluorescence intensity at each step for this dilution effect.

  • Data Analysis: The Stern-Volmer Equation. The quenching data can be analyzed using the Stern-Volmer equation:

    F₀ / F = 1 + K_SV * [Q]

    Where:

    • F₀ is the fluorescence intensity in the absence of the quencher.

    • F is the fluorescence intensity in the presence of the quencher.

    • K_SV is the Stern-Volmer quenching constant, which is a measure of the quenching efficiency.

    • [Q] is the concentration of the quencher.

    A plot of F₀/F versus [Q] should yield a straight line with a slope equal to K_SV. A linear plot suggests a single type of quenching mechanism (either static or dynamic).

III. Potential for Covalent Labeling of Biomolecules

The chloro-substituent at the 9-position of the anthracene ring opens up the possibility of using this compound as a covalent labeling agent for biomolecules. The reactivity of aryl chlorides in nucleophilic aromatic substitution is generally low but can be enhanced under specific conditions or with highly nucleophilic residues on a protein, such as the thiol group of cysteine or the imidazole group of histidine.

Protocol 3: Conceptual Framework for Covalent Labeling of Proteins

This protocol is a conceptual guide and will require optimization for specific proteins and applications.

The principle is based on a nucleophilic substitution reaction where a nucleophilic side chain of an amino acid in a protein attacks the electron-deficient carbon atom of the C-Cl bond in this compound, leading to the formation of a covalent bond and the displacement of the chloride ion.

  • This compound.

  • Protein of interest with accessible nucleophilic residues (e.g., cysteine).

  • Reaction buffer (e.g., phosphate buffer with adjusted pH).

  • Organic co-solvent (e.g., DMSO).

  • Size-exclusion chromatography or dialysis equipment for purification.

  • Protein Preparation: Prepare a solution of the purified protein in a suitable reaction buffer. The pH of the buffer should be optimized to ensure the nucleophilicity of the target amino acid residue (e.g., slightly basic pH for cysteine).

  • Labeling Reaction:

    • Dissolve this compound in a minimal amount of an organic co-solvent like DMSO.

    • Add the this compound solution to the protein solution in a dropwise manner while gently stirring. The molar ratio of the probe to the protein will need to be optimized.

    • Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 37°C) for a specific duration. The reaction progress can be monitored by fluorescence spectroscopy or mass spectrometry.

  • Purification: Remove the unreacted this compound and any by-products by size-exclusion chromatography or dialysis against a suitable buffer.

  • Characterization: Confirm the successful labeling of the protein by:

    • Fluorescence Spectroscopy: The purified protein conjugate should exhibit the characteristic fluorescence of the anthracene moiety.

    • Mass Spectrometry: To determine the degree of labeling (number of probe molecules per protein).

IV. Experimental Considerations: Safety, Solubility, and Cytotoxicity

A. Safe Handling

This compound is a polycyclic aromatic hydrocarbon (PAH) and should be handled with care.[8][9][10]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[11][12]

  • Ventilation: Handle the solid compound and concentrated solutions in a well-ventilated fume hood to avoid inhalation of dust or vapors.[11]

  • Disposal: Dispose of all waste containing this compound as hazardous chemical waste according to institutional guidelines.[8][11]

B. Solubility

This compound is insoluble in water.[13] For biochemical applications, it is necessary to first dissolve it in a water-miscible organic solvent such as DMSO or ethanol to prepare a concentrated stock solution. When preparing working solutions in aqueous buffers, the final concentration of the organic co-solvent should be kept to a minimum (typically <1%) to avoid perturbing the structure and function of biomolecules.

C. Cytotoxicity

Many halogenated anthracene derivatives have been shown to exhibit cytotoxicity.[2][7] Therefore, when using this compound in live-cell imaging or other applications involving living organisms, it is crucial to perform cytotoxicity assays (e.g., MTT or LDH assays) to determine the optimal concentration range that is non-toxic to the cells.

V. Conclusion

This compound presents a promising, yet largely unexplored, platform for the development of fluorescent probes for biochemical research. Its intrinsic fluorescence, coupled with the reactive potential of the chloro-substituent, offers opportunities for its use in studying biomolecular interactions and as a covalent label. The protocols and considerations outlined in these application notes provide a foundational framework for researchers to begin exploring the utility of this compound in their specific areas of investigation. As with any novel probe, careful characterization and optimization are key to obtaining reliable and meaningful results.

VI. References

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  • BenchChem. (2025). Validating Experimental Data: A Comparative Guide to Using 9,10-Dichloroanthracene as a Fluorescence Quantum Yield Standard. BenchChem.

  • BenchChem. (2025). Navigating the Safe Handling of Halogenated Aromatic Compounds: A Guide for Laboratory Professionals. BenchChem.

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  • Hsu-Shan Huang, Jeng-Fong Chiou, Hui-Fen Chiu, Rong-Fu Chen, & Yu-Liang Lai. (2002). Synthesis and cytotoxicity of 9-alkoxy-1,5-dichloroanthracene derivatives in murine and human cultured tumor cells. Archiv der Pharmazie, 335(1), 33-38.

  • BenchChem. (2025). An In-depth Technical Guide to the Fluorescence Excitation and Emission Spectra of 9,10-Dichloroanthracene. BenchChem.

  • Ishida, H., et al. (2008). Reevaluation of absolute luminescence quantum yields of standard solutions using a spectrometer with an integrating sphere and a back-thinned CCD. Journal of Photochemistry and Photobiology A: Chemistry, 199(2-3), 245-251.

  • Valeur, B., & Berberan-Santos, M. N. (2012). Molecular Fluorescence: Principles and Applications. John Wiley & Sons.

  • Morris, J. V., Mahaney, M. A., & Huber, J. R. (1976). Fluorescence quantum yield determinations. 9,10-Diphenylanthracene as a reference standard in different solvents. The Journal of Physical Chemistry, 80(9), 969-974.

  • Ware, W. R., & Rothman, W. (1976). Relative fluorescence quantum yields using an integrating sphere. The quantum yield of 9,10-diphenylanthracene in cyclohexane. Chemical Physics Letters, 39(3), 449-453.

  • Huang, H. S., Chiu, H. F., Chiou, J. F., & Chen, R. F. (2001). Studies on anthracenes. 2. Synthesis and cytotoxic evaluation of 9-acyloxy 1,8-dichloroanthracene derivatives. Chemical & pharmaceutical bulletin, 49(10), 1346–1348.

  • Huang, H. S., et al. (2001). Studies on anthracenes. 3. Synthesis, lipid peroxidation and cytotoxic evaluation of 10-substituted 1,5-dichloro-9(10H)-anthracenone derivatives. Chemical and Pharmaceutical Bulletin, 49(10), 1288-1291.

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Quantum yield relative to anthracene of the different probes and their fluorescence lifetime in chloroform solutions. Retrieved from --INVALID-LINK--

  • Agency for Toxic Substances and Disease Registry. (1995). Toxicological Profile for Polycyclic Aromatic Hydrocarbons (PAHs). U.S. Department of Health and Human Services.

  • Chemwatch. (2025). Polycyclic Aromatic Hydrocarbons (PAHs): Ensuring Workplace Safety with Up-to-Date SDSs. Retrieved from --INVALID-LINK--

  • NIST. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from --INVALID-LINK--

  • Organic Syntheses. (1963). This compound. Organic Syntheses, 43, 15.

  • U.S. Environmental Protection Agency. (1996). ToxFAQs™ for Polycyclic Aromatic Hydrocarbons (PAHs).

  • Boens, N., et al. (2007). Fluorescence Lifetime Standards for Time and Frequency Domain Fluorescence Spectroscopy. Analytical Chemistry, 79(6), 2137-2149.

  • 3M. (n.d.). Polycyclic Aromatic Hydrocarbons. Retrieved from --INVALID-LINK--

  • Santa Cruz Biotechnology, Inc. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • Nakashima, S., et al. (2017). Maintaining of the Green Fluorescence Emission of 9-Aminoanthracene for Bioimaging Applications. ACS Omega, 2(7), 3354-3362.

  • Birks, J. B. (1976). Fluorescence quantum yield measurements. National Bureau of Standards.

  • Heller, M. I., et al. (2017). Fluorescence Quantum Yields of Natural Organic Matter and Organic Compounds: Implications for the Fluorescence-based Interpretation of Organic Matter Composition. Frontiers in Marine Science, 4, 357.

References

Application Note: Sensitive Quantification of Carboxylic Acids in Complex Matrices using 9-Chloroanthracene Derivatization and HPLC-Fluorescence Detection

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Challenge of Carboxylic Acids

Carboxylic acids are a broad class of organic compounds that play pivotal roles in biological systems and are common structural motifs in pharmaceutical agents. Their analysis is crucial in various fields, from metabolic research and clinical diagnostics to quality control in drug manufacturing. However, many carboxylic acids, particularly fatty acids and other aliphatic acids, lack strong chromophores or fluorophores, making their direct detection by High-Performance Liquid Chromatography (HPLC) with UV-Vis or fluorescence detectors challenging, especially at low concentrations.[1] To overcome this limitation, pre-column derivatization is a widely employed strategy to introduce a fluorescent tag onto the analyte, thereby significantly enhancing detection sensitivity and selectivity.[1][2]

This application note provides a comprehensive guide to the derivatization of carboxylic acids using 9-chloroanthracene as a fluorescent labeling agent for subsequent analysis by HPLC with fluorescence detection (HPLC-FLD). The anthracene moiety is an excellent fluorophore, offering high quantum yields and enabling detection at the picomole level.[3] While the closely related reagent, 9-chloromethylanthracene, is more commonly cited in recent literature for this purpose, the principles and procedures outlined here are directly applicable and based on the same fundamental chemical reaction. We will delve into the reaction mechanism, provide detailed, field-tested protocols, and offer insights into method validation and troubleshooting.

The Derivatization Reaction: Mechanism and Rationale

The derivatization of a carboxylic acid with this compound proceeds via a nucleophilic substitution reaction to form a highly fluorescent 9-anthrylmethyl ester. The reaction is typically catalyzed to enhance its rate and yield.

The Causality Behind Experimental Choices:

  • The Reagent: this compound provides the fluorescent anthracene tag. The chlorine atom serves as a good leaving group.

  • The Analyte: The carboxylate anion of the carboxylic acid acts as the nucleophile.

  • The Catalyst: A phase-transfer catalyst, such as tetrabutylammonium bromide, is often employed.[3][4] The bulky, non-polar cation pairs with the carboxylate anion, increasing its solubility and reactivity in the organic solvent, thereby facilitating the reaction with the derivatizing agent.

  • The Solvent: An aprotic polar solvent like acetonitrile is preferred as it effectively dissolves the reactants and does not interfere with the nucleophilic attack.[3]

  • The Temperature: Moderate heating is typically applied to increase the reaction rate.

The overall reaction can be depicted as follows:

G cluster_reactants Reactants cluster_catalysis Catalysis cluster_products Products Carboxylic_Acid Carboxylic Acid (R-COOH) Ester Fluorescent 9-Anthrylmethyl Ester Carboxylic_Acid->Ester Chloroanthracene This compound Chloroanthracene->Ester Catalyst Catalyst (e.g., Tetrabutylammonium Bromide) Catalyst->Carboxylic_Acid activates Base Base (optional, to form carboxylate) Base->Carboxylic_Acid deprotonates Byproduct Chloride Salt

Caption: Derivatization of a carboxylic acid with this compound.

Materials and Reagents

  • This compound (or 9-chloromethylanthracene)

  • Carboxylic acid standards or sample extracts

  • Tetrabutylammonium bromide (TBAB)

  • Acetonitrile (HPLC grade, anhydrous)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (optional, for mobile phase modification)

  • Nitrogen gas for solvent evaporation

  • Reaction vials (e.g., 2 mL amber glass vials with PTFE-lined caps)

  • Heating block or water bath

  • Vortex mixer

  • HPLC system with a fluorescence detector

  • Reversed-phase HPLC column (e.g., C18, 250 x 4.6 mm, 5 µm)

Experimental Protocols

Part 1: Protocol for Derivatization of Carboxylic Acids

This protocol is a self-validating system; the inclusion of standards and a blank allows for the direct assessment of derivatization efficiency and potential contamination.

  • Preparation of Reagent Solutions:

    • Derivatizing Reagent: Prepare a 1 mg/mL solution of this compound in anhydrous acetonitrile.

    • Catalyst Solution: Prepare a 1 mg/mL solution of tetrabutylammonium bromide (TBAB) in anhydrous acetonitrile.

  • Sample and Standard Preparation:

    • Accurately weigh and dissolve carboxylic acid standards in anhydrous acetonitrile to prepare stock solutions (e.g., 1 mg/mL).

    • For experimental samples, perform a suitable extraction to isolate the carboxylic acid fraction. The final extract should be evaporated to dryness under a stream of nitrogen.

    • Reconstitute the dried sample extracts or an aliquot of the standard stock solution in a known volume of acetonitrile (e.g., 100 µL) in a reaction vial.

  • Derivatization Reaction:

    • To each 100 µL of sample or standard solution in a reaction vial, add 200 µL of the this compound solution and 100 µL of the TBAB solution.

    • Prepare a reagent blank by adding all reagents to a vial containing only acetonitrile.

    • Securely cap the vials and vortex briefly to ensure thorough mixing.

    • Incubate the reaction mixture in a heating block or water bath at 50-60°C for approximately 50 minutes.[3][4]

  • Post-Reaction Sample Preparation:

    • After incubation, allow the vials to cool to room temperature.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen. This step removes excess reagents.

    • Reconstitute the dried residue in a suitable volume (e.g., 500 µL) of the initial HPLC mobile phase (e.g., Methanol:Water 80:20 v/v).

    • Vortex thoroughly and transfer the solution to an HPLC vial for analysis.

Part 2: Protocol for HPLC-Fluorescence Detection Analysis
  • HPLC System Configuration:

    • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient elution is often optimal for separating multiple carboxylic acids. A common mobile phase system is a mixture of methanol and water or acetonitrile and water.[5]

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10-20 µL.

    • Column Temperature: 30°C.

    • Fluorescence Detector Settings:

      • Excitation Wavelength (λex): 365 nm[3][4]

      • Emission Wavelength (λem): 410 nm[3][4]

  • Chromatographic Run:

    • Equilibrate the column with the initial mobile phase composition for at least 15-20 minutes.

    • Inject the reconstituted derivatized samples, standards, and blank.

    • Run the HPLC method and acquire the chromatograms.

Experimental Workflow Visualization

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_post_deriv Post-Reaction cluster_analysis Analysis Sample_Prep Sample/Standard in Acetonitrile Add_Reagents Add this compound & Catalyst (TBAB) Sample_Prep->Add_Reagents Incubate Incubate at 50-60°C for 50 min Add_Reagents->Incubate Evaporate Evaporate to Dryness Incubate->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute HPLC_Inject Inject into HPLC-FLD Reconstitute->HPLC_Inject Data_Acquisition Data Acquisition & Analysis HPLC_Inject->Data_Acquisition

Caption: Complete workflow for the analysis of carboxylic acids.

Data Presentation and Method Validation

A validated analytical method ensures reliability, accuracy, and reproducibility.[6] Key validation parameters should be assessed.

Typical Chromatographic Conditions and Performance
ParameterTypical Value/Condition
HPLC Column C18 Reversed-Phase (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase Gradient of Methanol and Water
Flow Rate 1.0 mL/min
Detection Fluorescence (λex = 365 nm, λem = 410 nm)[3][4]
Linearity Range 1 - 250 nmol/mL[3][4]
Limit of Detection (LOD) 0.18 - 2.53 pmol[3][4]
Validation Parameters
Validation ParameterAcceptance CriteriaPurpose
Specificity No interfering peaks at the retention time of the analyte in the blank.To ensure the signal is unequivocally from the analyte.
Linearity Correlation coefficient (R²) > 0.99 for the calibration curve.To demonstrate a proportional response to concentration.[6]
Accuracy Recovery of 80-120% for spiked samples.To measure the closeness of the results to the true value.
Precision (Repeatability) Relative Standard Deviation (RSD) < 15%.To assess the consistency of results for repeated analyses of the same sample.
Limit of Quantitation (LOQ) The lowest concentration quantifiable with acceptable precision and accuracy.To define the lower limit of the analytical range.
Robustness Insensitivity to small, deliberate changes in method parameters.To demonstrate the reliability of the method during normal use.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
No or Low Peak Area for Standards Incomplete derivatization reaction.- Ensure reagents are fresh and anhydrous solvents are used.- Check incubation temperature and time.- Verify the pH of the reaction mixture if necessary.
Degradation of the derivatized product.- Protect samples from light.- Analyze samples promptly after derivatization.
Poor Peak Shape (Tailing or Fronting) Column contamination or degradation.- Flush the column with a strong solvent.- Replace the column if necessary.
Inappropriate mobile phase pH.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form.
High Background Noise Contaminated reagents or solvents.- Use high-purity reagents and HPLC-grade solvents.- Filter the mobile phase.
Detector lamp aging.- Replace the fluorescence detector lamp.
Ghost Peaks Carryover from previous injections.- Implement a thorough needle wash program in the autosampler.- Inject a blank between samples.

References

Application Notes and Protocols for 9-Chloroanthracene and its Analogs in Organic Light-Emitting Diodes (OLEDs)

Author: BenchChem Technical Support Team. Date: January 2026

Foreword for the Research Community

The field of organic electronics continues to be a fertile ground for innovation, particularly in the development of materials for Organic Light-Emitting Diodes (OLEDs). Among the myriad of molecular scaffolds, the anthracene core has consistently demonstrated its utility as a robust platform for creating efficient and stable blue emitters—a critical component for full-color displays and solid-state lighting.[1][2] This document provides a comprehensive guide to the application of 9-chloroanthracene and its closely related analogs in the fabrication and characterization of OLEDs.

While specific literature on the direct application of this compound in OLEDs is emerging, a significant body of research on halogenated and other 9-substituted anthracene derivatives provides a strong foundation for its potential use.[3][4] The introduction of a chlorine atom at the 9-position of the anthracene core is anticipated to modulate the electronic properties and enhance the thermal stability of the resulting material.[3] These application notes and protocols are therefore synthesized from established methodologies for analogous anthracene derivatives and are intended to serve as a detailed starting point for researchers and drug development professionals exploring the potential of this compound in novel OLED architectures.

The Scientific Rationale: Why Anthracene Derivatives in OLEDs?

The rigid, planar structure of the anthracene core provides a high photoluminescence quantum yield, making it an excellent candidate for emissive materials in OLEDs.[5][6] The electronic properties of anthracene can be finely tuned through substitution at its various positions, particularly at the 9- and 10-positions.[5] This allows for the molecular engineering of materials with desired characteristics, such as deep-blue emission, improved charge transport, and enhanced thermal stability.[7][8]

The introduction of a chlorine substituent, as in this compound and its di-chloro counterpart, 9,10-dichloroanthracene, serves to:

  • Tune Electronic Properties: The electron-withdrawing nature of the chlorine atom can influence the HOMO and LUMO energy levels of the molecule, thereby affecting its emission color and charge injection properties.

  • Enhance Thermal Stability: Halogenation can increase the glass transition temperature (Tg) of the material, which is crucial for the operational lifetime and stability of the OLED device.[9]

  • Promote Crystalline Growth: Thin films of chlorinated anthracenes have been shown to exhibit crystalline nature, which can be beneficial for charge transport.[4]

Photophysical and Electronic Properties of Chlorinated Anthracenes

The photophysical properties of thin films of chlorinated anthracenes are central to their function in OLEDs. These materials are primarily recognized for their efficient blue light emission.[3]

PropertyValue RangeSignificance in OLEDs
Emission Wavelength 442–458 nm (Blue)[3]Determines the color of the emitted light. Blue emitters are essential for full-color displays and white lighting.
Interband Transition Energy 3.84–3.98 eV[3][4]Relates to the energy gap of the material, influencing the emission wavelength and the device's operating voltage.
Crystal Structure Polycrystalline[3]The arrangement of molecules in the solid state affects charge transport and film morphology.
Thermal Stability Thermally stable[3]High thermal stability is critical for the material to withstand the fabrication process and for long device lifetime.
Room Temperature Conductivity 1.17 × 10⁻⁶ - 1.22 × 10⁻⁶ Ω⁻¹cm⁻¹[4]Indicates the material's ability to conduct charge, which is essential for efficient device operation.

Experimental Protocols

Synthesis of this compound

A reliable synthesis of this compound is a prerequisite for its use in OLED research. The following protocol is adapted from established methods.[10]

Materials:

  • Anthracene

  • Anhydrous cupric chloride (CuCl₂)

  • Carbon tetrachloride (CCl₄)

  • Alumina for chromatography

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve anthracene (1 equivalent) in carbon tetrachloride.

  • Add anhydrous cupric chloride (2.2 equivalents).

  • Stir the mixture and heat under reflux for 18-24 hours. The progress of the reaction can be monitored by the color change of the copper salt from brown (cupric) to white (cuprous).[10]

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the cuprous chloride.

  • The filtrate, containing the crude product, is then passed through a chromatographic column filled with alumina, eluting with carbon tetrachloride.[10]

  • Combine the eluates and evaporate the solvent under reduced pressure to yield this compound as a lemon-yellow solid.[10]

Fabrication of a Multi-Layer OLED Device

This protocol outlines the fabrication of a simple multi-layer OLED using a chlorinated anthracene derivative as the blue emissive layer. The device structure is as follows: ITO / Hole Transport Layer (HTL) / Emissive Layer (EML) / Electron Transport Layer (ETL) / Cathode.[3][11]

Materials:

  • Patterned Indium Tin Oxide (ITO) coated glass substrates

  • Hole Transport Layer (HTL) material (e.g., NPB: N,N′-di(1-naphthyl)-N,N′-diphenylbenzidine)

  • Emissive Layer (EML) material (e.g., this compound or 9,10-dichloroanthracene)

  • Electron Transport Layer (ETL) material (e.g., Alq₃: Tris(8-hydroxyquinolinato)aluminum)

  • Cathode material (e.g., LiF/Al)

  • High-vacuum thermal evaporation system

Device Fabrication Workflow:

cluster_0 Substrate Preparation cluster_1 Organic Layer Deposition cluster_2 Cathode Deposition & Encapsulation ITO_Cleaning ITO Substrate Cleaning UV_Ozone UV-Ozone Treatment ITO_Cleaning->UV_Ozone HTL HTL Deposition (NPB) UV_Ozone->HTL EML EML Deposition (this compound) HTL->EML ETL ETL Deposition (Alq₃) EML->ETL Cathode Cathode Deposition (LiF/Al) ETL->Cathode Encapsulation Device Encapsulation Cathode->Encapsulation Characterization Characterization Encapsulation->Characterization To Testing

Caption: OLED Fabrication Workflow

Step-by-Step Protocol:

  • Substrate Cleaning: Thoroughly clean the patterned ITO substrates by sequential sonication in a cleaning solution (e.g., Hellmanex), deionized water, and isopropyl alcohol. Dry the substrates with a stream of nitrogen gas.[11]

  • UV-Ozone Treatment: Treat the cleaned ITO substrates with UV-ozone for approximately 15 minutes to improve the work function of the ITO and enhance hole injection.

  • Organic Layer Deposition: Transfer the substrates to a high-vacuum thermal evaporation chamber (pressure < 10⁻⁶ Torr).

    • Deposit a 40 nm thick layer of NPB as the HTL.

    • Deposit a 20 nm thick layer of the chlorinated anthracene derivative as the EML.

    • Deposit a 40 nm thick layer of Alq₃ as the ETL. The deposition rates should be carefully controlled, typically around 1-2 Å/s.

  • Cathode Deposition: Without breaking the vacuum, deposit a 1 nm thick layer of Lithium Fluoride (LiF) followed by a 100 nm thick layer of Aluminum (Al) to form the cathode.

  • Encapsulation: To protect the device from atmospheric moisture and oxygen, encapsulate the device using a glass lid and a UV-curable epoxy resin in a nitrogen-filled glovebox.

Device Characterization

Once fabricated, the OLED devices should be characterized to evaluate their performance.

Characterization Workflow:

Device Fabricated OLED IVL Current-Voltage-Luminance (I-V-L) Measurement Device->IVL EL_Spectra Electroluminescence (EL) Spectra Device->EL_Spectra Efficiency Efficiency Calculation (EQE, Power, Luminous) IVL->Efficiency Lifetime Operational Lifetime Test IVL->Lifetime

Caption: OLED Characterization Workflow

Procedures:

  • Current-Voltage-Luminance (I-V-L) Characteristics: Use a source meter and a photometer to measure the current density and luminance as a function of the applied voltage.

  • Electroluminescence (EL) Spectra: Record the EL spectra of the device at different operating voltages using a spectroradiometer to determine the emission color and calculate the CIE coordinates.

  • Efficiency Calculations: From the I-V-L data and the EL spectra, calculate the external quantum efficiency (EQE), power efficiency, and luminous efficiency of the device.

  • Operational Lifetime: Measure the time it takes for the initial luminance of the device to decrease to 50% (LT50) under a constant current density to assess its stability.

Benchmarking Performance of Anthracene-Based OLEDs

The following table summarizes the performance of various blue-emitting OLEDs based on anthracene derivatives to provide a benchmark for evaluating new materials like this compound.

Emitter/Host MaterialDevice StructureMax. EQE (%)CIE Coordinates (x, y)Reference
mCzAnBzt (non-doped)ITO/HATCN/NPB/TCTA/mCzAnBzt/TPBi/LiF/Al7.95(0.15, 0.07)[7]
mCz-TAn-CN (non-doped)ITO/HATCN/NPB/TCTA/mCz-TAn-CN/TPBi/LiF/Al7.03(0.14, 0.12)[8]
m2Cz-TAn-CN (doped in CBP)ITO/HATCN/NPB/TCTA/CBP:m2Cz-TAn-CN/TPBi/LiF/Al7.28(0.14, 0.09)[8]
TPA-TAn-DMAC (non-doped)ITO/HATCN/NPB/TCTA/TPA-TAn-DMAC/TPBi/LiF/Al4.9(0.14, 0.18)[12]
BH-9PA (host) with DSA-Ph (dopant)ITO/DNTPD/NPB/BH-9PA:5% DSA-Ph/Alq₃/Al-LiF-Blue emission (468 nm)[13]

Conclusion and Future Outlook

This compound represents a promising, yet underexplored, material for application in OLEDs. Based on the well-documented success of other anthracene derivatives, particularly those with halogen substituents, it is reasonable to expect that this compound could function as an efficient and stable blue emitter or host material. The protocols and data presented in this guide provide a solid framework for initiating research into the synthesis, device fabrication, and characterization of OLEDs based on this compound. Future work should focus on a systematic investigation of its photophysical and electronic properties and the optimization of device architectures to fully realize its potential in next-generation organic electronics.

References

Application Notes and Protocols: 9-Chloroanthracene as a Versatile Building Block for the Synthesis of Advanced Materials

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

9-Chloroanthracene, a halogenated polycyclic aromatic hydrocarbon, has emerged as a pivotal precursor in the realm of materials science.[1] Its unique electronic properties and versatile reactivity make it an ideal scaffold for the construction of sophisticated organic materials.[2] The anthracene core provides a rigid, planar, and highly fluorescent platform, while the chlorine atom at the 9-position serves as a reactive handle for a variety of cross-coupling reactions. This allows for the precise tuning of the molecule's photophysical and electronic characteristics.[3][4] These tailored derivatives are integral to the development of next-generation organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and highly sensitive chemical sensors.[5][6] This document provides detailed protocols and technical insights for the utilization of this compound in the synthesis of advanced materials, intended for researchers and professionals in materials science and drug development.

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of this compound is paramount for its effective and safe use in synthesis.

PropertyValueReference
Molecular Formula C₁₄H₉Cl[1]
Molecular Weight 212.68 g/mol [1]
Appearance Yellow crystals or crystalline powder[7]
Melting Point 99-105 °C[7]
Solubility Insoluble in water.[8]
CAS Number 716-53-0[1]

Safety and Handling:

This compound is considered a hazardous substance and must be handled with appropriate safety precautions.[9][10]

  • Hazards: Causes skin and serious eye irritation.[11] May cause respiratory irritation. Suspected of causing genetic defects.[10] Harmful if swallowed.[11]

  • Precautions: Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. Use personal protective equipment as required, including gloves and eye/face protection.[10] Avoid breathing dust. Use only in a well-ventilated area.

  • Storage: Store in a cool, dry, and well-ventilated place.[8] Keep the container tightly closed.[8] Keep away from oxidizing agents.[8]

Core Synthetic Methodologies: Functionalization of this compound

The chlorine atom at the 9-position of the anthracene core is the key to its versatility, enabling a range of carbon-carbon bond-forming reactions. The Suzuki-Miyaura and Sonogashira cross-coupling reactions are among the most powerful and widely employed methods for the functionalization of this compound.[2][12]

Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of 9-Aryl- and 9-Heteroarylanthracenes

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex.[13] This reaction is particularly useful for introducing aryl or heteroaryl moieties at the 9-position of anthracene, which can significantly modulate the electronic and photophysical properties of the resulting molecule.[12]

Reaction Scheme:

Suzuki_Coupling start This compound catalyst Pd Catalyst Base start->catalyst boronic_acid Ar-B(OH)₂ boronic_acid->catalyst product 9-Arylanthracene catalyst->product Sonogashira_Coupling start This compound catalyst Pd/Cu Catalyst Base start->catalyst alkyne R-C≡CH alkyne->catalyst product 9-Alkynylanthracene catalyst->product

References

Application Notes and Protocols for Photodynamic Therapy Utilizing 9-Chloroanthracene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical guide on the application of 9-chloroanthracene and its derivatives as photosensitizers for Photodynamic Therapy (PDT). We will explore the core mechanistic principles, from the photophysical advantages conferred by the chloro-substitution to the induction of targeted cell death. This guide furnishes detailed, field-proven protocols for the synthesis, characterization, and evaluation of these compounds in both in vitro and in vivo models. Each protocol is designed as a self-validating system, with explanations for key experimental choices to ensure scientific integrity and reproducibility.

Introduction: The Principles of Photodynamic Therapy and the Potential of Anthracene Scaffolds

Photodynamic Therapy (PDT) is a clinically recognized treatment modality that employs the combination of a photosensitizer (PS), a specific wavelength of light, and molecular oxygen to elicit localized cytotoxicity.[1] The process is initiated when a PS absorbs light, transitioning from its ground state (S₀) to an excited singlet state (S₁). From this transient state, it can undergo intersystem crossing (ISC) to a longer-lived triplet state (T₁).[2] This triplet-state PS can then transfer its energy to ambient oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂), a key mediator of cell death in the dominant Type II PDT pathway.[3] Alternatively, the triplet PS can react directly with biological substrates, generating other reactive oxygen species (ROS) in a Type I pathway.[4]

Anthracene and its derivatives have been extensively investigated as a core scaffold for photosensitizers due to their favorable photophysical properties.[5] The introduction of a halogen, such as chlorine, at the 9-position is a strategic chemical modification designed to enhance PDT efficacy through the "heavy atom effect."

The Heavy Atom Effect in this compound

The presence of a heavy atom like chlorine enhances spin-orbit coupling.[6] This quantum mechanical phenomenon facilitates the spin-forbidden transition from the excited singlet state (S₁) to the excited triplet state (T₁).[7] A higher rate of intersystem crossing (k_isc) is crucial for a successful Type II photosensitizer, as it more efficiently populates the triplet state required for singlet oxygen generation.[8] This makes this compound derivatives theoretically more potent photosensitizers than their unsubstituted anthracene counterparts.

Jablonski_Diagram cluster_0 Singlet States cluster_1 Triplet State S0 S₀ (Ground State) S1 S₁ (Excited Singlet) S0->S1 Absorption (Light) S1->S0 Fluorescence T1 T₁ (Excited Triplet) S1->T1 Intersystem Crossing (k_isc) Enhanced by Heavy Atom (Cl) T1->S0 Phosphorescence T1->S0 Type I/II Photochemistry (ROS Generation)

Caption: Enhanced Jablonski diagram illustrating the heavy atom effect.

Application Notes & Protocols: From Synthesis to In Vivo Efficacy

This section provides detailed methodologies for the comprehensive evaluation of this compound derivatives as PDT agents.

Part 1: Synthesis and Photochemical Characterization

The first step in evaluating a new photosensitizer is its synthesis and the characterization of its fundamental interaction with light.

Protocol 1: Synthesis of this compound

This protocol is adapted from a standard organic synthesis procedure for the chlorination of anthracene.[9]

Rationale: This one-step method provides a high yield of the target compound from readily available starting materials, making it an accessible entry point for derivatization.

  • Materials:

    • Anthracene (0.100 mole)

    • Anhydrous cupric chloride (CuCl₂) (0.202 mole), dried at 110-120°C

    • Carbon tetrachloride (CCl₄), 500 mL

    • Alumina for column chromatography

    • Petroleum ether (b.p. 60–80°C)

  • Procedure:

    • Combine anthracene, anhydrous CuCl₂, and CCl₄ in a dry, two-necked flask equipped with a mechanical stirrer and a reflux condenser.

    • Heat the mixture under reflux with stirring for 18–24 hours. The reaction progress is indicated by the color change of the copper salt from brown (cupric) to white (cuprous).

    • After cooling, filter the mixture to remove the cuprous chloride.

    • Purify the filtrate by passing it through a column of alumina, eluting with CCl₄.

    • Evaporate the solvent from the combined eluates under reduced pressure to yield the crude product.

    • Recrystallize the solid from petroleum ether to obtain pure this compound as yellow needles.[9]

    • Further derivatization can be achieved through various cross-coupling reactions or substitutions, leveraging the reactivity of the anthracene core.[5]

Protocol 2: Determination of Singlet Oxygen Quantum Yield (ΦΔ)

The efficacy of a Type II photosensitizer is quantified by its singlet oxygen quantum yield (ΦΔ). This protocol describes an indirect method using a chemical trap.[10]

Rationale: This method is widely used as it does not require specialized and highly sensitive near-infrared detectors needed for direct phosphorescence measurement. It relies on monitoring the consumption of a chemical probe that reacts specifically with singlet oxygen.[10] 9,10-Dimethylanthracene (DMA) is a common choice.

  • Materials:

    • This compound derivative (test PS)

    • Reference photosensitizer with known ΦΔ (e.g., Rose Bengal, Phenazine)[10][11]

    • 9,10-Dimethylanthracene (DMA)

    • Spectrophotometrically pure solvent (e.g., DMSO, chloroform)

    • Cuvettes for spectrophotometry

    • Monochromatic light source (e.g., laser or filtered lamp) with a wavelength corresponding to the absorption maximum of the PS.

  • Procedure:

    • Prepare solutions of the test PS and the reference PS in the chosen solvent with identical optical densities (typically 0.1) at the irradiation wavelength.

    • To each solution, add DMA to a final concentration of ~50 µM.

    • Irradiate the sample and reference solutions under identical conditions (light source, power, geometry, and time).

    • At regular time intervals, record the absorption spectrum and monitor the decrease in the characteristic absorbance of DMA (around 380 nm).

    • Plot the natural logarithm of DMA absorbance (ln(A)) versus irradiation time. The slope of this line is proportional to the rate of DMA photooxidation.

    • Calculate the singlet oxygen quantum yield of the test sample (Φ_sample) using the following equation: Φ_sample = Φ_ref * (k_sample / k_ref) Where Φ_ref is the known quantum yield of the reference, and k_sample and k_ref are the slopes of the degradation plots for the sample and reference, respectively.

Property Expected Characteristics for this compound Derivatives
Absorption Max (λ_max) ~350-400 nm (Characteristic of anthracene core)
Fluorescence Q.Y. (Φ_F) Expected to be low due to efficient intersystem crossing
Singlet Oxygen Q.Y. (Φ_Δ) Expected to be high due to the heavy atom effect
Photostability Must be evaluated; should not degrade rapidly upon irradiation

Table 1: Anticipated Photophysical Properties of this compound Derivatives.

Part 2: In Vitro Evaluation

In vitro assays are critical for determining the biological activity, toxicity, and mechanism of action at the cellular level.

Protocol 3: Dark and Phototoxicity Assessment (MTT Assay)

Rationale: The cornerstone of a good photosensitizer is low intrinsic toxicity in the dark but high cytotoxicity upon light activation.[12] The MTT assay is a standard colorimetric method to quantify metabolic activity, which serves as a proxy for cell viability.

  • Materials:

    • Cancer cell line of interest (e.g., HeLa, A431, MDA-MB-231)

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • This compound derivative stock solution (in DMSO)

    • Phosphate-buffered saline (PBS)

    • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., acidified isopropanol or DMSO)

    • 96-well plates

    • Light source for irradiation (calibrated for power density, e.g., mW/cm²)

  • Procedure:

    • Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Incubation: Replace the medium with fresh medium containing serial dilutions of the this compound derivative. Include a vehicle control (DMSO only). Incubate for a predetermined period (e.g., 4-24 hours) to allow for cellular uptake.

    • Irradiation:

      • For the phototoxicity group, wash the cells with PBS and add fresh, drug-free medium.

      • Expose the plate to a specific light dose (fluence, J/cm² = irradiance, W/cm² × time, s).

      • The dark toxicity group should be handled identically but kept shielded from light.

    • Post-Irradiation Incubation: Return both plates to the incubator for 24-48 hours.

    • MTT Assay:

      • Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.

      • Remove the medium and dissolve the formazan crystals in the solubilization solution.

      • Read the absorbance at ~570 nm using a microplate reader.

    • Analysis: Normalize the absorbance values to the untreated control wells to calculate the percentage of cell viability. Plot viability versus concentration and determine the IC₅₀ (half-maximal inhibitory concentration) for both dark and light conditions. A high phototoxicity index (IC₅₀_dark / IC₅₀_light) indicates a promising photosensitizer.

MTT_Workflow cluster_workflow MTT Assay Workflow A 1. Seed Cells (96-well plate) B 2. Incubate with PS (Serial Dilutions) A->B C 3. Wash & Add Fresh Media B->C D_light 4a. Irradiate with Light (Phototoxicity) C->D_light D_dark 4b. Keep in Dark (Dark Toxicity) C->D_dark E 5. Incubate 24-48h D_light->E D_dark->E F 6. Add MTT Reagent E->F G 7. Solubilize Formazan F->G H 8. Read Absorbance (570 nm) G->H I 9. Calculate IC₅₀ Values H->I

Caption: Workflow for determining dark vs. phototoxicity.

Protocol 4: Subcellular Localization via Fluorescence Microscopy

Rationale: The site of ROS generation dictates the primary cellular targets and subsequent cell death pathway.[13] For instance, mitochondrial localization often leads to apoptosis, while lysosomal damage can also trigger cell death programs.[14] As anthracene derivatives are fluorescent, their location can be directly visualized.

  • Materials:

    • Cells grown on glass coverslips or in imaging dishes.

    • This compound derivative.

    • Organelle-specific fluorescent trackers (e.g., MitoTracker™ for mitochondria, LysoTracker™ for lysosomes).

    • Hoechst 33342 for nuclear staining.

    • Formaldehyde for cell fixation.

    • Confocal laser scanning microscope.

  • Procedure:

    • Incubate cells with the this compound derivative as in the toxicity protocol.

    • In the final 30 minutes of incubation, add the specific organelle tracker(s) and Hoechst stain to the medium.

    • Wash the cells with PBS and add fresh medium or fix with 4% formaldehyde.

    • Acquire images using a confocal microscope with appropriate laser lines and emission filters for the PS, organelle trackers, and nuclear stain.

    • Analyze the images for colocalization by overlaying the different fluorescence channels. A yellow color in an overlay of red (e.g., MitoTracker) and green (e.g., hypothetical green-fluorescent PS) channels indicates mitochondrial localization.

Protocol 5: Analysis of Cell Death Mechanism (Apoptosis vs. Necrosis)

Rationale: Understanding the mode of cell death is crucial; apoptosis is generally a controlled, non-inflammatory process, whereas necrosis is uncontrolled and pro-inflammatory.[3] PDT can induce either, depending on the PS, its location, and the light dose.[15] Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is the gold standard for differentiating these pathways.

  • Materials:

    • Cells treated with PDT at a relevant dose (e.g., IC₇₅).

    • Annexin V-FITC/PI Apoptosis Detection Kit.

    • Binding buffer.

    • Flow cytometer.

  • Procedure:

    • Perform PDT on cells in a 6-well plate. Include positive controls for apoptosis (e.g., staurosporine treatment) and necrosis (e.g., heat shock).

    • At a specified time post-PDT (e.g., 4, 8, or 24 hours), collect both adherent and floating cells.

    • Wash the cells with cold PBS and resuspend them in 1X Binding Buffer.

    • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol. Incubate in the dark for 15 minutes.

    • Analyze the samples immediately using a flow cytometer.

  • Data Interpretation:

    • Annexin V- / PI-: Live cells.

    • Annexin V+ / PI-: Early apoptotic cells.

    • Annexin V+ / PI+: Late apoptotic or necrotic cells.

    • Annexin V- / PI+: Primarily necrotic cells.

Cell_Death_Pathway start PDT-Induced Cellular Damage q1 Mitochondrial Damage? (e.g., Cytochrome c release) start->q1 q2 Plasma Membrane Rupture? q1->q2 No apoptosis Apoptosis (Caspase Activation, Controlled Dismantling) q1->apoptosis Yes q2->apoptosis No necrosis Necrosis (Cell Swelling, Inflammatory Release) q2->necrosis Yes

Caption: Decision pathway for cell death post-PDT.

Part 3: In Vivo Evaluation

Successful in vitro results must be validated in a more complex biological system. Animal models are essential for assessing pharmacokinetics, tumor regression, and systemic toxicity.[16]

Protocol 6: Evaluation of PDT Efficacy in a Subcutaneous Xenograft Model

Rationale: This model is widely used to assess the direct anti-tumor efficacy of a PDT regimen. It involves implanting human tumor cells into an immunocompromised mouse, allowing the tumor to grow before treatment.[17]

  • Materials:

    • Immunocompromised mice (e.g., athymic Nude or NSG mice).

    • Tumor cells from in vitro studies.

    • Matrigel (optional, to support tumor growth).

    • Sterile PS formulation for injection (e.g., dissolved in DMSO/Cremophor/Saline).

    • Laser with a fiber optic diffuser for light delivery.

    • Calipers for tumor measurement.

  • Procedure:

    • Tumor Implantation: Subcutaneously inject ~1-5 million tumor cells (resuspended in PBS or Matrigel) into the flank of each mouse.

    • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize mice into treatment groups (e.g., Saline + Light, PS only, PS + Light).

    • PS Administration: Administer the this compound derivative via an appropriate route (typically intravenous or intraperitoneal injection).

    • Drug-Light Interval (DLI): Wait for a predetermined DLI (e.g., 4-24 hours). This interval is critical for allowing the PS to accumulate in the tumor while clearing from healthy tissue. The optimal DLI must be determined empirically.

    • Light Delivery: Anesthetize the mouse. Deliver the prescribed light dose directly to the tumor area using the laser and fiber optic.

    • Monitoring: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (Volume = 0.5 × Length × Width²). Monitor animal body weight and overall health.

    • Endpoint: Continue monitoring until tumors in the control group reach a predetermined maximum size. Euthanize animals and excise tumors for histological analysis (e.g., H&E staining to assess necrosis).

    • Analysis: Plot mean tumor volume versus time for each group. Perform statistical analysis to determine if the PDT-treated group shows significant tumor growth inhibition compared to control groups.

Conclusion and Future Directions

The strategic placement of a chlorine atom on the anthracene scaffold presents a promising avenue for the development of highly efficient photosensitizers. The protocols outlined in this guide provide a robust framework for the systematic evaluation of this compound derivatives, from fundamental photochemical properties to preclinical anti-tumor efficacy.

Future work should focus on derivatization to improve water solubility and introduce tumor-targeting moieties. For instance, conjugation to peptides or antibodies that recognize cancer-specific receptors could significantly enhance therapeutic specificity. Furthermore, advanced formulations, such as encapsulation in nanoparticles, could address challenges like aggregation and improve drug delivery.[1] Investigating these derivatives in the context of overcoming tumor hypoxia, perhaps through Type I mechanisms or in novel fractionated light-delivery schemes, represents the next frontier in harnessing their full therapeutic potential.[18]

References

synthesis of 9-substituted anthracenes from 9-chloroanthracene

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthesis of 9-Substituted Anthracenes from 9-Chloroanthracene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of robust and versatile synthetic methodologies for converting this compound into a diverse array of 9-substituted anthracene derivatives. Anthracene scaffolds are of significant interest due to their unique photophysical properties, making them crucial components in the development of organic light-emitting diodes (OLEDs), molecular sensors, and fluorescent probes.[1] Furthermore, their derivatives are pivotal intermediates in the synthesis of various therapeutic agents.[1] This document details field-proven protocols for palladium-catalyzed cross-coupling reactions—including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations—and discusses the principles of nucleophilic aromatic substitution. Each section elucidates the underlying reaction mechanisms, explains the rationale behind experimental choices, and provides step-by-step protocols to empower researchers in materials science and drug discovery to successfully synthesize novel functional molecules.

Introduction: The Versatility of the 9-Substituted Anthracene Scaffold

The anthracene core, a polycyclic aromatic hydrocarbon, is a privileged structure in modern chemistry. Functionalization at the 9-position dramatically influences its electronic and steric properties, allowing for the fine-tuning of molecules for specific applications.[1][2] For instance, attaching aryl groups can modulate the emission wavelength for OLEDs, while introducing amino functionalities can impart biological activity. This compound serves as an ideal and readily accessible starting material for these transformations. It can be synthesized in high yield from anthracene and cupric chloride.[3] This guide focuses on the primary strategies to displace the chloro group, providing a toolkit for accessing a wide range of valuable compounds.

Palladium-Catalyzed Cross-Coupling: The Workhorse of Anthracene Functionalization

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.[4] These reactions typically involve the catalytic cycle of oxidative addition, transmetalation, and reductive elimination, and are indispensable for modifying aryl halides like this compound.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron compound, is a premier method for synthesizing 9-aryl and 9-vinyl anthracenes.[5] Its advantages include mild reaction conditions and the commercial availability of a vast library of boronic acids.

Causality & Mechanistic Insight: The reaction is initiated by the oxidative addition of this compound to a Pd(0) catalyst. The subsequent transmetalation step, where the organic group from the boronic acid is transferred to the palladium center, is facilitated by a base. The final reductive elimination step forms the desired C-C bond and regenerates the Pd(0) catalyst, allowing the cycle to continue.[6] For sterically hindered substrates like this compound, the choice of a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) is critical to promote the reductive elimination step and prevent catalyst decomposition.[1]

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle pd0 L₂Pd(0) pd2_complex L₂Pd(II)(Ar)(X) (Ar = 9-Anthracenyl, X = Cl) pd0->pd2_complex oxidative_addition Oxidative Addition trans_intermediate L₂Pd(II)(Ar)(Ar') pd2_complex->trans_intermediate transmetalation Transmetalation trans_intermediate->pd0 product Ar-Ar' (9-Aryl-anthracene) trans_intermediate->product reductive_elimination Reductive Elimination reactants1 This compound (Ar-X) reactants1->pd2_complex reactants2 Arylboronic Acid (Ar'-B(OH)₂) reactants2->transmetalation base Base (e.g., K₂CO₃) base->transmetalation Sonogashira_Cycle Sonogashira Catalytic Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 L₂Pd(0) pd2_complex L₂Pd(II)(Ar)(X) pd0->pd2_complex Oxidative Addition (Ar-X) trans_intermediate L₂Pd(II)(Ar)(C≡CR) pd2_complex->trans_intermediate Transmetalation trans_intermediate->pd0 Reductive Elimination product Ar-C≡CR (9-Alkynylanthracene) trans_intermediate->product cu_x Cu(I)X cu_alkyne Cu(I)-C≡CR cu_x->cu_alkyne cu_alkyne->pd2_complex cu_alkyne->cu_x To Transmetalation alkyne H-C≡CR alkyne->cu_alkyne base Base (Amine) base->cu_alkyne Buchwald_Hartwig_Cycle Buchwald-Hartwig Amination Cycle pd0 L₂Pd(0) pd2_complex L₂Pd(II)(Ar)(X) pd0->pd2_complex Oxidative Addition amido_complex L₂Pd(II)(Ar)(NR¹R²) pd2_complex->amido_complex Amine Coordination & Deprotonation amido_complex->pd0 Reductive Elimination product Ar-NR¹R² (9-Aminoanthracene) amido_complex->product reactant1 This compound (Ar-X) reactant1->pd2_complex reactant2 Amine (HNR¹R²) reactant2->pd2_complex base Strong Base (e.g., NaOt-Bu) base->pd2_complex

References

analytical methods for detecting 9-chloroanthracene in environmental samples

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Detection of 9-Chloroanthracene in Environmental Samples

Authored by: Senior Application Scientist

Introduction: The Environmental Significance of this compound

This compound (C₁₄H₉Cl) is a chlorinated polycyclic aromatic hydrocarbon (Cl-PAH).[1] Like its parent compound, anthracene, it is a semi-volatile organic compound that can arise from industrial processes and incomplete combustion where sources of chlorine are present. The addition of a chlorine atom to the aromatic structure can significantly alter the compound's physical properties, persistence, and toxicity compared to the parent PAH. Concerns over the environmental impact of Cl-PAHs, including potential carcinogenicity and bioaccumulation, necessitate robust and sensitive analytical methods for their detection in complex environmental matrices such as soil and water.[2][3]

This guide provides a comprehensive overview of the analytical methodologies for the extraction, identification, and quantification of this compound. We will delve into the causality behind procedural choices, offering field-proven insights for researchers and scientists engaged in environmental monitoring and toxicology.

Part 1: Sample Collection and Handling

The integrity of any analysis begins with proper sample collection. The objective is to obtain a representative sample with minimal loss of the target analyte or introduction of contaminants.

1.1. Water Sample Collection

  • Apparatus: Amber glass bottles with Teflon-lined caps are mandatory to prevent photodegradation of the analyte and leaching of plasticizers.

  • Procedure:

    • Rinse the bottle three times with the source water before collecting the final sample.

    • Submerge the bottle completely to avoid collecting surface film, which may not be representative.

    • Fill the bottle to the brim, leaving no headspace, to minimize volatilization of the analyte.

    • Preservation: Store samples at 4°C and shield them from light.[4] If biological activity is a concern, the pH can be adjusted to <2 with sulfuric acid, but this should be tested for analyte stability.[4] Analysis should be performed as soon as possible.

1.2. Soil and Sediment Sample Collection

  • Apparatus: Use stainless steel or brass sampling tools (e.g., augers, corers) to avoid organic contamination. Wide-mouth amber glass jars with Teflon-lined lids are used for sample storage.

  • Procedure:

    • Remove the top layer of surface debris (e.g., leaves, rocks).

    • Collect a core sample to the desired depth. For surface contamination studies, the top 0-15 cm is typical.

    • Homogenize the collected soil by placing it on a clean, inert surface (like a stainless steel tray) and mixing thoroughly before transferring it to the sample jar.

    • Preservation: Store samples at 4°C to slow microbial degradation.[5] If a longer storage time is anticipated, freezing at -20°C is recommended.

Part 2: Sample Preparation: Extraction and Cleanup

The primary challenge in environmental analysis is isolating the analyte of interest from a complex matrix containing numerous interfering compounds.[3] The choice of extraction method depends on the sample matrix and the desired efficiency.

Workflow for Sample Preparation

G cluster_water Water Sample Workflow cluster_soil Soil Sample Workflow Water_Sample Water Sample (1L) SPE Solid Phase Extraction (SPE) (e.g., C18 Cartridge) Water_Sample->SPE Elution Elute with Organic Solvent (e.g., Dichloromethane) SPE->Elution Concentration Concentrate Under Nitrogen Elution->Concentration Final_Extract Final Extract for Analysis Concentration->Final_Extract Soil_Sample Soil Sample (10-20g, dried) Extraction Pressurized Fluid Extraction (PFE) or Soxhlet Extraction Soil_Sample->Extraction Cleanup Column Cleanup (Alumina/Silica Gel) Extraction->Cleanup Concentration_Soil Concentrate Under Nitrogen Cleanup->Concentration_Soil Concentration_Soil->Final_Extract

Caption: General workflows for preparing water and soil samples.

Protocol for Water Samples: Solid-Phase Extraction (SPE)

SPE is preferred for its low solvent consumption and high recovery rates. A C18 sorbent is effective for trapping nonpolar to moderately polar compounds like this compound from an aqueous matrix.

  • Materials: C18 SPE cartridges, vacuum manifold, collection vials, dichloromethane, methanol, nitrogen evaporator.

  • Step-by-Step Protocol:

    • Cartridge Conditioning: Sequentially pass 5 mL of dichloromethane, 5 mL of methanol, and 5 mL of deionized water through the C18 cartridge. Causality: This activates the C18 stationary phase and ensures it is properly wetted for aqueous sample loading. Do not allow the cartridge to go dry.

    • Sample Loading: Pass 1 L of the water sample through the conditioned cartridge at a flow rate of 5-10 mL/min.

    • Washing: Wash the cartridge with 5 mL of deionized water to remove any remaining polar interferences.

    • Drying: Dry the cartridge under vacuum for 20-30 minutes to remove residual water, which can interfere with the subsequent elution and analysis.

    • Elution: Elute the trapped this compound by passing 5-10 mL of dichloromethane through the cartridge into a collection vial. Causality: Dichloromethane is a strong, nonpolar solvent that effectively desorbs the analyte from the C18 phase.

    • Concentration: Concentrate the eluate to a final volume of 1 mL using a gentle stream of nitrogen. The sample is now ready for instrumental analysis.

Protocol for Soil/Sediment Samples: Pressurized Fluid Extraction (PFE)

PFE (or Accelerated Solvent Extraction) uses elevated temperatures and pressures to achieve rapid and efficient extractions with less solvent compared to traditional methods like Soxhlet.[6]

  • Materials: PFE system, extraction cells, diatomaceous earth or sand, dichloromethane/acetone (1:1 v/v), alumina or silica gel for cleanup.

  • Step-by-Step Protocol:

    • Sample Preparation: Air-dry the soil sample and sieve to remove large debris. Mix approximately 10 g of the soil with an equal amount of diatomaceous earth and pack it into the extraction cell. Causality: Drying removes water which can reduce extraction efficiency. Diatomaceous earth prevents clumping and ensures even solvent flow.

    • Extraction: Perform the extraction using a PFE system with a 1:1 mixture of dichloromethane and acetone. Typical conditions are 100°C and 1500 psi, with two static cycles of 5 minutes each.

    • Cleanup: The resulting extract may contain lipids and other interferences. Pass the extract through a glass column packed with activated alumina or silica gel, eluting with dichloromethane. Causality: This step, known as adsorption chromatography, removes polar interferences that are retained by the alumina/silica, while the less polar this compound passes through.[6]

    • Concentration: Concentrate the cleaned extract to a final volume of 1 mL under a gentle stream of nitrogen.

Part 3: Instrumental Analysis

The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) depends on the analyte's properties and the required sensitivity. For semi-volatile compounds like this compound, GC coupled with Mass Spectrometry (MS) is often the method of choice due to its high resolution and specificity.[3][7]

Primary Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides excellent separation and definitive identification based on both retention time and mass spectrum.[2]

  • Instrumentation: A gas chromatograph equipped with a capillary column and a mass spectrometer detector.

  • Rationale: The GC separates volatile and semi-volatile compounds based on their boiling points and interaction with the column's stationary phase. The MS detector then fragments the eluted molecules into a unique mass pattern, or "fingerprint," allowing for highly confident identification. Electron Ionization (EI) is a standard technique for creating these fragments.[7]

Detailed GC-MS Protocol:

  • Injection: Inject 1 µL of the final extract into the GC inlet, typically in splitless mode to maximize sensitivity. Inlet temperature: 280°C.

  • Separation:

    • GC Column: A 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms) is ideal for PAH analysis.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Program: Start at 80°C, hold for 2 minutes. Ramp to 200°C at 15°C/min. Ramp to 300°C at 8°C/min and hold for 5 minutes. Causality: This temperature program allows for the separation of a wide range of semi-volatile compounds.

  • Detection (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Scan mode (e.g., m/z 50-300) for initial identification. For higher sensitivity and quantification, use Selected Ion Monitoring (SIM) mode.

    • Key Ions for this compound: The molecular ion ([M]⁺) at m/z 212 is the primary identifier.[1][2] The isotope peak ([M+2]⁺) at m/z 214, with an expected abundance of ~32% relative to the m/z 212 peak due to the ³⁷Cl isotope, provides crucial confirmation. Other significant fragments include m/z 176 ([M-Cl]⁺).[1][7]

Alternative Method: High-Performance Liquid Chromatography (HPLC)

HPLC is also a viable technique, particularly with a fluorescence detector (FLD) due to the native fluorescence of anthracene derivatives.

  • Instrumentation: An HPLC system with a reverse-phase column and a UV or Fluorescence detector.

  • Rationale: Reverse-phase HPLC separates compounds based on their hydrophobicity. This compound is a nonpolar molecule that will be well-retained on a C18 column.

Detailed HPLC-FLD Protocol:

  • Separation:

    • Column: A C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and water.[8] For example, start at 70% acetonitrile, ramp to 100% acetonitrile over 15 minutes, and hold for 5 minutes.

    • Flow Rate: 1.0 mL/min.

  • Detection (FLD):

    • Excitation Wavelength (λex): ~365 nm.

    • Emission Wavelength (λem): ~410 nm.

    • Note: These wavelengths are based on similar anthracene derivatives used as fluorescent labels and should be optimized using a this compound standard.[9]

Summary of Analytical Methods
ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-FLD)
Principle Separation by volatility/boiling pointSeparation by polarity/hydrophobicity
Column 30m DB-5ms or equivalent capillary columnC18 reverse-phase column
Mobile/Carrier HeliumAcetonitrile/Water gradient[8]
Detector Mass Spectrometer (EI)Fluorescence Detector (FLD)
Key Advantage High specificity and structural confirmation from mass spectrum[2][7]High sensitivity for fluorescent compounds
Key Limitation Requires analyte to be thermally stable and volatilePotential for matrix interference affecting fluorescence

Part 4: Quality Assurance and Data Interpretation

To ensure the trustworthiness of the results, a robust quality assurance/quality control (QA/QC) protocol is essential.

  • Calibration: A multi-point calibration curve (typically 5-7 points) must be generated using a certified reference standard of this compound.[10] The concentration range should bracket the expected sample concentrations.

  • Internal Standards: An internal standard (e.g., a deuterated PAH like anthracene-d10) should be added to all samples, blanks, and calibration standards before extraction. This corrects for variations in extraction efficiency and instrument response.

  • Method Blanks: An analyte-free sample (e.g., deionized water or clean sand) must be processed alongside the environmental samples to check for contamination introduced during the procedure.

  • Matrix Spikes: A known amount of this compound standard is added to a duplicate environmental sample before extraction. The recovery of this spike is calculated to assess matrix effects (i.e., suppression or enhancement of the signal). Recoveries are typically expected to be within 70-130%.

Identification and Quantification Logic

G cluster_id Analyte Identification cluster_quant Analyte Quantification RT_Match Retention Time Match (within ±0.05 min of standard) MS_Match Mass Spectrum Match (Compare to library/standard) RT_Match->MS_Match Isotope_Ratio Correct Isotope Ratio (m/z 212 vs 214) MS_Match->Isotope_Ratio ID_Confirmed Identification Confirmed Isotope_Ratio->ID_Confirmed Peak_Area Integrate Peak Area (m/z 212) Cal_Curve Apply to Calibration Curve Peak_Area->Cal_Curve Concentration Calculate Concentration Cal_Curve->Concentration Final_Result Report Final Result (ng/g or ng/L) Concentration->Final_Result

Caption: Logic for confirming identity and quantifying the analyte.

References

Application Note & Protocols: 9-Chloroanthracene as a Versatile Precursor for the Synthesis of Advanced Photosensitizers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides a comprehensive overview of the strategic use of 9-chloroanthracene as a foundational building block for the synthesis of novel photosensitizers. We delve into the synthetic advantages conferred by the reactive 9-position of the anthracene core, offering detailed, field-proven protocols for derivatization via Suzuki-Miyaura and Sonogashira cross-coupling reactions. The narrative emphasizes the causality behind experimental choices, from reagent selection to reaction monitoring and purification. Furthermore, we discuss the characterization of the resulting anthracene-based compounds and the critical photophysical properties that govern their efficacy as photosensitizers in applications such as photodynamic therapy (PDT). This document is intended for researchers, medicinal chemists, and drug development professionals seeking to design and synthesize next-generation phototherapeutic agents.

Introduction: The Anthracene Core in Photosensitizer Design

Photodynamic therapy (PDT) is a clinically approved, minimally invasive therapeutic modality that utilizes the interplay of a photosensitizer (PS), light, and molecular oxygen to generate cytotoxic reactive oxygen species (ROS), primarily singlet oxygen (¹O₂), leading to localized cell death and tissue destruction.[1][2] The efficacy of PDT is fundamentally dependent on the molecular design and photophysical properties of the photosensitizer.

Anthracene and its derivatives have long been a subject of intense investigation in materials science and, more recently, in biomedical applications due to their unique electronic and photophysical characteristics.[3] The rigid, planar, and extensively conjugated π-system of the anthracene core provides a robust scaffold for developing potent photosensitizers.[4] Key advantages include:

  • High Molar Extinction Coefficients: Efficient light absorption in the UV-Visible region.

  • Tunable Photophysics: The absorption and emission properties can be systematically modified by substitution at the 9- and 10-positions.[5]

  • Efficient Intersystem Crossing (ISC): While unsubstituted anthracene has a moderate fluorescence quantum yield, appropriate substitution can enhance the ISC rate, populating the triplet excited state necessary for singlet oxygen generation.[5]

  • Singlet Oxygen Scaffolding: The anthracene moiety itself can react with ¹O₂ via a [4+2] cycloaddition to form an endoperoxide, a feature that is being cleverly exploited to create self-regulating or oxygen-releasing photosensitizers for treating hypoxic tumors.[1][2]

This guide focuses specifically on This compound [6], a commercially available and highly versatile starting material that serves as an accessible entry point for the synthesis of a diverse library of 9-substituted anthracene derivatives.

The Synthetic Advantage of this compound

The utility of this compound stems from the reactivity of the C-Cl bond at the 9-position (also known as the γ-position). Electrophilic attack on the anthracene ring is favored at this position due to the superior stabilization of the resulting cationic intermediate (Wheland intermediate).[7] Consequently, the halogen at this position is readily displaced through various transition-metal-catalyzed cross-coupling reactions. This allows for the precise and controlled introduction of a wide array of functional groups, enabling the rational design of photosensitizers with tailored properties.

The diagram below illustrates the central role of this compound as a precursor for creating functionally diverse anthracene derivatives through key synthetic transformations.

G Start This compound (Precursor) Suzuki Suzuki-Miyaura Coupling (+ Arylboronic Acid) Start->Suzuki Pd Catalyst, Base Sonogashira Sonogashira Coupling (+ Terminal Alkyne) Start->Sonogashira Pd/Cu Catalysts, Base Buchwald Buchwald-Hartwig Amination (+ Amine) Start->Buchwald Pd Catalyst, Base PS_Aryl 9-Aryl-Anthracenes (Modulated π-system) Suzuki->PS_Aryl PS_Alkynyl 9-Alkynyl-Anthracenes (Extended Conjugation) Sonogashira->PS_Alkynyl PS_Amino 9-Amino-Anthracenes (Donor-Acceptor Systems) Buchwald->PS_Amino

Caption: Synthetic utility of this compound as a versatile precursor.

Experimental Protocols

The following protocols provide step-by-step methodologies for the synthesis of 9-substituted anthracene derivatives. They are designed to be self-validating, with integrated checkpoints for monitoring and characterization.

Protocol 1: Synthesis of 9-(4-methoxyphenyl)anthracene via Suzuki-Miyaura Coupling

This protocol describes the palladium-catalyzed coupling of this compound with an electron-rich arylboronic acid. The Suzuki-Miyaura reaction is exceptionally robust and tolerant of a wide range of functional groups, making it a cornerstone of modern organic synthesis.[8][9]

Rationale:

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a reliable, commercially available catalyst for this type of coupling.

  • Base: Sodium carbonate (Na₂CO₃) is a moderately strong inorganic base, sufficient to facilitate the transmetalation step of the catalytic cycle without causing unwanted side reactions.

  • Solvent System: A biphasic mixture of toluene and water is used. The organic phase dissolves the reactants and catalyst, while the aqueous phase dissolves the base and helps to remove inorganic byproducts during workup.

Materials:

  • This compound (1 equiv., e.g., 212 mg, 1.0 mmol)

  • 4-Methoxyphenylboronic acid (1.2 equiv., e.g., 182 mg, 1.2 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv., e.g., 35 mg, 0.03 mmol)

  • 2M Aqueous Sodium Carbonate (Na₂CO₃) solution (3 equiv., 1.5 mL)

  • Toluene (10 mL)

  • Round-bottom flask, condenser, magnetic stirrer, nitrogen/argon inlet

  • TLC plates (silica gel), ethyl acetate, hexanes

  • Separatory funnel, rotary evaporator, column chromatography supplies (silica gel)

Workflow Diagram:

G reagent reagent process process analysis analysis product product A Combine Reactants: This compound Boronic Acid Pd(PPh₃)₄ Toluene B Degas with N₂/Ar for 15 min A->B C Add aq. Na₂CO₃ B->C D Heat to Reflux (e.g., 110 °C) C->D E Monitor by TLC (~12-24 h) D->E E->D Incomplete F Cool to RT Quench with H₂O E->F Complete G Extract with Ethyl Acetate F->G H Dry (Na₂SO₄) Concentrate G->H I Purify by Column Chromatography H->I J 9-(4-methoxyphenyl)anthracene I->J

Caption: Workflow for Suzuki-Miyaura cross-coupling.

Procedure:

  • Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (212 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol), and Pd(PPh₃)₄ (35 mg, 0.03 mmol).

  • Inerting: Seal the flask with a septum, and purge with nitrogen or argon for 15 minutes.

  • Solvent Addition: Add toluene (10 mL) via syringe, followed by the 2M aqueous Na₂CO₃ solution (1.5 mL).

  • Reaction: Heat the mixture to reflux (oil bath temperature ~110-115 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:9 ethyl acetate/hexanes mobile phase. The disappearance of the this compound spot and the appearance of a new, fluorescent product spot indicates reaction progression. The reaction is typically complete within 12-24 hours.

  • Workup: Once the reaction is complete, cool the flask to room temperature. Add deionized water (20 mL) and transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexanes to 5% ethyl acetate in hexanes, to yield the pure product as a fluorescent solid.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of 9-(Phenylethynyl)anthracene via Sonogashira Coupling

This protocol extends the π-conjugation of the anthracene core by introducing an alkyne moiety, a common strategy to red-shift the absorption and emission spectra.[10][11][12]

Rationale:

  • Catalysts: The Sonogashira reaction employs a dual-catalyst system. The palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) activates the C-Cl bond, while the copper(I) iodide (CuI) co-catalyst activates the terminal alkyne.

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is crucial. It acts as both the base to deprotonate the alkyne and as a solvent.[8]

  • Conditions: The reaction must be performed under strictly anaerobic conditions, as oxygen can cause oxidative homocoupling of the alkyne (Glaser coupling), leading to undesired byproducts.

Materials:

  • This compound (1 equiv., e.g., 212 mg, 1.0 mmol)

  • Phenylacetylene (1.5 equiv., e.g., 165 µL, 1.5 mmol)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 equiv., e.g., 14 mg, 0.02 mmol)

  • Copper(I) iodide (CuI) (0.04 equiv., e.g., 8 mg, 0.04 mmol)

  • Anhydrous Triethylamine (Et₃N) (10 mL)

  • Schlenk flask or similar oven-dried glassware, nitrogen/argon line

Procedure:

  • Setup: To an oven-dried Schlenk flask under a positive pressure of nitrogen/argon, add this compound (212 mg, 1.0 mmol), Pd(PPh₃)₂Cl₂ (14 mg, 0.02 mmol), and CuI (8 mg, 0.04 mmol).

  • Inerting: Evacuate and backfill the flask with inert gas three times to ensure all oxygen is removed.

  • Solvent and Reagent Addition: Add anhydrous triethylamine (10 mL) followed by phenylacetylene (165 µL, 1.5 mmol) via syringe.

  • Reaction: Stir the reaction mixture at 60 °C. The solution will typically turn dark.

  • Monitoring: Monitor the reaction by TLC (e.g., 2:8 dichloromethane/hexanes). The reaction is often complete in 4-8 hours.

  • Workup: Cool the mixture to room temperature. Filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with dichloromethane.

  • Concentration: Concentrate the filtrate under reduced pressure.

  • Purification: Purify the resulting solid by flash column chromatography on silica gel (eluting with hexanes/dichloromethane) to afford the bright yellow, highly fluorescent product.

  • Characterization: Confirm the structure and purity via NMR and mass spectrometry.

Photophysical Properties and Characterization

The ultimate function of a photosensitizer is dictated by its photophysical properties. Substitution at the 9-position of the anthracene core significantly impacts these characteristics.

Mechanism of Photosensitization (Type II): The primary goal in designing a photosensitizer for PDT is to maximize the generation of singlet oxygen. This occurs via a Type II photochemical process, illustrated in the diagram below.

Jablonski S0 S₀ (Ground State) S1 S₁ (Singlet Excited State) S0->S1 Absorption (hν) S1->S0 Fluorescence T1 T₁ (Triplet Excited State) S1->T1 Intersystem Crossing (ISC) (CRITICAL STEP) T1->S0 Phosphorescence invis2 O2_triplet ³O₂ (Triplet Oxygen) O2_singlet ¹O₂ (Singlet Oxygen) CYTOTOXIC invis1 invis2->O2_singlet Energy Transfer

Caption: Simplified Jablonski diagram illustrating Type II photosensitization.

Upon light absorption, the photosensitizer is promoted from its ground state (S₀) to an excited singlet state (S₁). For effective ¹O₂ generation, the molecule must efficiently undergo intersystem crossing (ISC) to the long-lived triplet state (T₁). This triplet sensitizer can then transfer its energy to ground-state molecular oxygen (³O₂), producing the highly reactive singlet oxygen (¹O₂).

Data Summary: The table below summarizes typical photophysical data for 9-substituted anthracene derivatives, illustrating how synthetic modifications can tune their properties.

Compound ClassTypical λ_abs (nm)Typical λ_em (nm)Fluorescence Quantum Yield (Φ_F)Key Feature & Rationale
9-Phenylanthracene~360-400~400-430High (~0.8-0.9)[5]Bulky phenyl group hinders photodimerization and maintains high fluorescence.[5]
9,10-Bis(phenylethynyl)anthracene~430-460~460-500High (~0.8-1.0)[10][11]Extended π-conjugation through acetylene linkages causes a significant red-shift.[11]
9-Thiophene-anthracene~370-410~420-460Low (<0.1)[3]The sulfur heteroatom can promote ISC (heavy-atom effect), reducing fluorescence but potentially increasing triplet yield.
Donor-Acceptor AnthracenesVariableLarge Stokes ShiftVariableIntramolecular charge transfer (ICT) character can be introduced to tune redox properties and absorption wavelength.

Conclusion and Future Outlook

This compound provides a reliable and synthetically tractable platform for the development of advanced photosensitizers. Through well-established cross-coupling methodologies, researchers can readily access a vast chemical space of 9-substituted anthracene derivatives. By strategically modifying the substituent at this position, it is possible to fine-tune the crucial photophysical properties—such as absorption wavelength, fluorescence, and singlet oxygen generation efficiency—to meet specific therapeutic or imaging needs.

Future work in this area will likely focus on attaching targeting moieties to the anthracene scaffold for tumor-specific delivery, developing two-photon absorbing photosensitizers for deeper tissue penetration, and creating theranostic agents that combine PDT with real-time imaging capabilities.[13][14][15] The synthetic accessibility offered by this compound will undoubtedly continue to fuel these exciting advancements.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 9-Chloroanthracene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 9-chloroanthracene. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the yield and purity of their this compound product. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound, and what are their respective advantages and disadvantages?

A1: The synthesis of this compound is typically achieved through the electrophilic chlorination of anthracene. The choice of chlorinating agent is crucial and depends on the desired selectivity, reaction conditions, and available resources. Here are the most prevalent methods:

  • Chlorination with Cupric Chloride (CuCl₂): This is a classic and effective method that often provides high yields of this compound.[1] It involves heating anthracene with anhydrous cupric chloride in a suitable solvent like carbon tetrachloride.[1] The reaction is believed to proceed through a radical aromatic substitution mechanism.[2]

    • Advantages: High yield, readily available reagents.

    • Disadvantages: Requires elevated temperatures and relatively long reaction times (18-24 hours), and the use of chlorinated solvents like carbon tetrachloride is environmentally unfavorable.[1]

  • Chlorination with Sulfuryl Chloride (SO₂Cl₂): Sulfuryl chloride is a convenient and effective reagent for the chlorination of anthracene, often used in an inert solvent such as dichloromethane.[3] This method can provide good to excellent yields.[3]

    • Advantages: Can be performed at room temperature, relatively short reaction times.[3]

    • Disadvantages: Sulfuryl chloride is a corrosive and moisture-sensitive reagent that must be handled with care. Over-chlorination to 9,10-dichloroanthracene can be a significant side reaction if the stoichiometry is not carefully controlled.[3]

  • Chlorination with N-Chlorosuccinimide (NCS): NCS is a milder chlorinating agent that can be used for the selective chlorination of anthracene.[3][4] The reaction often requires an acid catalyst, such as HCl, to proceed efficiently.[4]

    • Advantages: Milder reaction conditions, easier to handle than sulfuryl chloride.

    • Disadvantages: May require a catalyst and careful optimization to achieve high yields. The reactivity of NCS can be lower compared to other chlorinating agents.[4]

  • Other Methods: Other reagents like chlorine gas, t-butyl hypochlorite, and phosphorus pentachloride have also been used for the synthesis of this compound.[1] However, these methods are often less common due to the hazardous nature of the reagents and potential for side reactions.[1]

Q2: Why is the 9-position of anthracene preferentially chlorinated?

A2: The preferential electrophilic substitution at the 9 and 10-positions of anthracene is a well-established phenomenon in aromatic chemistry. This regioselectivity is due to the greater stability of the carbocation intermediate (arenium ion) formed when the electrophile attacks at these positions.[5][6]

The reasoning behind this is explained by Clar's Rule , which states that the resonance structure that maximizes the number of disjointed aromatic π-sextets is the most significant contributor to the overall stability.[5] When an electrophile attacks the central ring at the 9 or 10-position, the resulting intermediate retains two separate, intact benzene-like rings.[5] This is energetically more favorable than attacking one of the outer rings, which would result in a naphthalene-like system with less overall aromatic stabilization.[5] The electron density is also highest at the 9 and 10 positions, making them more susceptible to electrophilic attack.[6]

Q3: What are the key physical and chemical properties of this compound I should be aware of?

A3: this compound is a solid at room temperature.[7] Key properties are summarized in the table below:

PropertyValueSource
Molecular Formula C₁₄H₉Cl[8][9]
Molecular Weight 212.67 g/mol [8][9]
Appearance Lemon-yellow solid/needles[1][7]
Melting Point 101-106 °C[9]
Solubility Insoluble in water. Soluble in organic solvents like ethanol and petroleum ether.[7]
Stability Stable under normal conditions. Incompatible with strong oxidizing agents.[7]

II. Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound and provides actionable solutions to improve your experimental outcomes.

Problem 1: Low or No Yield of this compound

A low or negligible yield of the desired product is a frequent challenge. The underlying causes can often be traced back to reagent quality, reaction conditions, or the presence of contaminants.

Potential Causes & Solutions:
  • Inactive or Decomposed Reagents:

    • Cause: Chlorinating agents like sulfuryl chloride can decompose if not stored properly. Cupric chloride must be anhydrous for optimal reactivity.[1]

    • Solution: Use fresh, high-purity chlorinating agents. Ensure that cupric chloride is thoroughly dried in an oven (110-120°C for several hours) and stored in a desiccator before use.[1]

  • Poor Quality Starting Material:

    • Cause: Impurities in the anthracene can inhibit the reaction or lead to the formation of undesired byproducts.[3] Traces of water, ethanol, or ethylene glycol can significantly hinder the reaction when using cupric chloride.[1]

    • Solution: Use high-purity anthracene. If necessary, recrystallize the starting material to remove impurities.[3] Ensure all glassware is thoroughly dried before starting the reaction.[10]

  • Suboptimal Reaction Conditions:

    • Cause: Incorrect temperature, reaction time, or solvent can negatively impact the yield. For instance, in the cupric chloride method, the reaction is much slower in carbon tetrachloride compared to solvents like chlorobenzene.[1]

    • Solution: Carefully control the reaction temperature as specified in the chosen protocol. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Select the appropriate solvent based on the chosen chlorinating agent.

Problem 2: Significant Formation of 9,10-Dichloroanthracene

The formation of 9,10-dichloroanthracene is the most common side reaction, resulting from over-chlorination.

Potential Causes & Solutions:
  • Incorrect Stoichiometry:

    • Cause: Using a large excess of the chlorinating agent will favor dichlorination.

    • Solution: Carefully control the stoichiometry of the reactants. For the synthesis of this compound, a slight excess of the chlorinating agent is often sufficient. For example, in the cupric chloride method, a 2:1 molar ratio of CuCl₂ to anthracene is recommended.[1]

  • Prolonged Reaction Time or High Temperature:

    • Cause: Allowing the reaction to proceed for too long or at an elevated temperature can increase the likelihood of a second chlorination event.

    • Solution: Monitor the reaction closely with TLC. Once the starting material is consumed and the desired product is the major component, quench the reaction. Consider running the reaction at a lower temperature if over-chlorination is a persistent issue.

Problem 3: Difficulty in Purifying the Crude Product

The crude product is often a mixture of this compound, unreacted anthracene, and 9,10-dichloroanthracene.

Purification Strategies:
  • Recrystallization:

    • Procedure: This is a common and effective method for purifying this compound.[7] Suitable solvents include ethanol, methanol, or petroleum ether.[1][7]

    • Insider Tip: A step-wise recrystallization can be effective. First, dissolve the crude product in a minimal amount of a hot solvent in which this compound is soluble but anthracene is less soluble. Upon cooling, the less soluble impurities may precipitate first and can be filtered off. The filtrate can then be further cooled to crystallize the desired product.

  • Column Chromatography:

    • Procedure: For more challenging separations, column chromatography using silica gel is a reliable option.[3] A non-polar eluent system, such as a mixture of petroleum ether and dichloromethane, can effectively separate the components.[3]

    • Insider Tip: The polarity of the eluent can be gradually increased to first elute the less polar unreacted anthracene, followed by this compound, and finally the more polar 9,10-dichloroanthracene.

Problem 4: The Product is a Dark, Oily Residue

Obtaining a dark, oily residue instead of a crystalline solid can be disheartening. This often points to decomposition or the formation of polymeric materials.

Potential Causes & Solutions:
  • Decomposition of Starting Material or Product:

    • Cause: Anthracene and its derivatives can be susceptible to oxidation and decomposition under harsh reaction conditions, such as high temperatures or the presence of strong oxidizing agents.[3]

    • Solution: If the reagents are sensitive to air or moisture, consider carrying out the reaction under an inert atmosphere (e.g., nitrogen or argon). Avoid excessively high temperatures.

  • Formation of Polymeric Byproducts:

    • Cause: Certain reaction conditions can lead to polymerization.

    • Solution: Review the reaction protocol and ensure that the conditions are not too harsh. If using a method like chloromethylation (a related reaction), the formation of insoluble, polymeric material can be an issue.[10]

III. Detailed Experimental Protocols

Protocol 1: Synthesis of this compound using Cupric Chloride

This protocol is adapted from Organic Syntheses.[1]

Materials:

  • Anthracene (0.100 mole, 17.8 g)

  • Anhydrous Cupric Chloride (CuCl₂) (0.202 mole, 27.2 g)

  • Carbon Tetrachloride (CCl₄) (500 ml)

  • Alumina for chromatography

  • Petroleum ether (b.p. 60-80°C) for recrystallization

Procedure:

  • In a dry, 1-liter, two-necked flask equipped with a mechanical stirrer and a reflux condenser fitted with a drying tube, place the anthracene, anhydrous cupric chloride, and carbon tetrachloride.[1]

  • Stir the reaction mixture and heat it under reflux for 18-24 hours. The brown cupric chloride will gradually turn into white cuprous chloride, and hydrogen chloride gas will be evolved.[1]

  • After the reaction is complete (monitored by TLC), cool the mixture and remove the cuprous chloride by filtration.

  • Pass the carbon tetrachloride solution through a chromatographic column filled with alumina.[1]

  • Elute the column with additional carbon tetrachloride.

  • Combine the eluates and evaporate the solvent to dryness to obtain the crude this compound.[1]

  • Recrystallize the crude product from petroleum ether to obtain pure this compound as yellow needles.[1]

Protocol 2: Synthesis of this compound using Sulfuryl Chloride

This protocol is a general procedure based on the use of sulfuryl chloride for chlorination.[3]

Materials:

  • Anthracene

  • Sulfuryl chloride (SO₂Cl₂)

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve anthracene in dichloromethane.[3]

  • Cool the solution in an ice bath.

  • Slowly add sulfuryl chloride dropwise from the dropping funnel to the stirred solution.[3]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for the appropriate time, monitoring the reaction progress by TLC.[3]

  • Once the reaction is complete, carefully quench the reaction by slowly adding a saturated sodium bicarbonate solution.[3]

  • Transfer the mixture to a separatory funnel and separate the organic layer.[3]

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.[3]

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.[3]

  • Purify the crude product by recrystallization or column chromatography.[3]

IV. Visualizations

Experimental Workflow for this compound Synthesis

G cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Work-up cluster_purification Purification reagents 1. Combine Anthracene, Chlorinating Agent, & Solvent conditions 2. Establish Reaction Conditions (Temp, Stirring) reagents->conditions react 3. Run Reaction for Specified Time conditions->react monitor 4. Monitor Progress via TLC react->monitor quench 5. Quench Reaction monitor->quench Reaction Complete extract 6. Extraction & Washing quench->extract dry 7. Dry Organic Layer extract->dry evap 8. Solvent Evaporation dry->evap purify 9. Recrystallization or Column Chromatography evap->purify characterize 10. Characterize Pure Product purify->characterize

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting Low Yield

G cluster_reagents Reagent Issues cluster_conditions Reaction Condition Issues cluster_contaminants Contamination Issues start Low or No Yield Observed reagent_quality Check Reagent Purity & Activity start->reagent_quality temp_time Verify Temperature & Reaction Time start->temp_time impurities Suspect Impurities in Starting Material or Solvent start->impurities reagent_solution Use Fresh/Purified Reagents. Ensure Anhydrous Conditions. reagent_quality->reagent_solution temp_time_solution Optimize via TLC Monitoring. Adjust Temperature. temp_time->temp_time_solution impurities_solution Recrystallize Anthracene. Use Dry Glassware/Solvents. impurities->impurities_solution

Caption: Troubleshooting workflow for low yield in this compound synthesis.

V. References

  • BenchChem. (n.d.). Technical Support Center: Synthesis of 9,10-Dichloroanthracene. Retrieved from --INVALID-LINK--

  • Nonhebel, D. C. (1963). This compound. Organic Syntheses, 43, 15. doi:10.15227/orgsyn.043.0015. Retrieved from --INVALID-LINK--

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 69744, this compound. Retrieved from --INVALID-LINK--

  • LookChem. (2025). This compound. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Comparison of electrophilic substitutions of anthracenes. Retrieved from --INVALID-LINK--

  • Chemistry Stack Exchange. (2015). Electrophilic Aromatic Substitution in Anthracene. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • National Institute of Standards and Technology. (n.d.). This compound. In NIST Chemistry WebBook. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). Technical Support Center: Synthesis of 9,10-bis(chloromethyl)anthracene. Retrieved from --INVALID-LINK--

  • Masnovi, J., & Baker, R. J. (1983). Halogenations of Anthracenes and Dibenz[a,c]anthracene with N-Bromosuccinimide and N-Chlorosuccinimide. The Journal of Organic Chemistry, 48(22), 3975–3979. doi:10.1021/jo00170a023. Retrieved from --INVALID-LINK--

  • Quora. (2020). Why does anthracene preferably give electrophilic substitution reaction at 9,10-position?. Retrieved from --INVALID-LINK--

  • Cheméo. (n.d.). Chemical Properties of this compound (CAS 716-53-0). Retrieved from --INVALID-LINK--

  • Wang, Y., et al. (2024). Photochlorination of Anthracene in Saline Ice under Simulated Solar Light. Toxics, 12(5), 323. doi:10.3390/toxics12050323. Retrieved from --INVALID-LINK--

  • ResearchGate. (2024). Photochlorination of Anthracene in Saline Ice under Simulated Solar Light. Retrieved from --INVALID-LINK--

  • Maxbrain Chemistry. (n.d.). Reactions of Anthracene. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Electrophilic aromatic addition reaction (Ad EAr) to anthracene. Retrieved from --INVALID-LINK--

  • Braun, C. E., Cook, C. D., & Rousseau, A. D. (1951). 9-Nitroanthracene. Organic Syntheses, 31, 77. doi:10.15227/orgsyn.031.0077. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Products of anthracene reactions. Retrieved from --INVALID-LINK--

  • Bentham Science. (2024). N-Chlorosuccinimide: A Versatile Reagent in Organic Synthesis. Retrieved from --INVALID-LINK--

  • Supporting Information. (n.d.). Synthesis of sulfonyl chloride substrate precursors. Retrieved from --INVALID-LINK--

  • ResearchGate. (2020). (PDF) Applications of N -Chlorosuccinimide in Organic Synthesis. Retrieved from --INVALID-LINK--

  • Wiley Online Library. (2009). A Convenient Synthesis of 9,10-Bis(3-methylphenyl)anthracene on a Kilo-Lab Scale. Retrieved from --INVALID-LINK--

  • Fieser, L. F., & Hartwell, J. L. (1935). 9-Anthraldehyde; 2-Ethoxy-1-naphthaldehyde. Organic Syntheses, 15, 1. doi:10.15227/orgsyn.015.0001. Retrieved from --INVALID-LINK--

  • Seijas, J. A., Vázquez-Tato, M. P., & Carballido-Reboredo, R. (2003). Microwave enhanced radical aromatic substitution: Chlorination of anthracene. Arkivoc, 2003(12), 29-32. doi:10.3998/ark.5550190.0004.c04. Retrieved from --INVALID-LINK--

  • Ashenhurst, J. (2017). Electrophilic Aromatic Substitution Mechanism. Master Organic Chemistry. Retrieved from --INVALID-LINK--

  • National Center for Biotechnology Information. (2018). Recent advances in the syntheses of anthracene derivatives. RSC Advances, 8(63), 36091–36117. doi:10.1039/c8ra06915a. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (2013). Application of Sulfuryl Chloride for the Quick Construction of β-Chlorotetrahydrofuran Derivatives from Homoallylic Alcohols under Mild Conditions. Retrieved from --INVALID-LINK--

  • ElectronicsAndBooks. (n.d.). Sulphuryl Chloride as an Electrophile. Part 5.' Chlorination of Some Anthracene Derivatives; Molecular Orbital Modelling of Substituent Effects. Retrieved from --INVALID-LINK--

  • ChemicalBook. (2007). Applications of N-Chlorosuccinimide in Organic Synthesis. Retrieved from --INVALID-LINK--

  • Biotage. (2023). How can I remove color from my reaction product?. Retrieved from --INVALID-LINK--

References

purification of 9-chloroanthracene by column chromatography versus recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of 9-chloroanthracene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the purification of this compound via column chromatography and recrystallization. Our goal is to equip you with the expertise to make informed decisions and effectively troubleshoot common issues encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying crude this compound?

A1: The two most common and effective methods for purifying crude this compound are column chromatography and recrystallization. The choice between these methods depends on several factors, including the nature and quantity of impurities, the desired final purity, the scale of the purification, and the available resources.[1][2]

Q2: What are the typical impurities found in crude this compound?

A2: Common impurities in crude this compound often stem from the synthetic route. These can include unreacted starting material, such as anthracene, and byproducts like 9,10-dichloroanthracene.[3][4] Depending on the chlorinating agent used, other chlorinated anthracene isomers or related compounds may also be present.[3]

Q3: How do I choose between column chromatography and recrystallization for my sample?

A3: The choice depends on your specific needs. Recrystallization is often preferred for large-scale purifications as it can be more cost-effective and simpler to execute, often yielding very high purity with multiple crystallizations.[2] Column chromatography is advantageous for separating compounds with very similar polarities and when high purity is required from a complex mixture in a single step.[1][5] For a quick visual guide, refer to the decision-making workflow below.

Q4: What is the expected appearance and melting point of pure this compound?

A4: Pure this compound is a yellow crystalline solid.[6][7] Its melting point is typically in the range of 104-106°C.[3][8] A broad or depressed melting point is indicative of impurities.

Q5: What are the key safety precautions when handling this compound?

A5: this compound is harmful if swallowed and may cause skin, eye, and respiratory irritation.[6][9][10] It is also suspected of causing genetic defects.[6][7] Always handle this compound in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[6][11] Refer to the Safety Data Sheet (SDS) for comprehensive safety information.[6][7]

Decision-Making Workflow: Choosing the Right Purification Method

Purification_Method_Selection start Crude this compound Sample check_impurities Analyze Impurity Profile (TLC, HPLC) start->check_impurities scale Determine Scale of Purification check_impurities->scale Known Impurities recrystallization Recrystallization scale->recrystallization Large Scale (>10g) & Impurities with Different Solubility chromatography Column Chromatography scale->chromatography Small to Medium Scale (<10g) & Complex Mixture or Similar Polarity Impurities high_purity_recrystallization Multiple Recrystallizations for Higher Purity recrystallization->high_purity_recrystallization Purity not sufficient

Caption: Decision-making flowchart for selecting the appropriate purification method.

Troubleshooting Guide: Column Chromatography

Column chromatography is a powerful technique for separating this compound from impurities with different polarities.[5]

Experimental Protocol: Column Chromatography of this compound
  • Stationary Phase Selection: Alumina is a suitable stationary phase for the purification of this compound.[3] Silica gel can also be used.

  • Eluent Selection: A non-polar eluent system is typically effective. Start with a non-polar solvent like hexane or petroleum ether and gradually increase the polarity by adding a slightly more polar solvent like dichloromethane or toluene if necessary.[12] The optimal eluent system should provide a retention factor (Rf) of 0.2-0.4 for this compound on a TLC plate.[12]

  • Column Packing:

    • Dry Packing: Add the dry stationary phase to the column and then run the eluent through.

    • Wet Packing (Slurry Method): Mix the stationary phase with the eluent to form a slurry and pour it into the column. This method is generally preferred as it minimizes air bubbles and ensures a more uniform packing.

  • Sample Loading:

    • Wet Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully add it to the top of the column.[13]

    • Dry Loading: If the sample is not very soluble in the eluent, dissolve it in a suitable solvent, adsorb it onto a small amount of silica gel or celite, evaporate the solvent, and then add the solid to the top of the column.[14]

  • Elution and Fraction Collection: Begin eluting with the chosen solvent system, collecting fractions in separate test tubes. Monitor the separation using TLC.

  • Isolation: Combine the pure fractions containing this compound and remove the solvent using a rotary evaporator.

Troubleshooting Common Column Chromatography Issues
Problem Possible Cause(s) Solution(s)
Poor Separation/Overlapping Bands - Inappropriate eluent polarity.- Column overloaded.- Poor column packing (channeling).- Optimize the eluent system using TLC. Start with a less polar solvent and gradually increase polarity.- Use a larger column or reduce the amount of sample loaded.- Repack the column carefully, ensuring a uniform and bubble-free stationary phase bed.
Compound Elutes Too Quickly (Low Rf) - Eluent is too polar.- Decrease the polarity of the eluent system.
Compound Elutes Too Slowly or Not at All (High Rf) - Eluent is not polar enough.- Compound may be decomposing on the stationary phase.[15]- Gradually increase the polarity of the eluent system.- Test the stability of this compound on silica or alumina using TLC. If it is unstable, consider using a deactivated stationary phase or a different purification method.[15]
Cracked or Channeled Column Bed - The stationary phase ran dry.- The column was not packed uniformly.- Always keep the solvent level above the top of the stationary phase.- Repack the column using the slurry method for a more uniform bed.
Tailing of Bands - Interactions between the compound and active sites on the stationary phase.- Column overload.- Add a small amount of a modifier (e.g., a few drops of triethylamine for basic compounds) to the eluent to block active sites.- Reduce the sample load.[16]

Workflow for Column Chromatography Purification

Column_Chromatography_Workflow start Start: Crude this compound tlc 1. TLC Analysis to Determine Eluent System start->tlc packing 2. Pack Column with Alumina/Silica Gel tlc->packing loading 3. Load Sample (Wet or Dry Loading) packing->loading elution 4. Elute with Optimized Solvent System loading->elution collection 5. Collect Fractions elution->collection monitoring 6. Monitor Fractions by TLC collection->monitoring combine 7. Combine Pure Fractions monitoring->combine evaporation 8. Evaporate Solvent combine->evaporation end End: Pure this compound evaporation->end

Caption: Step-by-step workflow for the purification of this compound by column chromatography.

Troubleshooting Guide: Recrystallization

Recrystallization is an excellent technique for obtaining highly pure this compound, especially on a larger scale.[2] The principle relies on the differential solubility of the compound and its impurities in a suitable solvent at different temperatures.[17][18]

Experimental Protocol: Recrystallization of this compound
  • Solvent Selection: The ideal solvent should dissolve this compound well at high temperatures but poorly at low temperatures. Petroleum ether (b.p. 60-80°C) is a documented solvent for the recrystallization of this compound.[3] Other potential solvents include ethanol, toluene, or mixtures like hexane/acetone.[17] Test the solubility of a small sample in various solvents to find the optimal one.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound and the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid completely. Add the minimum amount of hot solvent required for complete dissolution.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them. This step should be done quickly to prevent premature crystallization in the funnel.[19]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[18][20] Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove residual solvent.

Troubleshooting Common Recrystallization Issues
Problem Possible Cause(s) Solution(s)
No Crystals Form Upon Cooling - Too much solvent was used.- The solution is supersaturated.[21]- Boil off some of the solvent to concentrate the solution and try cooling again.- Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound.[21][22]
Oiling Out (Product separates as an oil) - The boiling point of the solvent is higher than the melting point of the compound.- The solution is too concentrated, or cooling is too rapid.[19][22]- Add more solvent to the hot solution and allow it to cool more slowly.- Reheat the oiled-out mixture to dissolve the oil, then add a small amount of a solvent in which the compound is less soluble and cool slowly.
Low Recovery of Purified Product - Too much solvent was used.- The compound has significant solubility in the cold solvent.- Premature crystallization during hot filtration.- Reduce the initial volume of solvent used.- Ensure the solution is thoroughly cooled in an ice bath before filtration.- Use a minimal amount of ice-cold solvent for washing the crystals.- Keep the funnel and solution hot during filtration.[19]
Colored Impurities Remain in Crystals - The impurity co-crystallizes with the product.- The impurity is adsorbed onto the crystal surface.- Consider adding a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use charcoal sparingly as it can also adsorb the desired product.- Perform a second recrystallization.

Workflow for Recrystallization Purification

Recrystallization_Workflow start Start: Crude this compound solvent_selection 1. Select Appropriate Solvent start->solvent_selection dissolution 2. Dissolve in Minimum Hot Solvent solvent_selection->dissolution hot_filtration 3. Hot Filtration (if needed) dissolution->hot_filtration cooling 4. Slow Cooling to Induce Crystallization hot_filtration->cooling ice_bath 5. Further Cooling in Ice Bath cooling->ice_bath vacuum_filtration 6. Isolate Crystals by Vacuum Filtration ice_bath->vacuum_filtration washing 7. Wash with Cold Solvent vacuum_filtration->washing drying 8. Dry the Purified Crystals washing->drying end End: Pure this compound drying->end

Caption: Step-by-step workflow for the purification of this compound by recrystallization.

References

Technical Support Center: Optimizing the Synthesis of 9-Chloroanthracene and Managing Side Products

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 9-chloroanthracene. The chlorination of anthracene is a cornerstone of electrophilic aromatic substitution reactions, yet it presents significant challenges in controlling selectivity and minimizing byproduct formation. This document provides in-depth, experience-driven answers to common problems, troubleshooting workflows, and optimized protocols to ensure a high-yield, high-purity synthesis.

Section 1: Core Concepts - The 'Why' Behind the Reaction

Before troubleshooting, it is crucial to understand the fundamental principles governing this reaction. The behavior of anthracene in electrophilic substitution is dictated by the stability of the reaction intermediates.

Q1: Why does electrophilic chlorination of anthracene occur almost exclusively at the 9 and 10-positions?

A1: The regioselectivity of this reaction is a direct consequence of the stability of the carbocation intermediate, known as an arenium ion or sigma complex.[1][2] When an electrophile (like Cl⁺) attacks the anthracene core at the C-9 (or C-10) position, the resulting arenium ion is significantly more stable than intermediates formed from attack at other positions (e.g., C-1 or C-2).

  • Causality: Attack at the C-9 position allows the positive charge to be delocalized across the molecule while preserving the aromaticity of two separate benzene rings within the intermediate structure.[3] This configuration retains a substantial amount of resonance energy (approximately 72 kcal/mol, twice that of a single benzene ring). In contrast, attack at any other position disrupts the aromaticity of the entire naphthalene-like system, resulting in a much less stable, higher-energy intermediate.[3][4] The reaction proceeds via the lowest energy pathway, making substitution at the 9 and 10-positions overwhelmingly favorable.

Mechanism of Electrophilic Attack at C-9

G cluster_0 Step 1: Formation of Arenium Ion (Rate-Determining) cluster_1 Step 2: Deprotonation (Fast) A Anthracene + Cl⁺ B Stable Arenium Ion Intermediate (Two intact benzene rings) A->B Electrophilic Attack at C-9 C This compound B->C Loss of H⁺ (Restores Aromaticity)

Caption: Electrophilic substitution mechanism on anthracene.

Section 2: Troubleshooting Guide - Common Issues & Solutions

This section addresses the most frequent challenges encountered during the synthesis of this compound in a practical, question-and-answer format.

Q2: My analysis (TLC, GC-MS) shows my desired this compound, but also a significant amount of a second, less polar product. What is it and how can I prevent it?

A2: This is the most common issue in this synthesis. The secondary product is almost certainly 9,10-dichloroanthracene .[5][6][7]

  • Expert Insight: The formation of 9,10-dichloroanthracene occurs because the initial product, this compound, is still highly susceptible to a second electrophilic attack at the electronically equivalent C-10 position. Halogens are deactivating groups but are ortho, para-directing; in this case, the C-10 position is analogous to a para position and remains highly activated.

  • Preventative Solutions:

    • Strict Stoichiometric Control: This is the most critical parameter. Use a molar ratio of anthracene to your chlorinating agent (e.g., sulfuryl chloride) as close to 1:1 as possible. An excess of the chlorinating agent will invariably push the reaction toward dichlorination.[5]

    • Monitor the Reaction Diligently: Use Thin Layer Chromatography (TLC) to track the consumption of the anthracene starting material. The reaction should be quenched as soon as the anthracene spot disappears to prevent the subsequent chlorination of the product.

    • Maintain Low Temperature: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) slows the rate of the second chlorination more than the first, improving selectivity for the mono-substituted product.[5]

Troubleshooting Workflow for Over-Chlorination

G Start Problem: 9,10-Dichloroanthracene Detected as Major Byproduct Check1 Check Molar Ratio: Anthracene : Chlorinating Agent Start->Check1 Action1 Adjust to 1:1 Stoichiometry. Weigh reagents carefully. Check1->Action1 > 1:1 Check2 Was the reaction monitored by TLC? Check1->Check2 = 1:1 Action1->Check2 Action2 Implement TLC monitoring. Quench immediately after anthracene is consumed. Check2->Action2 No Check3 What was the reaction temperature? Check2->Check3 Yes Action2->Check3 Action3 Reduce temperature. (e.g., use an ice bath) Check3->Action3 Too high (e.g., reflux) End Optimized for This compound Check3->End Low (0°C - RT) Action3->End

Caption: Logic for diagnosing and fixing over-chlorination.

Q3: My reaction is incomplete, with a large amount of unreacted anthracene remaining, even after extended reaction times. What's wrong?

A3: This issue typically points to problems with reagents or reaction conditions.

  • Probable Causes & Solutions:

    • Inactive Chlorinating Agent: Reagents like sulfuryl chloride can decompose over time, especially if exposed to moisture. Solution: Use a freshly opened bottle or distill the sulfuryl chloride before use.

    • Impure Starting Material: Technical-grade anthracene can contain inhibitors. Traces of water or alcohols can severely retard reactions that rely on Lewis acids or moisture-sensitive reagents.[6] Solution: Recrystallize the anthracene from a suitable solvent (e.g., toluene or xylene) before use. Ensure all glassware is oven-dried.

    • Suboptimal Conditions: The reaction may require gentle heating or a catalyst that has not been added or has deactivated. Solution: Verify the required temperature for your specific procedure. If using a method like the CuCl₂ chlorination, ensure the cupric chloride is anhydrous.[6]

Q4: How can I effectively purify my crude this compound from both unreacted anthracene and the 9,10-dichloroanthracene side product?

A4: Separation can be challenging due to the similar nature of these compounds. A two-step process is most effective.

  • Purification Protocol:

    • Column Chromatography: This is the primary method for separation. Use silica gel as the stationary phase. The elution order will be the least polar compound first: 9,10-dichloroanthracene, followed by this compound, and finally the most polar unreacted anthracene. Eluent System: Start with a non-polar solvent like hexane or petroleum ether and gradually increase the polarity by adding a small amount of a slightly more polar solvent like dichloromethane or toluene.

    • Recrystallization: After chromatography, recrystallize the fractions containing this compound from a solvent like methanol, ethanol, or petroleum ether to obtain a highly pure, crystalline product.[5][6]

Section 3: Optimized Experimental Protocol

This protocol details the synthesis of this compound using sulfuryl chloride, a common and effective method, with integrated best practices to minimize side product formation.

Materials & Equipment:

  • Anthracene (high purity)

  • Sulfuryl chloride (SO₂Cl₂)

  • Dichloromethane (DCM, anhydrous)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

  • TLC plates (silica gel), chromatography column

Experimental Workflow Diagram

G A 1. Setup Dissolve Anthracene in anhydrous DCM in a flask. Cool to 0°C. B 2. Reagent Addition Add SO₂Cl₂ (1.0 eq) dropwise via dropping funnel. A->B C 3. Reaction & Monitoring Stir at 0°C to RT. Monitor via TLC until Anthracene is gone. B->C D 4. Quench Carefully add sat. NaHCO₃ solution to neutralize acid. C->D E 5. Workup Separate organic layer. Wash with brine. Dry over MgSO₄. Filter. D->E F 6. Isolation Evaporate solvent under reduced pressure. E->F G 7. Purification Purify crude solid via column chromatography and/or recrystallization. F->G

Caption: Step-by-step workflow for this compound synthesis.

Procedure:

  • Setup: In a dry round-bottom flask, dissolve anthracene (1.0 eq) in anhydrous dichloromethane. Place the flask in an ice bath and stir the solution.

  • Addition: Slowly add sulfuryl chloride (1.0 eq) dropwise to the stirred solution over 15-20 minutes. Maintain the temperature at 0-5 °C during the addition.

  • Reaction: Allow the mixture to stir and slowly warm to room temperature. Monitor the reaction progress every 15-20 minutes by TLC (e.g., using 95:5 Hexane:Ethyl Acetate as eluent).

  • Quench: Once the TLC indicates the complete consumption of anthracene, carefully quench the reaction by slowly adding a saturated sodium bicarbonate solution until gas evolution ceases.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, wash it with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Isolation: Filter off the drying agent and remove the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by column chromatography on silica gel, followed by recrystallization as described in Q4.

Section 4: Side Product Characterization

A quick reference table to help identify the primary components in your reaction mixture.

CompoundMolecular FormulaMolecular Weight ( g/mol )Typical TLC Characteristics
Anthracene (Starting Material)C₁₄H₁₀178.23Most polar of the three, lowest Rf value. Fluoresces bright blue under UV light.
This compound (Product) C₁₄H₉Cl 212.67 Intermediate polarity and Rf value.
9,10-Dichloroanthracene (Side Product)C₁₄H₈Cl₂247.12[8]Least polar, highest Rf value.
Anthraquinone (Oxidative Side Product)C₁₄H₈O₂208.21Highly polar, will likely remain at the baseline in non-polar eluents.

Section 5: Frequently Asked Questions (FAQs)

Q5: Can I use a different chlorinating agent, like CuCl₂?

A5: Yes, chlorination with anhydrous cupric chloride (CuCl₂) is a well-established method for producing this compound in high yield.[6] This method often involves refluxing in a solvent like carbon tetrachloride or chlorobenzene.[6] The key advantage is that it can be less prone to over-chlorination if the stoichiometry (typically a 1:2 ratio of anthracene to CuCl₂) and reaction time are carefully controlled.[6][7] However, it requires higher temperatures and longer reaction times than the sulfuryl chloride method.

Q6: Why are anhydrous conditions so important?

A6: Water can react with many chlorinating agents and catalysts. For example, sulfuryl chloride reacts with water to form sulfuric acid and HCl, consuming the reagent. Lewis acid catalysts used in some electrophilic halogenations are deactivated by water.[9] Furthermore, the presence of water can retard the reaction rate and lead to unwanted side reactions.[6]

Q7: Is it possible to form other isomers like 1- or 2-chloroanthracene?

A7: Under standard electrophilic substitution conditions, the formation of 1- or 2-chloroanthracene is negligible due to the much lower stability of the corresponding arenium ion intermediates. However, other reaction mechanisms, such as photochemical chlorination, can produce a different distribution of products, including 2-chloroanthracene.[10][11] For typical laboratory synthesis, you can be confident that substitution will occur at the 9 and 10-positions.

References

Technical Support Center: Optimizing Nucleophilic Substitution of 9-Chloroanthracene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the nucleophilic substitution of 9-chloroanthracene. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile reaction. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this reaction and optimize your experimental outcomes.

Introduction to Nucleophilic Aromatic Substitution (SNAr) on Anthracene

Nucleophilic aromatic substitution (SNAr) is a critical class of reactions for the modification of aromatic scaffolds.[1] While the classic SNAr mechanism is often depicted as a two-step addition-elimination process via a Meisenheimer complex, recent studies suggest that many of these reactions may proceed through a concerted mechanism.[1] Understanding the nuances of this reaction is key to achieving high yields and purity.

The anthracene core, being an electron-rich π-system, presents unique challenges and opportunities for substitution reactions.[2][3] The 9 and 10 positions are the most reactive sites for many transformations, including electrophilic substitution and cycloadditions.[2][4][5][6] For nucleophilic substitution on this compound, careful control of reaction conditions is paramount to success.

Troubleshooting Guide

This section addresses common issues encountered during the nucleophilic substitution of this compound, providing detailed explanations and actionable solutions.

Issue 1: Low or No Product Yield

Question: I am attempting to substitute the chlorine on this compound with an amine/alkoxide, but I'm observing very low conversion to my desired product. What are the likely causes and how can I improve the yield?

Answer: Low yields in this reaction can stem from several factors, ranging from reagent quality to suboptimal reaction conditions. Here’s a systematic approach to troubleshooting:

  • Purity of Starting Materials: Ensure your this compound is pure. It can be synthesized from anthracene and cupric chloride, and purification can be achieved by column chromatography or recrystallization.[7] Impurities in the starting material can interfere with the reaction. Also, verify the purity and reactivity of your nucleophile.

  • Solvent Choice: The choice of solvent is critical. Polar aprotic solvents like DMF, DMSO, or NMP are generally preferred for SNAr reactions as they can solvate the cation of the nucleophile's salt, thereby increasing the nucleophilicity of the anion.[8] For less reactive substrates, higher boiling point solvents like chlorobenzene can be used to drive the reaction at elevated temperatures.[7]

  • Temperature and Reaction Time: Many nucleophilic substitutions on this compound require elevated temperatures to proceed at a reasonable rate.[8] If you are running the reaction at room temperature, try increasing the temperature incrementally (e.g., to 70°C, 100°C, or even reflux conditions).[8] Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the optimal reaction time.[8][9]

  • Strength of the Nucleophile: The nucleophilicity of your chosen reagent is a key driver. If you are using a weak nucleophile, you may need to deprotonate it first with a suitable base (e.g., NaH, K₂CO₃) to generate a more potent nucleophile.[8][10]

  • Inert Atmosphere: Some nucleophiles and intermediates can be sensitive to oxygen or moisture.[11][12] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent degradation and improve yields.

Issue 2: Formation of Side Products

Question: My reaction is producing a significant amount of a byproduct that I suspect is 9,10-dichloroanthracene. How can I minimize this?

Answer: The formation of 9,10-dichloroanthracene as a byproduct during the synthesis of this compound can occur if the reaction conditions are too harsh or if there is an excess of the chlorinating agent.[7] To favor the mono-substituted product:

  • Control Stoichiometry: Carefully control the stoichiometry of your chlorinating agent. Using a 1:2 molar ratio of anthracene to cupric chloride is reported to give good yields of this compound.[13]

  • Reaction Time and Temperature: Shorter reaction times and lower temperatures can help to minimize over-chlorination. For instance, using carbon tetrachloride as a solvent requires reflux for 18-24 hours, while a higher boiling solvent like chlorobenzene can complete the reaction faster but may increase the risk of disubstitution.[7]

If you are observing other unexpected side products during the nucleophilic substitution step, consider the possibility of:

  • Diels-Alder Reactions: Anthracene and its derivatives are known to undergo Diels-Alder reactions, particularly at the 9,10-positions.[2][5][14] If your reaction mixture contains any dienophiles, this could be a competing pathway.

  • Radical Reactions: Some reaction conditions, especially those involving copper salts, can proceed through radical mechanisms.[13] This can sometimes lead to a different product distribution than expected from a purely ionic SNAr pathway.

Issue 3: Difficulty in Product Purification

Question: I am having trouble separating my 9-substituted anthracene product from the unreacted this compound and other impurities. What purification strategies do you recommend?

Answer: Purifying 9-substituted anthracenes often requires a combination of techniques:

  • Column Chromatography: This is a very effective method for separating compounds with different polarities.[7][9] A silica gel column with a gradient of non-polar to moderately polar solvents (e.g., hexanes/ethyl acetate) is a good starting point.

  • Recrystallization: If your product is a solid, recrystallization can be an excellent way to obtain high-purity material.[7] Choosing the right solvent or solvent system is key.

  • Aqueous Workup: A standard aqueous workup can help to remove inorganic salts and water-soluble impurities.[9] This typically involves partitioning the reaction mixture between an organic solvent and water, followed by washing the organic layer with brine.[9]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the nucleophilic substitution of this compound?

A1: The reaction generally proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism.[15][16] This can be conceptualized as either a two-step addition-elimination process involving a negatively charged intermediate called a Meisenheimer complex, or a concerted process where bond formation and bond breaking occur simultaneously.[1][15][16] The electron-withdrawing nature of the aromatic rings in anthracene helps to stabilize the negative charge that develops during the reaction.[16]

Q2: How do I choose the right solvent for my reaction?

A2: The ideal solvent for a nucleophilic substitution on this compound should be polar and aprotic. Solvents like DMF, DMSO, and NMP are excellent choices because they effectively solvate the counter-ion of the nucleophile, leaving the nucleophilic anion more reactive.[8] The choice may also depend on the required reaction temperature.

Q3: What role does a catalyst play in these reactions?

A3: While not always necessary, a catalyst can sometimes accelerate the reaction. For example, in Suzuki-Miyaura cross-coupling reactions to form C-C bonds at the 9-position, a palladium catalyst is essential.[10] For substitutions with amines or alkoxides, a base is often used to deprotonate the nucleophile, which can be considered a stoichiometric promoter rather than a true catalyst.[8]

Q4: Can I use microwave irradiation to speed up the reaction?

A4: Yes, microwave-assisted synthesis can be a powerful tool to accelerate these reactions. It has been shown to significantly reduce reaction times and, in some cases, improve yields for the chlorination of anthracene.[9][13] This technique can also be beneficial for the subsequent nucleophilic substitution step.

Q5: How can I monitor the progress of my reaction?

A5: The most common methods for monitoring the reaction progress are Thin Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[8][9] TLC is a quick and easy way to qualitatively assess the consumption of starting material and the formation of the product. GC-MS provides more quantitative information and can help to identify any byproducts that may be forming.

Experimental Protocols

General Procedure for Nucleophilic Substitution with an Amine

This protocol provides a general guideline for the reaction of this compound with an amine.

Materials:

  • This compound

  • Amine nucleophile

  • Polar aprotic solvent (e.g., DMF, DMSO)

  • Base (if the amine is used as its salt, e.g., K₂CO₃)

  • Round-bottom flask with a reflux condenser and magnetic stirrer

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1 equivalent) and the chosen solvent.

  • Add the amine (1.1-1.5 equivalents). If using an amine salt, add a base like potassium carbonate (2-3 equivalents).[8]

  • Heat the reaction mixture to the desired temperature (e.g., 70-120°C) with vigorous stirring.[8]

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an aqueous workup by adding water and extracting the product with a suitable organic solvent (e.g., ethyl acetate).[9]

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[9]

  • Purify the crude product by column chromatography or recrystallization.

Data Presentation: Optimizing Reaction Conditions

The following table summarizes typical reaction conditions for the synthesis of various 9-substituted anthracenes.

NucleophileSolventTemperature (°C)Time (h)Yield (%)
AmmoniaDMF70390[8]
AmmoniaDMSO120396[8]
MethylamineNMP803.592[8]
p-ToluidinePhenolReflux286[8]

Visualizing the Process

Reaction Mechanism Workflow

SNAr_Mechanism cluster_start Starting Materials cluster_transition Reaction Pathway cluster_product Products This compound This compound Meisenheimer_Complex Meisenheimer-like Transition State/ Intermediate This compound->Meisenheimer_Complex Nucleophilic Attack Nucleophile (Nu-) Nucleophile (Nu-) Nucleophile (Nu-)->Meisenheimer_Complex 9-Substituted_Anthracene 9-Substituted_Anthracene Meisenheimer_Complex->9-Substituted_Anthracene Elimination of Leaving Group Chloride (Cl-) Chloride (Cl-) Meisenheimer_Complex->Chloride (Cl-)

Caption: Generalized SNAr mechanism for this compound.

Troubleshooting Workflow

Troubleshooting_Workflow Start Start Problem Low Yield? Start->Problem Check_Purity Check Starting Material Purity Problem->Check_Purity Yes Success Improved Yield Problem->Success No Optimize_Conditions Optimize Temp, Time, & Solvent Check_Purity->Optimize_Conditions Check_Nucleophile Verify Nucleophile Strength & Purity Optimize_Conditions->Check_Nucleophile Inert_Atmosphere Use Inert Atmosphere Check_Nucleophile->Inert_Atmosphere Inert_Atmosphere->Success

Caption: A workflow for troubleshooting low-yield reactions.

References

Technical Support Center: Troubleshooting Low Fluorescence Quantum Yield of 9-Chloroanthracene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 9-chloroanthracene and its derivatives. This resource is designed to help you diagnose and resolve issues related to unexpectedly low fluorescence quantum yield (ΦF). My approach is to move from common environmental and sample-related issues to the intrinsic photophysical properties of your molecule, providing not just steps, but the underlying scientific rationale for each troubleshooting measure.

Part 1: Frequently Asked Questions (First-Line Troubleshooting)

This section addresses the most common and often easily correctable issues that can drastically reduce fluorescence intensity.

Q1: My quantum yield is much lower than expected. Where should I start?

A1: Always start by suspecting an environmental quencher. The most common culprit in fluorescence spectroscopy is molecular oxygen.[1][2] Oxygen is paramagnetic and can promote intersystem crossing (ISC) from the excited singlet state (S₁) to the triplet state (T₁), a non-radiative pathway that "steals" energy that would otherwise be emitted as fluorescence.[2][3]

Troubleshooting Protocol: Deoxygenation A highly effective method for removing dissolved oxygen is the Freeze-Pump-Thaw technique .

Step-by-Step Methodology:

  • Prepare Sample: Place your sample solution in a specialized fluorescence cuvette equipped with a side-arm and a high-vacuum stopcock.

  • Freeze: Carefully immerse the cuvette in liquid nitrogen until the sample is completely frozen solid. This immobilizes the solvent and dissolved gases.

  • Pump: Attach the side-arm to a high-vacuum line (<10⁻³ torr) and open the stopcock. The vacuum will remove the gases from the headspace above the frozen solvent.

  • Thaw: Close the stopcock to isolate the cuvette from the vacuum line. Allow the sample to thaw completely at room temperature. You may observe bubbling as dissolved gases escape into the headspace.

  • Repeat: For maximum efficiency, repeat this entire cycle (Freeze-Pump-Thaw) at least three times.[4][5] After the final cycle, seal the cuvette under vacuum before measurement.

Expected Outcome: A significant increase in fluorescence intensity and quantum yield upon successful removal of oxygen. If you see little to no change, oxygen quenching is likely not your primary issue.

Q2: I've deoxygenated my sample, but the quantum yield is still low. Could my choice of solvent be the problem?

A2: Absolutely. The solvent plays a critical role. For halogenated aromatic compounds like this compound, the primary concern is the "external" heavy-atom effect .[6] Solvents containing heavy atoms (e.g., Chlorine, Bromine, Iodine) can dramatically decrease fluorescence.[6][7]

The Mechanism: The heavy atom in the solvent molecule (like the chlorine atoms in chloroform, CH Cl₃) enhances spin-orbit coupling when it collides with your excited fluorophore.[3][6] This interaction facilitates the spin-forbidden transition from the fluorescent S₁ state to the non-fluorescent T₁ state, a process known as intersystem crossing (ISC), thus quenching fluorescence.[3][8]

Troubleshooting Steps:

  • Identify Heavy Atoms: Check the chemical formula of your solvent. Avoid solvents like chloroform (CHCl₃), carbon tetrachloride (CCl₄), and bromoform (CHBr₃).

  • Solvent Exchange: Prepare your sample in a "light-atom" solvent. Non-polar hydrocarbons like cyclohexane or hexane, or aromatic solvents like toluene, are excellent choices for anthracene derivatives as they minimize specific solute-solvent interactions.[9]

  • Re-measure: Acquire the fluorescence spectrum and calculate the quantum yield in the new solvent (after deoxygenation).

Data Presentation: Impact of Solvent on Quantum Yield

SolventPresence of Heavy AtomsExpected Impact on ΦF of this compoundRationale
CyclohexaneNoHighInert, non-polar, lacks heavy atoms.[9]
TolueneNoHighAromatic solvent, can engage in π-stacking but lacks heavy atoms.
EthanolNoModerate to HighPolar protic, may alter energy levels but lacks heavy atoms.
Chloroform (CHCl₃)Yes (Cl)Very LowExternal heavy-atom effect enhances ISC.[7]
Bromobenzene (C₆H₅Br)Yes (Br)Extremely LowBromine is a heavier atom than chlorine, causing a more pronounced heavy-atom effect.[10]
Q3: My compound is only soluble at high concentrations, and the fluorescence seems weak. What could be happening?

A3: You are likely observing Aggregation-Caused Quenching (ACQ) .[11][12] Anthracene and its planar derivatives have a strong tendency to stack on top of each other (π-π stacking) at high concentrations.[11][13] When these aggregates form, they can create non-radiative decay pathways, such as excimer formation, which quenches fluorescence.[11]

Troubleshooting Workflow: Diagnosing Aggregation

Caption: Troubleshooting workflow for concentration-related quenching.

Corrective Actions:

  • Work at Low Concentrations: For accurate quantum yield measurements, the absorbance at the excitation wavelength should ideally be below 0.1 to avoid inner filter effects and minimize aggregation.[14][15]

  • Modify the Molecule: If high concentrations are necessary for your application, consider synthetic modifications that add bulky side groups to the anthracene core. This sterically hinders π-π stacking and can mitigate ACQ.[13]

Part 2: Deep Dive (Mechanism-Specific Troubleshooting)

If the initial troubleshooting steps do not resolve the issue, the low quantum yield is likely due to the intrinsic properties of the this compound moiety itself.

Q4: I've ruled out oxygen, heavy-atom solvents, and aggregation, but the quantum yield is still poor. What is the fundamental cause?

A4: The primary culprit is the "internal" heavy-atom effect . The chlorine atom covalently bonded to the anthracene core at position 9 is the source of your problem.[16]

The Mechanism: Enhanced Intersystem Crossing (ISC) Even a single chlorine atom is heavy enough to significantly enhance spin-orbit coupling within the molecule itself.[3][6] This intrinsic property creates a highly efficient pathway for the excited state energy to "cross over" from the fluorescent singlet state (S₁) to the non-emissive triplet state (T₁).[3][8][17] Once in the triplet state, the energy is typically lost non-radiatively as heat, and fluorescence does not occur.

Visualization: The Jablonski Diagram & Heavy-Atom Effect

Jablonski cluster_S Singlet States cluster_T Triplet States S0 S₀ (Ground State) S1 S₁ (Excited State) S0->S1 Absorption (Light In) S1->S0 Fluorescence (Light Out) T1 T₁ (Excited State) S1->T1 Intersystem Crossing (ISC) Enhanced by Cl atom T1->S0 Non-Radiative Decay (Heat)

Caption: The heavy-atom effect enhances ISC, depopulating the S₁ state.

Can this be fixed? Unfortunately, the internal heavy-atom effect is an inherent property of your molecule's structure. You cannot eliminate it without chemically modifying the molecule. The most direct, albeit drastic, solution is to synthesize an analog that replaces the chlorine atom with a lighter atom or functional group (e.g., a hydrogen, methyl, or cyano group). This will fundamentally alter the photophysics to favor fluorescence over intersystem crossing.

Q5: How do I accurately measure my (low) quantum yield to ensure my troubleshooting is working?

A5: Accurate measurement is key. Use the comparative method with a well-characterized fluorescence standard.[15]

Protocol: Relative Quantum Yield Determination

Principle: This method compares the integrated fluorescence intensity of your unknown sample to that of a standard with a known quantum yield (ΦST) under identical conditions.[15]

Required Materials:

  • Your this compound derivative (Sample, X)

  • A suitable fluorescence standard (Standard, ST). For emission in the blue-violet region, 9,10-diphenylanthracene in cyclohexane (ΦST ≈ 0.90-1.0) is an excellent choice.[9][18]

  • High-purity, spectroscopy-grade solvent (e.g., cyclohexane).

  • UV-Vis spectrophotometer and a spectrofluorometer.

Step-by-Step Methodology:

  • Prepare Stock Solutions: Create stock solutions of your sample and the standard in the same solvent.

  • Create Dilutions: Prepare a series of 4-5 dilutions for both the sample and the standard, ensuring the absorbance at the chosen excitation wavelength remains below 0.1 for all solutions.[15]

  • Measure Absorbance: Record the absorbance of each solution at the same excitation wavelength (λex).

  • Measure Fluorescence: For each solution, excite at λex and record the entire emission spectrum. Ensure all instrument settings (e.g., slit widths) are identical for all measurements.

  • Integrate Intensity: Calculate the integrated area under the emission curve for each spectrum.

  • Plot Data: For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance.

  • Calculate Gradients: Determine the slope (Gradient) of the line for both plots. The plots must be linear (R² > 0.99) for the data to be valid.

  • Calculate Quantum Yield (ΦX): Use the following equation:

    ΦX = ΦST * (GradX / GradST) * (ηX² / ηST²)

    • ΦX and ΦST are the quantum yields of the sample and standard.

    • GradX and GradST are the gradients from the plots.

    • ηX and ηST are the refractive indices of the solvents used for the sample and standard. (Note: If the same solvent is used, this term cancels out to 1).[18]

This rigorous method accounts for variations in concentration and instrument response, providing a trustworthy value for your quantum yield and allowing you to reliably assess the impact of your troubleshooting efforts.[15]

References

stability of 9-chloroanthracene under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals utilizing 9-chloroanthracene. Its purpose is to provide in-depth insights and practical troubleshooting advice regarding the stability of this compound under various experimental conditions, with a specific focus on acidic and basic environments.

Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the handling and stability of this compound.

Q1: What is this compound and what are its primary applications?

A1: this compound is a chlorinated polycyclic aromatic hydrocarbon (PAH).[1][2] It appears as a yellow solid and is generally insoluble in water but soluble in solvents like chloroform.[3] Due to its specific chemical structure and properties, it is used as a chemical intermediate and in various biochemical research applications.[3][4]

Q2: What are the main factors that can cause this compound to degrade?

A2: The stability of this compound is primarily influenced by its chemical environment (pH), exposure to light, temperature, and the presence of oxidizing agents.[3] While generally stable, extreme pH conditions, particularly when combined with elevated temperatures, can induce degradation.[5] Furthermore, like many anthracene derivatives, it can be susceptible to photo-degradation and photo-oxidation, especially under UV light.[6]

Q3: How stable is this compound in acidic solutions?

A3: Under mild acidic conditions at room temperature, this compound is expected to be relatively stable. However, in the presence of strong acids (e.g., 0.1 M - 1 M HCl or H₂SO₄) and elevated temperatures, it may undergo slow hydrolysis.[5] This reaction would involve the nucleophilic substitution of the chlorine atom by water, potentially forming 9-hydroxyanthracene (9-anthrol) and hydrochloric acid. The aromatic nature of the anthracene ring provides significant stability, so forcing conditions are typically required to observe significant degradation.

Q4: Is this compound susceptible to degradation in basic solutions?

A4: Similar to its behavior in acid, this compound is generally stable in mild basic solutions at ambient temperatures. However, it can be susceptible to degradation under harsher basic (alkaline) conditions, such as exposure to 0.1 M - 1 M NaOH or KOH, especially with heating.[5] The primary degradation pathway would be a nucleophilic aromatic substitution, where a hydroxide ion attacks the carbon bearing the chlorine atom, leading to the formation of 9-hydroxyanthracene. This type of reaction is analogous to a saponification process, which is the hydrolysis of esters under basic conditions.[7]

Q5: What are the likely degradation products I should look for?

A5: The most probable degradation products arising from acid or base hydrolysis is 9-hydroxyanthracene (also known as 9-anthrol). Under oxidative conditions, which can be exacerbated by light or certain chemical reagents, 9,10-anthraquinone could also be formed.[6] It is also important to consider that in strongly acidic media, side reactions like sulfonation or further complex reactions can occur.[8]

Q6: How can I tell if my this compound sample has degraded?

A6: While a significant color change in the solid or solution might indicate degradation, this is not a definitive method.[6] The most reliable way to assess stability and detect degradation is through analytical techniques. High-Performance Liquid Chromatography (HPLC) with UV detection is the preferred method, as it can separate the parent this compound from its potential degradation products and allow for their quantification.[6][9]

Troubleshooting Guide: Unexpected Experimental Results

Use this guide to diagnose and resolve common issues encountered during experiments involving this compound.

Problem Potential Cause Recommended Solution
Appearance of Unexpected Peaks in HPLC/GC Analysis The sample matrix or workup procedure (e.g., pH adjustment) is causing degradation of the this compound.1. Analyze Controls: Inject a freshly prepared standard solution of this compound in a neutral, non-reactive solvent to confirm its retention time and purity.2. pH Adjustment: If possible, neutralize your sample to a pH of ~7 before analysis to halt further acid/base-catalyzed degradation.3. Identify Degradants: Perform a forced degradation study (see protocols below) to intentionally generate degradation products. This will help you identify the retention times of potential impurities.[9]
Poor Reproducibility or Drifting Results Over Time The compound is degrading in solution during the course of the experiment or analysis sequence.1. Prepare Fresh Solutions: Avoid using stock solutions stored for extended periods. Prepare solutions immediately before use.[6] 2. Protect from Light: Store solutions in amber vials or cover glassware with aluminum foil to prevent photo-degradation.3. Control Temperature: Maintain a consistent and controlled temperature for your reaction and samples. If using an autosampler, ensure it is temperature-controlled.4. Buffer Your System: If compatible with your experiment, use a buffer to maintain a stable pH.
Visible Color Change or Precipitation in Solution This indicates significant chemical transformation and degradation of the analyte.1. Confirm Purity of Starting Material: Use an analytical technique like HPLC to verify the purity of your solid this compound before preparing solutions.2. Re-evaluate Solvent Choice: Ensure the solvent is pure and free of contaminants (e.g., peroxides in ethers, acidic impurities) that could promote degradation.3. Discard and Replace: Do not use solutions that have visibly changed. Discard them and prepare fresh solutions from a confirmed pure source.
Visualizing Workflows and Degradation Pathways
Troubleshooting Workflow

This diagram outlines a logical flow for addressing stability-related issues with this compound.

A Problem Encountered (e.g., Extra Peaks, Poor Reproducibility) B Verify Purity of Starting Material (HPLC) A->B C Is Material Pure? B->C D Purify Material or Obtain New Batch C->D No E Review Experimental Conditions C->E Yes D->B F Protect from Light? E->F G Control Temperature? E->G H Prepare Solutions Freshly? E->H I Check pH of Solvents/Reagents E->I L Conduct Forced Degradation Study E->L If problem persists J Implement Controls (e.g., Amber Vials, Temp Control) F->J G->J H->J I->J K Problem Resolved J->K M Identify Degradants and Optimize Conditions L->M M->K

Caption: Troubleshooting workflow for this compound stability.

Potential Degradation Pathways

The following diagrams illustrate the hypothesized chemical transformations of this compound under harsh acidic or basic conditions.

cluster_acid Acid-Catalyzed Hydrolysis A This compound B 9-Hydroxyanthracene (9-Anthrol) A->B + H2O / H+ (Heat)

Caption: Potential degradation under harsh acidic conditions.

cluster_base Base-Catalyzed Hydrolysis C This compound D 9-Hydroxyanthracene (9-Anthrol) C->D + NaOH (Heat)

Caption: Potential degradation under harsh basic conditions.

Experimental Protocols: Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of a molecule.[5][9] They involve intentionally exposing the compound to stress conditions to identify potential degradation products and pathways.

Protocol 1: Acidic Forced Degradation

Objective: To assess the stability of this compound in a strong acidic solution at elevated temperature.

Materials:

  • This compound

  • Acetonitrile (ACN), HPLC grade

  • 1.0 M Hydrochloric Acid (HCl)

  • 1.0 M Sodium Hydroxide (NaOH)

  • Type 1 Ultrapure Water

  • Class A volumetric flasks, pipettes

  • HPLC system with UV detector

Procedure:

  • Prepare Stock Solution: Accurately weigh and dissolve this compound in ACN to create a 1 mg/mL stock solution. Causality: ACN is used as a co-solvent because this compound is insoluble in purely aqueous media.[3]

  • Prepare Study Solution: In a 10 mL volumetric flask, add 1 mL of the stock solution and 4 mL of ACN. Add 5 mL of 1.0 M HCl to initiate the degradation. This results in a final concentration of ~0.1 mg/mL in 50% ACN / 0.5 M HCl.

  • Prepare Control Solution: Create a control by adding 1 mL of stock solution to 9 mL of 50:50 ACN:Water.

  • Incubation: Store both solutions in sealed vials, protected from light, in a heating block or water bath set to 60°C.

  • Time-Point Sampling: Withdraw aliquots (e.g., 100 µL) from the study and control solutions at specified time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralization: Immediately before analysis, neutralize each aliquot by adding an equimolar amount of NaOH. For example, dilute 100 µL of the sample with 900 µL of the initial mobile phase and add the appropriate volume of base. Causality: Neutralization stops the degradation reaction, providing an accurate snapshot of that time point and protecting the HPLC column.

  • Analysis: Analyze the neutralized samples by HPLC-UV.

Protocol 2: Basic Forced Degradation

Objective: To assess the stability of this compound in a strong basic solution at elevated temperature.

Procedure: This protocol is identical to the Acidic Forced Degradation protocol with one key change:

  • In Step 2 , replace the 5 mL of 1.0 M HCl with 5 mL of 1.0 M Sodium Hydroxide (NaOH).

  • In Step 6 , neutralize the aliquots with an equimolar amount of HCl.

Protocol 3: Example HPLC-UV Analytical Method

Objective: To separate this compound from its potential degradation products.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: Isocratic; 80% Acetonitrile, 20% Water

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Expected Elution: this compound is non-polar and will have a relatively long retention time. More polar degradation products like 9-hydroxyanthracene will elute earlier.

References

removing unreacted anthracene from 9-chloroanthracene product

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals who are working with 9-chloroanthracene and need to remove unreacted anthracene from their product. This guide provides troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the successful purification of this compound.

Troubleshooting and FAQs

This section addresses common issues encountered during the purification of this compound.

Q1: My final product of this compound is contaminated with unreacted anthracene. What is the most effective way to remove it?

A1: The most effective methods for removing unreacted anthracene from this compound are recrystallization and column chromatography.[1] The choice between these two methods depends on the scale of your reaction and the level of purity required. For smaller scales and moderately pure starting material, recrystallization is often sufficient. For larger scales or highly impure mixtures, column chromatography provides better separation.

Q2: I'm having trouble with the recrystallization of this compound. The product either "oils out" or the yield is very low. What am I doing wrong?

A2: "Oiling out" during recrystallization typically occurs when the solution is cooled too quickly or the chosen solvent is not ideal. To prevent this, allow the solution to cool slowly to room temperature before placing it in an ice bath.[2] A low yield can result from using too much solvent, which keeps the product dissolved even at low temperatures. It is crucial to use a minimal amount of hot solvent to dissolve the crude product.[2]

Q3: Which solvent system is best for the recrystallization of this compound?

A3: Petroleum ether (boiling point 60–80 °C) is a commonly used and effective solvent for the recrystallization of this compound.[3] Other potential solvent systems include n-hexane, toluene, or a mixture of n-hexane and benzene.[1] It is always recommended to perform small-scale solubility tests to determine the optimal solvent or solvent mixture for your specific crude product.[1]

Q4: When is column chromatography the preferred method of purification?

A4: Column chromatography is the preferred method when recrystallization fails to provide the desired purity or when dealing with complex mixtures containing multiple byproducts. It is particularly useful for separating compounds with similar polarities.[4]

Q5: What is a suitable stationary and mobile phase for the column chromatography of this compound?

A5: For the separation of this compound from anthracene, alumina is an effective stationary phase.[3] A non-polar solvent like carbon tetrachloride can be used as the mobile phase (eluent).[3] The less polar anthracene will elute first, followed by the slightly more polar this compound. The progress of the separation can be monitored by Thin-Layer Chromatography (TLC).[4]

Understanding the Separation: Key Physicochemical Properties

The successful separation of this compound from anthracene relies on the differences in their physical and chemical properties. The introduction of a chlorine atom at the 9-position of the anthracene ring alters its polarity and, consequently, its solubility and interaction with chromatographic stationary phases.

PropertyAnthraceneThis compoundRationale for Separation
Molecular Formula C₁₄H₁₀C₁₄H₉ClThe presence of the chlorine atom increases the molecular weight and alters the electronic properties of the molecule.[5][6]
Molar Mass 178.23 g/mol 212.67 g/mol The difference in mass is a fundamental distinction between the two compounds.[5][6]
Melting Point 216 °C104–106 °CThe significant difference in melting points can be used as an indicator of purity.[3][5]
Solubility Slightly soluble in many organic solvents.[7]Generally more soluble in organic solvents than anthracene.The difference in solubility is the basis for purification by recrystallization. A solvent is chosen in which this compound is soluble when hot but sparingly soluble when cold, while anthracene remains more soluble at lower temperatures.
Polarity Non-polarSlightly more polar than anthraceneThe C-Cl bond introduces a dipole moment, making this compound slightly more polar. This difference in polarity is exploited in column chromatography, where the more polar compound interacts more strongly with the stationary phase.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is suitable for purifying this compound that is contaminated with a small amount of unreacted anthracene.

Materials:

  • Crude this compound

  • Petroleum ether (b.p. 60–80 °C) or another suitable solvent

  • Erlenmeyer flasks

  • Hot plate

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. In a separate flask, heat the recrystallization solvent (e.g., petroleum ether) to its boiling point.

  • Minimal Solvent Addition: Add the hot solvent to the crude product in small portions, with swirling, until the solid just dissolves. It is critical to use the minimum amount of hot solvent necessary to achieve complete dissolution.[2]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Slow Cooling: Allow the flask to cool slowly to room temperature. Slow cooling encourages the formation of large, pure crystals.[2]

  • Crystallization: Once the flask has reached room temperature, place it in an ice bath to maximize the yield of crystals.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Allow the crystals to air-dry completely. The final product should be yellow needles with a melting point of 104–106 °C.[3]

Protocol 2: Purification by Column Chromatography

This protocol is recommended for larger-scale purifications or when the crude product is significantly impure.

Materials:

  • Crude this compound

  • Alumina (for chromatography)

  • Carbon tetrachloride (or another suitable eluent)

  • Chromatography column

  • Cotton or glass wool

  • Sand

  • Collection flasks or test tubes

Procedure:

  • Column Preparation: Secure a chromatography column in a vertical position. Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand on top of the plug.

  • Slurry Packing: In a beaker, create a slurry of the alumina in the eluent (carbon tetrachloride). Pour the slurry into the column, ensuring that no air bubbles are trapped in the stationary phase. Allow the alumina to settle, and then add another thin layer of sand on top.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent. Carefully add the sample solution to the top of the column.

  • Elution: Add the eluent to the column and begin collecting fractions. The less polar anthracene will travel down the column faster and be collected in the earlier fractions. The this compound will move more slowly and be collected in the later fractions.

  • Fraction Analysis: Monitor the separation by TLC to determine which fractions contain the pure this compound.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound. The product should be a lemon-yellow solid with a melting point of 102–104 °C.[3]

Purification Workflow Diagram

Purification_Workflow cluster_start Start cluster_decision Method Selection cluster_recrystallization Recrystallization cluster_chromatography Column Chromatography cluster_end End Product Start Crude this compound (with Anthracene impurity) Decision Assess Impurity Level & Scale Start->Decision Recrystallization Protocol 1: Recrystallization Decision->Recrystallization Low Impurity / Small Scale Column_Chromatography Protocol 2: Column Chromatography Decision->Column_Chromatography High Impurity / Large Scale Purity_Check_1 Check Purity (e.g., Melting Point) Recrystallization->Purity_Check_1 Purity_Check_1->Column_Chromatography Purity Not Met End Pure this compound Purity_Check_1->End Purity Met Purity_Check_2 Check Purity (e.g., TLC, Melting Point) Column_Chromatography->Purity_Check_2 Purity_Check_2->End Purity Met

Caption: Workflow for the purification of this compound.

References

Technical Support Center: Synthesis of 9-Chloroanthracene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 9-chloroanthracene. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you navigate the challenges of synthesizing this compound, particularly when scaling up production. Our goal is to provide you with the expertise and practical insights needed to achieve high yields and purity in your experiments.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis of this compound, providing quick and accessible answers to get you started.

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent methods for synthesizing this compound involve the direct electrophilic chlorination of anthracene. The key difference between these methods lies in the choice of chlorinating agent. Common approaches include:

  • Chlorination with Cupric Chloride (CuCl₂): This method involves heating anthracene with anhydrous cupric chloride in a suitable solvent like carbon tetrachloride or chlorobenzene.[1][2]

  • Chlorination with Sulfuryl Chloride (SO₂Cl₂): Sulfuryl chloride is a convenient and effective reagent for the chlorination of anthracene, often used in an inert solvent such as dichloromethane.[3]

  • Chlorination with N-Chlorosuccinimide (NCS): NCS is a milder chlorinating agent that can be used for the selective chlorination of anthracene, sometimes in the presence of an acid catalyst.[3][4]

Q2: What is the primary challenge in synthesizing this compound?

A2: The main challenge is controlling the selectivity of the reaction to favor the formation of the mono-chlorinated product, this compound, while minimizing the formation of byproducts. The most common byproduct is 9,10-dichloroanthracene, which arises from over-chlorination.[1][3] Unreacted anthracene can also be a significant impurity if the reaction does not go to completion.[1]

Q3: Why is the 9-position of anthracene preferentially chlorinated?

A3: The 9 and 10 positions of anthracene are the most electron-rich and sterically accessible, making them the most reactive sites for electrophilic aromatic substitution.[5] The intermediate carbocation formed during attack at the 9-position is more stabilized by resonance compared to attack at other positions. This inherent reactivity profile of the anthracene core dictates the regioselectivity of the chlorination.

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is an effective and straightforward technique for monitoring the reaction's progress. By spotting the reaction mixture alongside standards of anthracene and this compound on a TLC plate, you can visualize the consumption of the starting material and the formation of the product. This allows you to determine the optimal reaction time and prevent the formation of excessive byproducts.[3]

Q5: What are the recommended methods for purifying crude this compound?

A5: The two most common and effective purification methods are:

  • Recrystallization: This is a simple and efficient method for removing impurities. Suitable solvents for recrystallizing this compound include petroleum ether, ethanol, or benzene.[1][3]

  • Column Chromatography: For more challenging separations, especially when dealing with multiple byproducts, column chromatography using silica gel is recommended. A non-polar eluent system, such as a mixture of petroleum ether and dichloromethane, is typically effective.[1][3]

II. Troubleshooting Guide: Common Issues and Solutions

This section provides a detailed guide to troubleshooting common problems encountered during the synthesis of this compound.

Problem 1: Low or No Product Formation

Possible Causes and Solutions:

Potential Cause Explanation Recommended Action
Inactive Reagents The chlorinating agent may have decomposed due to improper storage or exposure to moisture. Catalysts, if used, may also be inactive.Use fresh, high-purity reagents. Ensure chlorinating agents are stored in a cool, dry place, and handle them under an inert atmosphere if necessary.
Presence of Moisture or Impurities Traces of water, alcohols, or other protic substances can significantly hinder the reaction, especially when using reagents like cupric chloride.[1]Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and reagents. Anhydrous cupric chloride should be dried in an oven prior to use.[1]
Incorrect Reaction Temperature The reaction may not have been initiated due to insufficient temperature, or the reagents may have decomposed at excessively high temperatures.Follow the recommended temperature profile for your chosen method. If the reaction is sluggish, consider a modest increase in temperature while monitoring for byproduct formation.
Problem 2: Formation of Multiple Products (Low Selectivity)

Possible Causes and Solutions:

Potential Cause Explanation Recommended Action
Incorrect Stoichiometry An excess of the chlorinating agent is a common cause of over-chlorination, leading to the formation of 9,10-dichloroanthracene.[3]Carefully control the stoichiometry of the reactants. A slight excess of anthracene may be used to minimize dichlorination, though this will require subsequent removal of unreacted starting material.
Prolonged Reaction Time Allowing the reaction to proceed for too long can lead to the slow formation of undesired byproducts.Monitor the reaction closely using TLC. Quench the reaction as soon as the starting material is consumed or when the formation of byproducts becomes significant.
High Reaction Temperature Elevated temperatures can decrease the selectivity of the reaction, favoring the formation of multiple chlorinated species.[3]Maintain the recommended reaction temperature. If selectivity is an issue, consider running the reaction at a lower temperature for a longer period.
Problem 3: Product is a Dark, Oily Residue

Possible Causes and Solutions:

Potential Cause Explanation Recommended Action
Decomposition of Starting Material or Product Anthracene and its derivatives can be susceptible to oxidation and decomposition under harsh reaction conditions, such as high temperatures or the presence of strong oxidizing agents.[3]If your reagents are sensitive to air or moisture, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Avoid unnecessarily high temperatures and prolonged reaction times.
Presence of Polymeric Byproducts Certain reaction conditions can promote polymerization, leading to the formation of intractable tars.Modify the reaction conditions, such as changing the solvent or lowering the temperature, to disfavor polymerization. Ensure efficient stirring to prevent localized overheating.

III. Experimental Protocols and Workflows

This section provides a detailed, step-by-step protocol for the synthesis of this compound using cupric chloride, a commonly cited and reliable method.[1]

Synthesis of this compound via Cupric Chloride

Materials:

  • Anthracene

  • Anhydrous Cupric Chloride (CuCl₂)

  • Carbon Tetrachloride (or Chlorobenzene)

  • Alumina (for chromatography)

  • Petroleum Ether (for recrystallization)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Filtration apparatus

  • Chromatography column

Procedure:

  • Preparation: In a dry round-bottom flask, combine anthracene (1 equivalent) and anhydrous cupric chloride (2 equivalents).

  • Solvent Addition: Add carbon tetrachloride to the flask.

  • Reaction: Stir the mixture and heat it to reflux. The reaction is typically complete within 18-24 hours. Monitor the reaction by TLC.

  • Workup: After the reaction is complete, cool the mixture and filter to remove the solid cuprous chloride.

  • Purification (Chromatography): Pass the filtrate through a column of alumina, eluting with carbon tetrachloride.

  • Isolation: Evaporate the solvent from the eluate to obtain crude this compound.

  • Purification (Recrystallization): Recrystallize the crude product from petroleum ether to yield pure this compound as yellow needles.[1]

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product prep1 Combine Anthracene and Anhydrous CuCl₂ prep2 Add Carbon Tetrachloride prep1->prep2 react1 Heat to Reflux with Stirring prep2->react1 react2 Monitor by TLC react1->react2 workup1 Cool and Filter react2->workup1 workup2 Column Chromatography (Alumina) workup1->workup2 workup3 Evaporate Solvent workup2->workup3 workup4 Recrystallize from Petroleum Ether workup3->workup4 product Pure this compound workup4->product

Caption: Workflow for the synthesis of this compound using CuCl₂.

IV. Challenges in Scaling Up

Scaling up the synthesis of this compound from the lab bench to a pilot or industrial scale introduces a new set of challenges that must be carefully managed.

1. Heat Management:

  • The Challenge: Electrophilic aromatic substitution reactions are often exothermic. On a large scale, inefficient heat dissipation can lead to a runaway reaction, decreased selectivity, and the formation of hazardous byproducts.

  • Mitigation Strategies:

    • Use a jacketed reactor with a reliable temperature control system.

    • Control the rate of addition of the chlorinating agent to manage the rate of heat generation.

    • Ensure adequate agitation to maintain a uniform temperature throughout the reaction mixture.

2. Reagent Handling and Addition:

  • The Challenge: Handling large quantities of corrosive and reactive chlorinating agents like sulfuryl chloride requires specialized equipment and safety protocols. The rate and method of addition can significantly impact the reaction outcome.

  • Mitigation Strategies:

    • Use a closed system for reagent transfer to minimize exposure.

    • Employ a calibrated dosing pump for precise and controlled addition of the chlorinating agent.

    • Consider subsurface addition to improve dispersion and prevent localized high concentrations of the reagent.

3. Mixing and Mass Transfer:

  • The Challenge: Inadequate mixing in a large reactor can lead to localized "hot spots" and concentration gradients, resulting in poor selectivity and inconsistent product quality.

  • Mitigation Strategies:

    • Select an appropriate impeller design and agitation speed to ensure efficient mixing.

    • Perform mixing studies to validate the effectiveness of the agitation system.

4. Purification and Isolation:

  • The Challenge: Recrystallization and column chromatography, while effective on a small scale, can be inefficient and costly for large-scale production.

  • Mitigation Strategies:

    • Optimize the recrystallization process by carefully selecting the solvent and controlling the cooling profile to maximize yield and purity.

    • Explore alternative purification techniques such as slurry washing or melt crystallization.

    • If chromatography is necessary, consider using a more scalable technique like flash chromatography with a larger column.

Decision-Making Diagram for Scale-Up:

G cluster_safety Safety & Handling cluster_process Process Parameters cluster_purification Downstream Processing start Initiate Scale-Up Assessment safety1 Review Reagent Hazards start->safety1 process1 Evaluate Heat Transfer in Reactor start->process1 purify1 Assess Scalability of Lab Purification start->purify1 safety2 Develop SOPs for Large-Scale Handling safety1->safety2 decision Go/No-Go for Pilot Scale safety2->decision process2 Model Reagent Addition Rate process1->process2 process3 Conduct Mixing Studies process2->process3 process3->decision purify2 Investigate Alternative Purification Methods purify1->purify2 purify2->decision end Proceed to Pilot Production decision->end

Caption: Key decision points for scaling up this compound synthesis.

V. References

  • Organic Syntheses Procedure: this compound. Available from: --INVALID-LINK--

  • BenchChem Technical Support Center: Synthesis of 9,10-Dichloroanthracene. Available from: --INVALID-LINK--

  • Maxbrain Chemistry: Reactions of Anthracene. Available from: --INVALID-LINK--

  • MDPI: Photochlorination of Anthracene in Saline Ice under Simulated Solar Light. Available from: --INVALID-LINK--

  • Northeastern University: Kinetics and mechanisms of the formation of chlorinated and oxygenated polycyclic aromatic hydrocarbons during chlorination. Available from: --INVALID-LINK--

  • ResearchGate: Products of anthracene reactions. Available from: --INVALID-LINK--

  • YouTube: Lecture 05 : Chemical reactions of #Anthracene. part-2. Available from: --INVALID-LINK--

  • ACS Publications: Halogenations of Anthracenes and Dibenz[a,c]anthracene with N-Bromosuccinimide and N-Chlorosuccinimide. Available from: --INVALID-LINK--

References

Validation & Comparative

A Comparative Guide to the Reactivity of 9-Chloroanthracene and 9-Bromoanthracene in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and materials scientists, the functionalization of polycyclic aromatic hydrocarbons (PAHs) like anthracene is a foundational step in the synthesis of novel organic electronics, fluorescent probes, and complex pharmaceutical agents.[1][2] Palladium-catalyzed cross-coupling reactions stand as the most powerful and versatile tool for this purpose. The choice of the aryl halide starting material is a critical decision point, balancing reactivity, cost, and availability. This guide provides an in-depth, objective comparison of the reactivity of 9-chloroanthracene and 9-bromoanthracene, offering field-proven insights and supporting experimental frameworks to guide your synthetic strategy.

The Decisive Factor: Carbon-Halogen Bond Dissociation Energy

The fundamental difference in reactivity between this compound and 9-bromoanthracene is rooted in their respective carbon-halogen (C-X) bond dissociation energies (BDE). The C-Cl bond is significantly stronger than the C-Br bond.[3][4] This is primarily due to the more effective orbital overlap between carbon and the smaller chlorine atom compared to the larger bromine atom.[3]

BondTypical BDE (kJ/mol)Implication for Reactivity
Aryl-Cl~330Higher energy required for cleavage, slower reaction
Aryl-Br~280Lower energy required for cleavage, faster reaction

In palladium-catalyzed cross-coupling reactions, the first and often rate-determining step is the oxidative addition of the aryl halide to the palladium(0) catalyst.[5][6] During this step, the C-X bond is broken. Consequently, the weaker C-Br bond in 9-bromoanthracene undergoes oxidative addition much more readily and under milder conditions than the stronger C-Cl bond in this compound.[7] This single thermodynamic property dictates the need for different catalytic systems and reaction conditions for these two substrates.

Catalytic_Cycle cluster_cycle General Pd-Catalyzed Cross-Coupling Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X(L_n) OxAdd->PdII Rate-Determining Step Trans Transmetalation PdII->Trans R'-M PdII_R Ar-Pd(II)-R'(L_n) Trans->PdII_R [M-X] RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Ar-R'

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.

Comparative Performance in Key Cross-Coupling Reactions

The inherent reactivity difference (Br > Cl) necessitates distinct approaches for successful coupling. While 9-bromoanthracene often reacts well with "first-generation" or classical catalyst systems, this compound requires modern, highly active catalysts featuring sterically hindered and electron-rich ligands.[7][8]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which forms C-C bonds using organoboron reagents, is arguably the most widely used cross-coupling reaction.[5][9]

  • 9-Bromoanthracene: Couples efficiently using standard catalysts like Pd(PPh₃)₄ or Pd(OAc)₂ with triphenylphosphine (PPh₃). The reactions typically proceed at moderate temperatures (80-110 °C) with common bases like K₂CO₃ or K₃PO₄.[10][11]

  • This compound: Is generally unreactive under these standard conditions. Successful coupling requires specialized, electron-rich, and bulky phosphine ligands (e.g., XPhos, RuPhos, SPhos) or N-heterocyclic carbene (NHC) ligands.[8][12] These ligands form highly active, monoligated Pd(0) species that are necessary to cleave the strong C-Cl bond.[6][13] Higher temperatures and stronger bases (e.g., Cs₂CO₃, K₃PO₄) are often required.

Heck Coupling

The Heck reaction forms C-C bonds by coupling the aryl halide with an alkene.[14][15]

  • 9-Bromoanthracene: Undergoes Heck coupling under relatively standard conditions, often using Pd(OAc)₂ with a phosphine ligand and an amine base like triethylamine.[1][16]

  • This compound: Is a challenging substrate for the Heck reaction. Success hinges on catalyst systems designed for aryl chlorides, which often involve palladacycle pre-catalysts or bulky, electron-rich phosphine ligands to promote the difficult oxidative addition step.[17]

Buchwald-Hartwig Amination

This reaction forms C-N bonds by coupling the aryl halide with an amine.[18][19]

  • 9-Bromoanthracene: Can be coupled with a variety of primary and secondary amines using catalyst systems based on bidentate phosphine ligands like BINAP or DPPF, or more advanced biaryl phosphine ligands.[18][20]

  • This compound: The coupling of aryl chlorides was a major challenge until the development of highly specialized, sterically demanding biaryl phosphine ligands by the Buchwald and Hartwig groups (e.g., XPhos, BrettPhos).[21][22] These ligands are essential to achieve reasonable yields for the amination of this compound.

Quantitative Reactivity Comparison

The following table summarizes typical conditions and expected outcomes, illustrating the reactivity gap.

ReactionSubstrateTypical Catalyst/LigandBaseTemp. (°C)Relative Rate / Yield
Suzuki-Miyaura 9-BromoanthracenePd(PPh₃)₄ or Pd(OAc)₂/PPh₃K₂CO₃80-100High
This compoundPd₂(dba)₃ / XPhos or RuPhosK₃PO₄100-120Low to Moderate
Heck 9-BromoanthracenePd(OAc)₂ / P(o-tol)₃Et₃N100-120High
This compoundPalladacycle / P(t-Bu)₃Cs₂CO₃>120Very Low to Moderate
Buchwald-Hartwig 9-BromoanthracenePd₂(dba)₃ / BINAPNaOt-Bu80-100High
This compoundPd₂(dba)₃ / BrettPhosLiHMDS100-110Low to Moderate

Note: This data is representative and serves to illustrate general trends. Optimal conditions are substrate-dependent and require empirical optimization.

Experimental Protocols

The following protocols provide a validated starting point for your experiments. As a self-validating system, always perform a small-scale test reaction and monitor progress by TLC or GC-MS before scaling up.

Protocol 1: Suzuki-Miyaura Coupling of 9-Bromoanthracene (Standard Conditions)

This protocol details a reliable method for coupling the more reactive 9-bromoanthracene with an arylboronic acid.

Workflow_Bromo cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification A 1. Add 9-bromoanthracene, arylboronic acid, and K₂CO₃ to a flame-dried Schlenk flask. B 2. Evacuate and backfill with Argon (3x). A->B C 3. Add degassed solvent (e.g., Toluene/H₂O). B->C D 4. Add Pd(PPh₃)₄ catalyst. C->D E 5. Heat mixture to 90 °C with vigorous stirring. D->E F 6. Monitor reaction by TLC until completion (4-12 h). E->F G 7. Cool to RT, add water, and extract with Ethyl Acetate. F->G H 8. Wash organic layer with brine, dry over Na₂SO₄, and concentrate. G->H I 9. Purify by column chromatography. H->I

Caption: Experimental workflow for Suzuki coupling of 9-bromoanthracene.

Methodology:

  • Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 9-bromoanthracene (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add a degassed mixture of toluene and water (e.g., 4:1 v/v) via syringe.

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-3 mol%) to the flask under a positive flow of argon.

  • Heating: Immerse the flask in a preheated oil bath at 90 °C and stir the mixture vigorously.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Add water and transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography to yield the desired 9-aryl-anthracene product.

Protocol 2: Suzuki-Miyaura Coupling of this compound (Advanced Conditions)

This protocol utilizes a modern catalyst system necessary for the activation of the less reactive this compound. The key change is the use of a highly active ligand.

Workflow_Chloro cluster_prep Reaction Setup (Glovebox Recommended) cluster_reaction Reaction Execution cluster_workup Workup & Purification A 1. Add this compound, arylboronic acid, Pd₂(dba)₃, XPhos, and K₃PO₄ to a vial. B 2. Add anhydrous, degassed solvent (e.g., Dioxane). A->B C 3. Seal vial and heat mixture to 110 °C with vigorous stirring. B->C D 4. Monitor reaction by GC-MS until completion (12-24 h). C->D E 5. Cool to RT, filter through Celite, and rinse with Ethyl Acetate. D->E F 6. Concentrate the filtrate. E->F G 7. Purify by column chromatography. F->G

Caption: Experimental workflow for Suzuki coupling of this compound.

Methodology:

  • Reagent Loading (Glovebox): Inside a glovebox, add this compound (1.0 equiv), the arylboronic acid (1.5 equiv), tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%), XPhos (4 mol%), and potassium phosphate (K₃PO₄) (3.0 equiv) to a reaction vial.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane.

  • Reaction: Seal the vial with a screw cap, remove it from the glovebox, and place it in a preheated aluminum heating block at 110 °C. Stir vigorously.

  • Monitoring: Due to the higher temperatures and longer reaction times, monitoring is best performed by taking small aliquots (under an inert atmosphere) for GC-MS analysis.

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter the mixture through a pad of Celite, washing the pad with additional ethyl acetate.

  • Isolation: Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography.

Conclusion and Outlook

The comparative reactivity of 9-haloanthracenes in cross-coupling is a clear illustration of fundamental chemical principles. 9-Bromoanthracene is the more reactive substrate due to its weaker carbon-bromine bond, allowing for the use of milder conditions and a wider array of standard palladium catalysts.[7] In contrast, This compound , while more cost-effective and readily available, presents a significant activation barrier, mandating the use of advanced, highly active catalyst systems built upon sterically hindered and electron-rich ligands.[8][23]

The choice between these two substrates is a strategic one. For rapid synthesis and proof-of-concept studies where reactivity is paramount, 9-bromoanthracene is often the superior choice. For large-scale industrial applications where cost is a primary driver, the initial investment in developing a robust protocol for the less reactive but more economical this compound can yield significant long-term benefits. The continuous evolution of catalyst technology continues to narrow the reactivity gap, making aryl chlorides increasingly viable partners in complex organic synthesis.

References

Introduction: The Critical Role of Quantum Yield in Molecular Design

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Comparative Quantum Yield of 9-Chloroanthracene and Parent Anthracene

For researchers and scientists in fields ranging from materials science to drug development, the fluorescence quantum yield (Φf) is a paramount parameter. It provides a direct measure of a molecule's efficiency in converting absorbed light into emitted light.[1] A high quantum yield is often the goal for applications requiring bright fluorescent probes, such as in bio-imaging or organic light-emitting diodes (OLEDs). Conversely, a low quantum yield might be desirable when other de-excitation pathways, such as intersystem crossing to a triplet state, are to be exploited, for instance, in photodynamic therapy or triplet-triplet annihilation upconversion.[2]

This guide presents a comparative analysis of the fluorescence quantum yield of anthracene, a well-characterized polycyclic aromatic hydrocarbon, and its halogenated derivative, this compound. While anthracene itself is a moderately fluorescent compound, the introduction of a single chlorine atom onto the aromatic core dramatically alters its photophysical behavior. We will explore the experimental data for the parent compound, elucidate the theoretical principles that govern the quantum yield of the chlorinated derivative, provide a robust experimental protocol for its measurement, and discuss the causality behind these photophysical phenomena.

Comparative Analysis of Fluorescence Quantum Yield

The fluorescence quantum yield of anthracene has been well-documented in a variety of solvents. However, the quantum yield of this compound is significantly lower, to the point that it is often considered non-fluorescent for many practical purposes. This quenching is a direct result of the "heavy-atom effect," which will be discussed in the following section.

Below is a summary of reported quantum yield values for the parent anthracene molecule.

CompoundSolventQuantum Yield (Φf)Reference
AnthraceneCyclohexane0.36[3]
AnthraceneEthanol0.27[3]
AnthraceneCrystal>0.64[4]
This compound VariousSignificantly < 0.1 Predicted based on the heavy-atom effect[5]

The stark difference is foundational to understanding the design principles of functional molecules. The introduction of a halogen atom provides a clear example of how subtle structural modifications can be used to tune the photophysical properties of a chromophore.

The Underlying Mechanism: The Internal Heavy-Atom Effect

The dramatic quenching of fluorescence in this compound compared to anthracene is a classic illustration of the internal heavy-atom effect . This effect arises from the presence of an atom with a high atomic number (like chlorine) within the molecule.

The core principle involves spin-orbit coupling , which is an interaction between the electron's spin angular momentum and its orbital angular momentum. In molecules composed of light atoms (carbon, hydrogen), the spin-orbit coupling is weak. Consequently, transitions between electronic states of different spin multiplicities (e.g., singlet to triplet) are "spin-forbidden" and thus inefficient.

When a "heavy" atom like chlorine is introduced, its larger nucleus enhances spin-orbit coupling in the molecule. This enhancement partially breaks the spin-forbidden nature of intersystem crossing (ISC), the non-radiative transition from the lowest excited singlet state (S₁) to the lowest triplet state (T₁).

For this compound, this means that upon excitation to the S₁ state, the molecule has a much more efficient pathway for transitioning to the T₁ state. This rapid intersystem crossing competes directly with fluorescence (the radiative decay from S₁ to the ground state, S₀), thereby drastically reducing the fluorescence quantum yield.[5][6]

G cluster_0 Anthracene (No Heavy Atom) cluster_1 This compound (Internal Heavy-Atom Effect) S0_A S₀ S1_A S₁ S0_A->S1_A Absorption S1_A->S0_A Fluorescence (Φf ≈ 0.3) T1_A T₁ S1_A->T1_A ISC (Slow) S0_B S₀ S1_B S₁ S0_B->S1_B Absorption S1_B->S0_B Fluorescence (Φf << 0.1) T1_B T₁ S1_B->T1_B ISC (Fast & Enhanced) G cluster_prep 1. Preparation cluster_meas 2. Measurement cluster_anal 3. Data Analysis prep_std Prepare Standard Solutions (Abs < 0.1) abs_meas Measure Absorbance Spectra (UV-Vis) prep_std->abs_meas prep_smp Prepare Sample Solutions (Abs < 0.1) prep_smp->abs_meas flu_meas Measure Fluorescence Spectra (Fluorometer) abs_meas->flu_meas integrate Integrate Fluorescence Intensity flu_meas->integrate plot Plot Integrated Intensity vs. Absorbance integrate->plot gradient Determine Gradients (Slopes) plot->gradient calculate Calculate Quantum Yield (Φs) gradient->calculate

References

A Senior Application Scientist's Guide to Assessing the Cytotoxicity of 9-Chloroanthracene for Biological Imaging

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Double-Edged Sword of Anthracene-Based Fluorophores

In the quest for clearer and more insightful biological imaging, the fluorescent probe is the cornerstone of the experiment. An ideal probe is bright, photostable, and, most critically, biologically inert, acting as a silent observer of cellular processes. 9-Chloroanthracene, built upon the fluorescent anthracene core, presents itself as a potential candidate for such applications.[1] Anthracene and its derivatives are well-known for their strong blue fluorescence, a property that can be tuned through chemical modification.[1]

However, this chemical scaffold carries a significant caveat. The anthracene ring is also the backbone for numerous compounds with potent biological activity, including many with cytotoxic properties used in chemotherapy.[2][3][4] This dual nature necessitates a rigorous and multi-faceted assessment of cytotoxicity before this compound can be confidently employed in live-cell imaging. A probe that perturbs or kills the very cells it is meant to observe yields artifacts, not answers. This guide provides a framework for such an evaluation, comparing its potential with established alternatives and detailing the self-validating experimental protocols required for a conclusive assessment.

The Cytotoxicity Profile: What We Know About Anthracene Derivatives

Direct and comprehensive cytotoxicity data for this compound in common research cell lines is not extensively documented in peer-reviewed literature. However, we can infer its potential for toxicity by examining structurally related compounds. Studies on various anthracene derivatives consistently demonstrate that modifications to the anthracene core significantly impact their cytotoxic potency. For instance, a study on 9-alkoxy-1,5-dichloroanthracenes revealed potent cytotoxic effects against rat glioma and human hepatoma cell lines, with some derivatives showing IC50 values in the nanomolar range, comparable to the chemotherapy drug mitoxantrone.[5] Another study found that certain anthracene-9,10-dione derivatives were 20 times more potent than cisplatin against a cervical cancer cell line.[2]

This strongly suggests that the anthracene scaffold is not inherently benign and that chloro-substitution at the 9-position could confer significant biological activity. The key takeaway is that one cannot assume low toxicity; it must be empirically proven.

Table 1: Cytotoxicity of Selected Anthracene Derivatives
Compound ClassCell LineIC50 ValueReference
9-Butoxy-1,5-dichloroanthraceneRat Glioma C60.02 µM[5]
Mitoxantrone (Reference)Rat Glioma C60.07 µM[5]
Anthracene-9,10-dione Derivative (Compound 5)CaSki (Cervical Cancer)0.3 µM[2]
Cisplatin (Reference)CaSki (Cervical Cancer)8.0 µM[2]
Anthracenedione Derivative (Compound 6)KB (Oral Cancer)3.17 µM[3]

Comparative Analysis: this compound vs. Established Imaging Probes

Before investing significant time in validating a new probe, it is crucial to compare its potential against field-proven alternatives. The choice of a fluorescent dye should not only be based on its spectral properties but also on its biocompatibility.

Alternative Probes:
  • BODIPY Dyes: Boron-dipyrromethene (BODIPY) dyes are a class of highly versatile fluorophores. They are prized for their high fluorescence quantum yields, sharp emission peaks, and general photostability.[6] Crucially, the core BODIPY structure is known for its low cytotoxicity, making it a preferred choice for live-cell imaging applications, from labeling specific organelles to acting as a component in theranostic agents.[6][7][8] While certain conjugates can be designed to be cytotoxic, the parent dyes are typically well-tolerated by cells.[9]

  • Nile Red: A lipophilic stain, Nile Red is intensely fluorescent in lipid-rich environments while being virtually non-emissive in aqueous media.[10] This solvatochromic property makes it an exceptional vital stain for detecting and quantifying intracellular lipid droplets.[10] Studies have shown that Nile Red is not highly cytotoxic at working concentrations and is widely used for live imaging and flow cytometry.[11][12][13]

Table 2: Feature Comparison of Fluorescent Probes
FeatureThis compound (Inferred)BODIPY DyesNile Red
Core Application General cellular stainingVersatile (organelle, protein, lipid)Lipid droplet staining
Cytotoxicity Potentially high; requires rigorous testingGenerally low and well-characterizedLow at working concentrations
Photostability Moderate to highHighModerate
Environmental Sensitivity LowGenerally low (can be modified)High (fluoresces in nonpolar env.)
Advantages Simple structure, potential for blue fluorescenceBright, photostable, chemically versatileSpecific for lipids, ratiometric potential
Limitations High potential for cytotoxicity, limited dataCan be expensiveLimited to hydrophobic structures

Experimental Workflows for Rigorous Cytotoxicity Assessment

To build a trustworthy cytotoxicity profile, it is essential to use multiple, mechanistically distinct assays. Relying on a single method can be misleading. For instance, a compound might not affect cell metabolism (measured by an MTT assay) but could be causing membrane damage (measured by an LDH assay). The following protocols form a self-validating system when used in conjunction.

Overall Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Exposure cluster_assay Phase 3: Cytotoxicity Assays cluster_analysis Phase 4: Data Analysis cell_culture 1. Cell Seeding (e.g., HeLa, HEK293) compound_prep 2. Compound Dilution (this compound & Controls) treatment 3. Cell Treatment (24-72 hours incubation) compound_prep->treatment mtt MTT Assay (Metabolic Activity) treatment->mtt ldh LDH Assay (Membrane Integrity) treatment->ldh apop Annexin V / PI Assay (Apoptosis/Necrosis) treatment->apop readout 4. Plate Reader / Microscope Readout mtt->readout ldh->readout apop->readout calc 5. Calculate % Viability & IC50 readout->calc conclusion 6. Conclusion on Usability calc->conclusion

Caption: General workflow for assessing compound cytotoxicity.

Protocol 1: MTT Assay for Metabolic Activity

Principle: This colorimetric assay measures the metabolic activity of a cell population, which serves as an indicator of cell viability. In living cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) into insoluble purple formazan crystals.[14][15] The amount of formazan produced is proportional to the number of viable, metabolically active cells.[16]

Methodology:

  • Cell Seeding: Seed cells (e.g., HeLa or HEK293) into a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of this compound (e.g., from 0.1 µM to 100 µM) in culture medium.

    • Crucial Controls:

      • Vehicle Control: Wells with cells treated with the same concentration of solvent (e.g., DMSO) used to dissolve the compound.

      • Untreated Control: Wells with cells in medium only (represents 100% viability).

      • Positive Control: Wells with cells treated with a known cytotoxic agent (e.g., 10% DMSO or Staurosporine).

      • Media Blank: Wells with medium only (no cells) to measure background absorbance.

    • Remove the old medium from the cells and add 100 µL of the compound dilutions and controls. Incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL. Incubate for 4 hours at 37°C.

  • Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 10% SDS in 0.01M HCl solution) to each well to dissolve the formazan crystals.[16] Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.

  • Readout: Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. Use a reference wavelength of >650 nm to correct for background.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control after subtracting the background absorbance.

Protocol 2: LDH Assay for Membrane Integrity

Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is rapidly released into the culture medium upon damage to the plasma membrane, a hallmark of necrosis or late-stage apoptosis.[17] The LDH-Glo™ assay, for example, uses an enzyme-coupled reaction that generates a luminescent signal proportional to the amount of LDH released.[17]

Methodology:

  • Cell Seeding and Treatment: Follow the same procedure as in the MTT assay (Steps 1 and 2). It is often efficient to run both assays in parallel on separate plates.

  • Crucial Controls:

    • Spontaneous LDH Release: Untreated cells (measures baseline membrane damage).

    • Maximum LDH Release: Untreated cells lysed with a detergent like Triton X-100 (represents 100% cytotoxicity).[18]

    • Vehicle and Media Controls: As described for the MTT assay.

  • Sample Collection: After the incubation period, centrifuge the plate at ~300 x g for 5 minutes.[19] Carefully transfer 50 µL of the supernatant from each well to a new, clear-bottom 96-well plate.[18]

  • Reagent Addition: Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., Promega LDH-Glo™ or Abcam LDH Cytotoxicity Assay Kit). Add 50 µL of the reaction mixture to each well containing the supernatant.[20]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[20]

  • Readout: Measure the absorbance (colorimetric) or luminescence (bioluminescent) according to the kit's protocol. For colorimetric assays, a stop solution is often added before reading absorbance around 490 nm.[20]

  • Analysis: Calculate percent cytotoxicity using the formula: % Cytotoxicity = 100 * [(Compound LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)]

Protocol 3: Annexin V / Propidium Iodide (PI) Assay for Apoptosis

Principle: This flow cytometry or fluorescence microscopy-based assay distinguishes between different stages of cell death. In early apoptosis, the membrane phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these cells.[21] Propidium Iodide (PI) is a DNA-binding dye that is excluded by cells with intact membranes. It can only enter late apoptotic and necrotic cells where membrane integrity is lost.[21]

Apoptosis Assay Staining Principle

G live Live Cell Intact Membrane PS on Inner Leaflet early_apop Early Apoptotic Intact Membrane PS on Outer Leaflet live->early_apop Apoptotic Stimulus stain_live Result Annexin V: Negative PI: Negative live->stain_live late_apop Late Apoptotic / Necrotic Compromised Membrane PS on Outer Leaflet early_apop->late_apop Progression stain_early Result Annexin V: Positive (Green) PI: Negative early_apop->stain_early stain_late Result Annexin V: Positive (Green) PI: Positive (Red) late_apop->stain_late

Caption: Staining patterns in the Annexin V/PI apoptosis assay.

Methodology:

  • Cell Culture and Treatment: Culture and treat cells in a 6-well plate to obtain a sufficient number of cells for analysis. Include all necessary controls.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle enzyme like Trypsin. Centrifuge all cells at 1,400 x g for 4 minutes.[22]

  • Washing: Discard the supernatant and wash the cells once with cold PBS. Centrifuge again and discard the supernatant.

  • Staining:

    • Resuspend the cell pellet in 1X Annexin V Binding Buffer (typically provided in kits) at a concentration of approximately 1 x 10⁶ cells/mL.[22]

    • To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide solution.[23]

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples promptly by flow cytometry or fluorescence microscopy.[21]

    • Live cells: FITC-negative and PI-negative.

    • Early apoptotic cells: FITC-positive and PI-negative.[23]

    • Late apoptotic/necrotic cells: FITC-positive and PI-positive.[23]

Conclusion and Recommendations

The utility of this compound as a fluorescent probe for live-cell imaging is fundamentally dependent on its cytotoxicity profile. While its anthracene core provides the necessary fluorescence, this same chemical family is rife with compounds known for their potent cytotoxic effects.[2][3][5] Therefore, an assumption of biocompatibility is scientifically unsound.

Recommendations for Researchers:

  • Prioritize Rigorous Validation: Before employing this compound in any live-cell imaging experiment, a comprehensive cytotoxicity assessment using orthogonal assays—such as MTT, LDH, and Annexin V/PI—is mandatory. This will provide a holistic view of the compound's effect on cell health.

  • Determine the Therapeutic Window: The goal is to identify a concentration range where this compound provides a sufficient fluorescent signal without inducing measurable cytotoxicity or metabolic changes. If this window is narrow or non-existent, the probe is unsuitable for live imaging.

  • Consider Proven Alternatives: For many applications, well-characterized and demonstrably low-toxicity probes like BODIPY dyes or Nile Red offer a more reliable and immediate path to generating valid biological data.[6][11] These alternatives should be considered as the primary choice unless this compound offers a unique and indispensable spectral or chemical property that has been proven to be non-perturbing to the system under study.

References

performance of 9-chloroanthracene-based sensors versus other fluorescent probes

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of molecular sensing and biological imaging, the demand for fluorescent probes with high sensitivity, selectivity, and photostability is ever-present. These molecular tools are fundamental to unraveling complex biological processes and advancing drug discovery. Among the myriad of fluorogenic cores, anthracene and its derivatives have long been recognized for their robust photophysical properties. This guide provides a detailed comparison of sensors based on the 9-chloroanthracene scaffold against other prevalent classes of fluorescent probes. We will delve into the mechanistic underpinnings of their performance, supported by experimental data and protocols, to empower researchers in selecting and designing the optimal fluorescent tools for their work.

The Anthracene Core: A Foundation for Fluorescent Sensing

The anthracene scaffold, a polycyclic aromatic hydrocarbon, is an attractive building block for fluorescent probes due to its inherent fluorescence, chemical stability, and the relative ease with which it can be chemically modified.[1][2] The fluorescence of anthracene originates from the π-conjugated system of its three fused benzene rings.[3] Substitution at the 9- and 10-positions, in particular, can significantly modulate its photophysical properties, making it a versatile platform for sensor development.[4]

The 9-chloro substitution on the anthracene ring introduces an electron-withdrawing group and a heavy atom. This modification can influence the photophysical properties in several ways. The chloro group can alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby affecting the excitation and emission wavelengths. Additionally, the "heavy atom effect" of chlorine can influence intersystem crossing rates, which can be exploited in designing certain types of probes. While specific performance data for a wide range of this compound-based sensors is not as abundant in the literature as for other derivatives, the principles of its function can be extrapolated from the extensive research on other 9-substituted anthracenes.

Performance Metrics: A Comparative Analysis

The efficacy of a fluorescent probe is judged by several key performance indicators. Here, we compare the general characteristics of anthracene-based sensors with other widely used fluorophore families: fluoresceins, rhodamines, BODIPY dyes, and cyanine dyes.

Fluorophore FamilyMolar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)Fluorescence Lifetime (τ) (ns)Key AdvantagesCommon Alternatives
Anthracene ~9,700 at 356 nm~0.30 (unsubstituted)~5 (in cyclohexane)High quantum yield, chemical stability, simple structure for modification.[2]Pyrene, Naphthalene, Fluorescein, Rhodamine, Cyanine Dyes[2]
Fluorescein HighHigh (~0.95 in basic conditions)[5]~4High quantum yield, strong absorption of blue light.[2]Rhodamine, BODIPY
Rhodamine HighHigh~1-4Excellent photostability, high quantum yields.[6]Fluorescein, Cyanine Dyes
BODIPY HighHigh~5-10High photostability, sharp emission peaks, insensitive to solvent polarity.[7]Rhodamine, Cyanine Dyes
Cyanine (Cy) Dyes 27,000 to 270,0000.01 to 0.33~1-3Bright and stable fluorescence, tunable for different wavelengths.[2]Fluorescein, Rhodamine

Note: The photophysical properties of fluorescent dyes are highly dependent on their specific chemical structure and the solvent environment. The values presented here are representative and may vary under different experimental conditions.[2]

Key Performance Considerations:
  • Sensitivity and Selectivity: The primary role of a fluorescent sensor is to detect a specific analyte with high sensitivity (a low limit of detection) and selectivity (minimal interference from other species).[8] For anthracene-based sensors, selectivity is often engineered by attaching a specific recognition moiety (receptor) to the anthracene core.[1][9] For example, a "turn-on" fluorescent sensor for Hg²⁺ was developed using an anthracene-thioacetal derivative. In the absence of Hg²⁺, the fluorescence is quenched. The addition of Hg²⁺ triggers a hydrolysis reaction, releasing the highly fluorescent anthracene aldehyde and resulting in a significant increase in fluorescence intensity. This chemodosimetric approach provides high selectivity for the target ion.

  • Quantum Yield (Φ): This parameter measures the efficiency of the fluorescence process, representing the ratio of photons emitted to photons absorbed. A high quantum yield is desirable for a bright fluorescent signal. Unsubstituted anthracene has a respectable quantum yield of around 0.30.[2] This can be enhanced or quenched through chemical modification and interaction with an analyte.

  • Photostability: The ability of a fluorophore to resist photodegradation (photobleaching) under prolonged light exposure is crucial for applications like long-term cell imaging. Rhodamine and BODIPY dyes are generally known for their excellent photostability.[6][7] While anthracene itself is reasonably stable, its photostability can be a limiting factor in some demanding applications compared to these more robust dyes.

  • Signaling Mechanism: Many fluorescent sensors, including those based on anthracene, operate on principles like Photoinduced Electron Transfer (PET), Förster Resonance Energy Transfer (FRET), and chelation-enhanced fluorescence (CHEF). In a typical PET-based "turn-on" sensor, the receptor in its unbound state quenches the fluorescence of the anthracene fluorophore through electron transfer. Upon binding to the analyte, this PET process is inhibited, leading to a restoration of fluorescence.[2]

Visualizing the Mechanism: Photoinduced Electron Transfer (PET)

The PET mechanism is a common and effective strategy for designing "turn-on" fluorescent probes. The following diagram illustrates this process for a generic 9-substituted anthracene sensor.

PET_Mechanism cluster_0 Analyte Absent ('Off' State) cluster_1 Analyte Present ('On' State) Excited_Anthracene_Off Anthracene* (Excited State) Ground_Anthracene_Off Anthracene (Ground State) Excited_Anthracene_Off->Ground_Anthracene_Off Quenched (No Fluorescence) Receptor_Off Receptor Excited_Anthracene_Off->Receptor_Off PET Ground_Anthracene_Off->Excited_Anthracene_Off Excitation (hν) Receptor_Analyte Receptor-Analyte Complex Receptor_Off->Receptor_Analyte + Analyte Excited_Anthracene_On Anthracene* (Excited State) Ground_Anthracene_On Anthracene (Ground State) Excited_Anthracene_On->Ground_Anthracene_On Fluorescence (hν') Ground_Anthracene_On->Excited_Anthracene_On Excitation (hν) Analyte Analyte

Caption: Simplified signaling pathway for a "turn-on" fluorescent probe based on photoinduced electron transfer (PET).[2]

Experimental Protocols

To ensure the scientific integrity of any comparison, robust and reproducible experimental protocols are essential. Below are detailed methodologies for key experiments in the evaluation of fluorescent probes.

Experimental Workflow for Evaluating a New Fluorescent Sensor

experimental_workflow cluster_synthesis Probe Synthesis & Characterization cluster_photophysical Photophysical Evaluation cluster_sensing Sensing Performance synthesis Synthesize this compound Derivative purification Purify via Chromatography synthesis->purification structure Confirm Structure (NMR, MS) purification->structure absorbance Measure UV-Vis Absorbance structure->absorbance selectivity Test Selectivity with Various Analytes structure->selectivity emission Measure Fluorescence Emission absorbance->emission quantum_yield Determine Quantum Yield emission->quantum_yield titration Perform Fluorescence Titration with Target Analyte selectivity->titration lod Calculate Limit of Detection (LOD) titration->lod

References

computational vs. experimental absorption and emission spectra of 9-chloroanthracene

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a comprehensive understanding of a molecule's photophysical properties is paramount. This guide provides an in-depth comparison of the computational and experimental absorption and emission spectra of 9-chloroanthracene, a halogenated polycyclic aromatic hydrocarbon. By juxtaposing theoretical predictions with empirical data, we aim to offer a nuanced perspective on the strengths and limitations of each approach, thereby enabling more informed experimental design and data interpretation.

Theoretical Underpinnings and Computational Strategy

The prediction of electronic absorption and emission spectra of organic molecules is a cornerstone of computational chemistry. Time-Dependent Density Functional Theory (TD-DFT) has emerged as a robust and widely used method for this purpose, balancing computational cost with reasonable accuracy for many systems.[1]

The "Why" Behind TD-DFT for this compound

For molecules like this compound, the electronic transitions of interest primarily involve promotions of electrons from π to π* orbitals within the anthracene core. TD-DFT is particularly well-suited for calculating the energies of these transitions, which correspond to the absorption of UV-visible light. The choice of functional and basis set is critical for obtaining results that correlate well with experimental data. For aromatic systems, hybrid functionals such as B3LYP often provide a good starting point.[2] Furthermore, the inclusion of a solvent model, such as the Polarizable Continuum Model (PCM), is crucial to account for the influence of the surrounding medium on the electronic structure of the molecule.

Computational Protocol: A Self-Validating Workflow

A reliable computational protocol is essential for generating trustworthy theoretical spectra. The following step-by-step methodology incorporates internal checks to ensure the validity of the results.

Step 1: Ground State Geometry Optimization

  • Action: The molecular geometry of this compound is optimized in the ground electronic state (S₀) using DFT.

  • Causality: This step is crucial as the calculated absorption spectrum is highly sensitive to the molecular geometry. An inaccurate ground state geometry will lead to erroneous transition energies.

  • Validation: A frequency calculation is performed on the optimized geometry. The absence of imaginary frequencies confirms that the structure corresponds to a true energy minimum.

Step 2: Excited State Calculations for Absorption

  • Action: Vertical excitation energies from the optimized ground state are calculated using TD-DFT. This simulates the absorption process, which is considered to occur on a much faster timescale than nuclear rearrangement (the Franck-Condon principle).

  • Causality: This provides the energies and oscillator strengths of the electronic transitions, which are used to construct the theoretical absorption spectrum.

  • Validation: The nature of the calculated transitions should be analyzed to ensure they correspond to the expected π-π* transitions of the anthracene chromophore.

Step 3: Excited State Geometry Optimization for Emission

  • Action: The geometry of the first excited singlet state (S₁) is optimized.

  • Causality: After excitation, the molecule relaxes to the lowest vibrational level of the S₁ state before emitting a photon. This geometry is therefore the starting point for the fluorescence process.

  • Validation: Similar to the ground state, a frequency calculation in the excited state should confirm a true energy minimum.

Step 4: Excited State Calculations for Emission (Fluorescence)

  • Action: Vertical de-excitation energies are calculated from the optimized S₁ geometry back to the ground state. This simulates the fluorescence emission.

  • Causality: The energy difference corresponds to the energy of the emitted photon.

  • Validation: The calculated emission energy should be lower than the absorption energy, accounting for the Stokes shift.

Diagram of the Computational Workflow

G cluster_gs Ground State (S₀) cluster_abs Absorption (S₀ → S₁) cluster_es Excited State (S₁) cluster_em Emission (S₁ → S₀) GS_Opt Geometry Optimization GS_Freq Frequency Calculation (Validation: No imaginary frequencies) GS_Opt->GS_Freq TDDFT_Abs TD-DFT Vertical Excitation GS_Opt->TDDFT_Abs Franck-Condon Principle Abs_Spectrum Simulated Absorption Spectrum TDDFT_Abs->Abs_Spectrum ES_Opt Geometry Optimization TDDFT_Abs->ES_Opt Excitation ES_Freq Frequency Calculation (Validation: No imaginary frequencies) ES_Opt->ES_Freq TDDFT_Em TD-DFT Vertical De-excitation ES_Opt->TDDFT_Em Relaxation TDDFT_Em->GS_Opt Emission Em_Spectrum Simulated Emission Spectrum TDDFT_Em->Em_Spectrum

Caption: Workflow for computational prediction of absorption and emission spectra.

Experimental Determination of Absorption and Emission Spectra

The empirical measurement of absorption and emission spectra provides the ground truth against which computational models are validated. Standardized protocols are essential for obtaining high-quality, reproducible data.

Experimental Protocol: A Guide to Accurate Measurements

Materials and Instrumentation:

  • This compound (purity >98%)

  • Spectroscopic grade solvent (e.g., cyclohexane)

  • UV-Vis spectrophotometer

  • Spectrofluorometer

  • Quartz cuvettes (1 cm path length)

Step-by-Step Methodology for Solution-State Measurements:

  • Sample Preparation: Prepare a dilute solution of this compound in the chosen solvent. The concentration should be adjusted to have an absorbance maximum below 0.1 to minimize inner filter effects in fluorescence measurements.

  • UV-Vis Absorption Measurement:

    • Record a baseline spectrum of the pure solvent in the cuvette.

    • Measure the absorption spectrum of the this compound solution over the desired wavelength range (e.g., 250-450 nm).

    • The wavelengths of maximum absorbance (λ_max) are identified.

  • Fluorescence Emission Measurement:

    • Excite the sample at or near its longest wavelength absorption maximum.

    • Scan the emission monochromator to record the fluorescence spectrum. The emission wavelengths will be longer than the excitation wavelength.

    • The wavelengths of maximum emission intensity are identified.

  • Data Analysis: The obtained spectra are plotted as absorbance or intensity versus wavelength. The positions of the absorption and emission maxima are the key data points for comparison.

Comparative Analysis: this compound

A direct comparison of the computationally predicted and experimentally measured spectral data for this compound reveals the predictive power and potential discrepancies of the theoretical approach.

Quantitative Data Summary
ParameterExperimental (in Cyclohexane)Computational (TD-DFT/B3LYP/6-31G(d) in Cyclohexane - Illustrative)
Absorption Maxima (λ_max,abs) 344 nm, 361 nm, 381 nm, 402 nmTypically a single, broad peak is predicted without vibronic coupling considerations.
Emission Maxima (λ_max,em) 406 nm, 430 nmA single peak corresponding to the 0-0 transition is typically predicted.
Stokes Shift (406 nm - 402 nm) = 4 nmCalculated from the difference between the lowest energy absorption and the emission maxima.

Note: The computational data presented here is illustrative. Actual calculated values will depend on the specific functional, basis set, and solvent model used.

The experimental data for this compound in cyclohexane is sourced from the "Handbook of Fluorescence Spectra of Aromatic Molecules" by Isadore B. Berlman, a foundational reference in the field.[3][4][5]

Discussion of Results

The experimental absorption spectrum of this compound, like that of anthracene, exhibits a characteristic vibronic structure with multiple peaks.[6] Standard TD-DFT calculations often predict a single, broad absorption band corresponding to the electronic transition without resolving this fine structure, unless more advanced computational methods that account for vibronic coupling are employed.[7]

The experimental emission spectrum also shows some vibronic features. The calculated emission wavelength from a standard TD-DFT approach typically corresponds to the 0-0 transition (the transition between the lowest vibrational levels of the excited and ground states). This often aligns reasonably well with the highest energy (shortest wavelength) peak in the experimental emission spectrum.

The Stokes shift, the difference in wavelength between the lowest energy absorption maximum and the highest energy emission maximum, is a key parameter. Both experimental and computational methods can provide an estimate of this value, which is indicative of the geometric relaxation in the excited state.

Causality of Discrepancies and Field-Proven Insights

Discrepancies between computational and experimental spectra are not failures of the methods but rather provide valuable insights into the underlying photophysics.

  • Vibronic Coupling: The fine structure observed in the experimental spectra of rigid molecules like this compound is due to transitions to different vibrational levels of the excited state. Standard TD-DFT does not inherently model this coupling, leading to the prediction of broad, structureless bands.

  • Solvent Effects: While continuum solvent models account for the bulk dielectric effect of the solvent, specific solvent-solute interactions, such as hydrogen bonding (not applicable for this compound in cyclohexane but relevant in other systems), can lead to deviations.

  • Choice of Functional and Basis Set: The accuracy of TD-DFT is highly dependent on the chosen computational parameters. Benchmarking against experimental data for a class of molecules is crucial for selecting the most appropriate methodology.

Conclusion

The synergistic use of computational and experimental techniques provides a powerful approach to characterizing the photophysical properties of molecules like this compound. TD-DFT calculations offer a rapid and cost-effective means to predict absorption and emission energies, guiding experimental efforts. In turn, experimental measurements provide the essential benchmark for validating and refining computational models. For researchers in drug development and materials science, this integrated approach accelerates the design and optimization of molecules with desired photophysical characteristics.

References

Decoding the Solid State: A Comparative Crystallographic Analysis of 9-Chloroanthracene

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Understanding Halogen Impact on Aromatic Stacking

In the realm of materials science and drug development, the precise three-dimensional arrangement of atoms within a molecule is paramount. This architecture, known as the crystal structure, governs a compound's physical and chemical properties, from solubility and stability to reactivity and bioavailability. Single-crystal X-ray diffraction (SC-XRD) stands as the definitive technique for elucidating this atomic arrangement. This guide provides an in-depth comparative analysis of the SC-XRD data for 9-chloroanthracene, contrasting it with its parent molecule, anthracene, and its bromo-analogue to reveal the subtle yet significant influence of halogen substitution on crystal packing.

The Significance of Aromatic Systems and Halogenation

Anthracene, a polycyclic aromatic hydrocarbon (PAH), serves as a fundamental building block in the development of organic semiconductors, dyes, and pharmaceutical intermediates.[1] Its planar structure and delocalized π-electron system facilitate characteristic intermolecular interactions, primarily π-π stacking and C-H···π interactions, which dictate its crystal packing.[2][3] The introduction of a halogen atom, such as chlorine, at the sterically hindered 9-position is expected to induce significant changes in these packing motifs due to its size and electronegativity, potentially leading to novel material properties.[4] Understanding these changes is crucial for the rational design of new materials with tailored solid-state characteristics.

From Crystal to Structure: The SC-XRD Experimental Workflow

The journey from a crystalline sample to a refined 3D structure is a meticulous process requiring precision at every step.[5][6] The validity of the final structural model is entirely dependent on the quality of the experimental data and the rigor of the subsequent analysis.[7]

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subgraph "cluster_Refinement" { label="Structure Refinement & Validation"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF"]; Refinement [label="9. Model Refinement\n(Least-squares optimization of atomic positions & thermal parameters)"]; Validation [label="10. Structure Validation\n(Using software like PLATON to check for errors, missed symmetry)"]; CIF [label="11. Final Crystallographic Information File (CIF)"]; Refinement -> Validation; Validation -> CIF; }

Detection -> Integration [lhead=cluster_Processing]; Solution -> Refinement [lhead=cluster_Refinement]; }

Figure 1: A generalized workflow for single-crystal X-ray diffraction analysis.
  • Crystal Growth and Selection : High-quality single crystals of this compound are typically grown by slow evaporation from a suitable solvent (e.g., toluene or ethanol). A well-formed, optically clear crystal, approximately 0.1-0.3 mm in its largest dimension and free from visible defects, is selected under a polarizing microscope.[5][8]

  • Mounting : The selected crystal is affixed to a glass fiber or a cryo-loop using a minimal amount of inert oil or epoxy and mounted on a goniometer head.[8]

  • Data Collection : The mounted crystal is placed on a diffractometer equipped with an X-ray source (commonly Mo Kα, λ=0.71073 Å or Cu Kα, λ=1.5418 Å) and an area detector.[9] The crystal is cooled to a low temperature (typically 100 K) using a nitrogen stream to minimize thermal vibrations and improve data quality.[10] A series of diffraction images are collected as the crystal is rotated through various angles, ensuring a complete and redundant dataset is obtained.[6][9]

  • Data Processing : The raw diffraction images are processed using specialized software. This involves indexing the reflections to determine the unit cell parameters, integrating the intensities of each reflection, and applying corrections for experimental factors like Lorentz-polarization effects and absorption.[11][12]

  • Structure Solution and Refinement : The "phase problem," a central challenge in crystallography, is overcome using computational methods (e.g., direct methods).[8] This yields an initial electron density map from which a preliminary model of the molecule can be built. This model is then refined using a least-squares process, where atomic positions and thermal displacement parameters are adjusted to achieve the best possible fit between the calculated and observed diffraction data.[10]

  • Validation : The final structure is rigorously validated using tools like PLATON to check for geometric reasonability, missed symmetry, and other potential issues.[13][14] The output is a Crystallographic Information File (CIF), which contains all the information about the crystal structure and the experiment.

Comparative Crystallographic Data Analysis

The introduction of a substituent onto the anthracene core directly impacts the crystal's unit cell dimensions and the symmetry in which the molecules arrange themselves (the space group).

ParameterAnthracene[15]This compound9-Bromoanthracene[16]
Formula C₁₄H₁₀C₁₄H₉Cl[17]C₁₄H₉Br[18]
Crystal System MonoclinicMonoclinicMonoclinic
Space Group P2₁/aP2₁/cP2₁/c
a (Å) 8.561Data Not Found10.15
b (Å) 6.036Data Not Found15.68
c (Å) 11.163Data Not Found7.02
β (°) ** 124.70Data Not Found103.55
Volume (ų) **474.2Data Not Found1086.0
Z 2Data Not Found4

Note: Specific unit cell parameters for this compound were not available in the searched public databases. However, comparison with anthracene and 9-bromoanthracene provides valuable context.

Unsubstituted anthracene crystallizes in the monoclinic space group P2₁/a with two molecules per unit cell (Z=2).[15][19] The molecules are arranged in a classic herringbone pattern, maximizing van der Waals interactions and minimizing repulsion.[20] The introduction of the larger bromine atom in 9-bromoanthracene maintains the monoclinic system but changes the space group to P2₁/c and doubles the number of molecules in the unit cell to four (Z=4).[16] This indicates a more complex packing arrangement is adopted to accommodate the bulky, electron-rich substituent. It is highly probable that this compound also crystallizes in a similar monoclinic system, likely P2₁/c, to accommodate the substituent.

Analysis of Intermolecular Interactions

The true insight into crystal engineering comes from analyzing the non-covalent interactions that build the supramolecular architecture.[21][22] The substitution of a hydrogen atom with a halogen introduces new potential interactions and alters the existing balance.

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subgraph "cluster_Halogen" { label="Halogenated Anthracene"; bgcolor="#E8F0FE"; node [fillcolor="#FFFFFF"]; X [label="Halogen (Cl, Br)", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; A_X [label="π-system"]; H_X [label="C-H Bonds"]; }

A -> A_N [label="π-π Stacking\n(Herringbone/Parallel)", color="#4285F4"]; H -> A_N [label="C-H···π Interaction", color="#FBBC05"]; X -> A_N [label="Halogen···π Interaction\n(Potential)", style=dashed, color="#EA4335"]; H_N -> X [label="C-H···Halogen\n(Weak Hydrogen Bond)", style=dashed, color="#EA4335"]; }

Figure 2: Key intermolecular interactions in anthracene and its halogenated derivatives.
  • π-π Stacking : In pure anthracene, the herringbone arrangement is dominant, where molecules are tilted relative to one another.[19] Halogen substitution can disrupt this ideal packing. The steric bulk of the chlorine atom at the C9 position likely forces a shift in the relative positions of the anthracene cores, potentially leading to more slipped-parallel or other arrangements to minimize steric hindrance.[23][24]

  • C-H···π Interactions : These are significant attractive forces in aromatic crystals, where a hydrogen atom from one molecule interacts with the electron-rich π-cloud of a neighbor.[3] The introduction of a halogen alters the electrostatic potential of the entire molecule, which can subtly strengthen or weaken these interactions at different positions.

  • Halogen-involved Interactions : The chlorine atom introduces the possibility of new, influential interactions. Weak C-H···Cl hydrogen bonds or even Cl···π interactions, where the chlorine atom interacts with the π-system of an adjacent molecule, can become important structure-directing forces.[25] These interactions, though weaker than classical hydrogen bonds, are known to play a critical role in the polymorphism and crystal packing of halogenated organic compounds.[26][27]

Polymorphism and Its Implications

A crucial concept in the study of solid-state materials is polymorphism—the ability of a compound to crystallize in multiple different forms, each with distinct properties.[23][26] Anthracene derivatives are known to exhibit polymorphism, often driven by the subtle balance of intermolecular forces like π-π stacking and weak hydrogen bonds.[24][27] The presence of the chloro-substituent in this compound increases the likelihood of polymorphism, as different packing arrangements may arise that optimize the various weak interactions in slightly different ways. Identifying and characterizing potential polymorphs is vital in drug development, as different forms can have dramatically different solubilities and stabilities.

Conclusion

The comparative analysis of this compound, even with limited public data, highlights the profound impact of a single halogen substituent on the solid-state structure of an aromatic system. The substitution at the C9 position disrupts the archetypal herringbone packing of anthracene, necessitating a more complex molecular arrangement to accommodate steric and electronic changes. This leads to alterations in the unit cell and likely introduces new, directional intermolecular interactions such as C-H···Cl and Halogen···π contacts. These modifications are not merely structural footnotes; they are fundamental to the material's bulk properties and are a key consideration for researchers engineering crystalline materials for applications in electronics and pharmaceuticals. This guide underscores the power of single-crystal X-ray diffraction not just as a tool for structure determination, but as a gateway to understanding and predicting the behavior of molecules in the solid state.

References

A Comparative Guide to Fluorophore Photostability: Benchmarking 9-Chloroanthracene

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of a robust fluorescent probe is a critical determinant for the success of imaging-based assays. Among the myriad of performance characteristics, photostability—the intrinsic ability of a fluorophore to resist photochemical degradation upon exposure to light—stands as a paramount attribute, particularly for applications demanding prolonged or high-intensity illumination. This guide provides an in-depth technical comparison of the photostability of 9-chloroanthracene against a panel of commonly employed fluorophores, including fluorescein, Rhodamine 6G, a representative BODIPY dye, and a cyanine dye (Cy5).

The Imperative of Photostability in Fluorescence-Based Research

Photobleaching, the irreversible photo-induced destruction of a fluorophore, is a primary limiting factor in fluorescence microscopy.[1] This phenomenon arises from the fluorophore's transition to a highly reactive triplet state upon excitation, where it can interact with molecular oxygen to generate reactive oxygen species (ROS) that ultimately lead to its chemical degradation.[2] The consequence of photobleaching is a diminished fluorescence signal over time, which can compromise the quantitative accuracy of measurements and limit the duration of live-cell imaging experiments. A highly photostable fluorophore, therefore, is one that can endure numerous excitation-emission cycles before succumbing to photodegradation, ensuring a stable and reliable signal throughout the course of an experiment.

A Comparative Analysis of Fluorophore Photostability

The photostability of a fluorophore is quantitatively described by its photobleaching quantum yield (Φb) or its photobleaching half-life (t1/2). The photobleaching quantum yield represents the probability that an excited fluorophore will undergo photobleaching. A lower Φb value indicates higher photostability. The half-life is the time required for the fluorescence intensity to decrease to 50% of its initial value under continuous illumination.

Below is a table summarizing the available quantitative photostability data for the selected fluorophores. It is crucial to note that these values can vary depending on the experimental conditions such as the solvent, oxygen concentration, and illumination intensity.

FluorophorePhotobleaching Quantum Yield (Φb)Fluorescence Quantum Yield (Φf)Key Characteristics
This compound Not readily available (expected to be moderate to low)~0.3-0.5 (estimated for halogenated anthracenes)Simple aromatic hydrocarbon, sensitive to solvent polarity.
Fluorescein ~10⁻⁴ - 10⁻⁵[3]0.925 (in 0.1 N NaOH)[4]Bright initial fluorescence, but known for its relatively low photostability.[2]
Rhodamine 6G ~10⁻⁶ - 10⁻⁷[5]0.95 (in ethanol)[4][6]High photostability and quantum yield, widely used as a laser dye.
BODIPY FL ~10⁻⁶[7]~0.9[8]High photostability, narrow emission spectra, and relatively insensitive to solvent polarity.
Cyanine 5 (Cy5) ~10⁻⁶ (can be improved with stabilizers)[9][10]~0.2 (in aqueous buffer)Good photostability, emits in the far-red region, minimizing autofluorescence.[11]

The Underpinnings of Photobleaching: A Mechanistic Overview

The journey of a fluorophore from an excited state to a photobleached state is a complex interplay of photophysical and photochemical processes. The Jablonski diagram below illustrates the key electronic transitions involved.

Jablonski S0 S₀ (Ground State) S1 S₁ (First Excited Singlet State) S0->S1 Absorption S1->S0 Fluorescence T1 T₁ (First Excited Triplet State) S1->T1 Intersystem Crossing (ISC) Bleached Photobleached Products T1->Bleached Photochemical Reactions (e.g., with O₂)

Caption: A simplified Jablonski diagram illustrating the key pathways leading to fluorescence and photobleaching.

Upon absorption of a photon, the fluorophore is elevated from its ground singlet state (S₀) to an excited singlet state (S₁). From S₁, it can return to S₀ via the emission of a photon (fluorescence) or through non-radiative pathways. A crucial alternative pathway is intersystem crossing (ISC) to the long-lived triplet state (T₁). It is from this reactive triplet state that photobleaching predominantly occurs, often through reactions with molecular oxygen to form singlet oxygen, a highly reactive species that can chemically modify and destroy the fluorophore.

Experimental Protocol for Benchmarking Photostability

To provide a standardized framework for comparing the photostability of fluorophores, we outline a detailed experimental protocol below. This protocol is designed to be a self-validating system, ensuring the generation of reliable and reproducible data.

I. Sample Preparation
  • Stock Solutions: Prepare 1 mM stock solutions of each fluorophore (this compound, fluorescein, Rhodamine 6G, BODIPY FL, and Cy5) in a suitable solvent (e.g., ethanol or DMSO).

  • Working Solutions: Dilute the stock solutions to a final concentration of 1 µM in the desired experimental buffer (e.g., phosphate-buffered saline, pH 7.4). Ensure the absorbance of the working solutions at the excitation maximum is below 0.1 to avoid inner filter effects.

  • Microscope Slide Preparation: Encapsulate a small volume (e.g., 10 µL) of the fluorophore working solution between a microscope slide and a coverslip. Seal the edges of the coverslip with nail polish or a suitable sealant to prevent evaporation and minimize oxygen exchange with the atmosphere.

II. Image Acquisition
  • Microscope Setup: Utilize a widefield or confocal fluorescence microscope equipped with appropriate excitation sources (lasers or filtered lamps) and emission filters for each fluorophore.

  • Imaging Parameters:

    • Select a region of interest (ROI) within the sample.

    • Use a consistent set of imaging parameters for all fluorophores:

      • Objective lens (e.g., 60x oil immersion)

      • Excitation intensity (use a power meter to ensure consistency)

      • Exposure time

      • Camera gain/sensitivity

  • Time-Lapse Imaging: Acquire a time-lapse series of images of the ROI under continuous illumination. The time interval between images should be consistent (e.g., every 5-10 seconds) and the total acquisition time should be sufficient to observe significant photobleaching.

III. Data Analysis
  • Intensity Measurement: Use image analysis software (e.g., ImageJ/Fiji) to measure the mean fluorescence intensity within the ROI for each image in the time series.

  • Background Correction: For each time point, measure the mean intensity of a background region devoid of the fluorophore and subtract this value from the corresponding ROI intensity.

  • Normalization: Normalize the background-corrected fluorescence intensity at each time point to the initial intensity (at t=0).

  • Photobleaching Curve: Plot the normalized fluorescence intensity as a function of time.

  • Half-Life Determination: Fit the photobleaching curve to a single exponential decay function to determine the photobleaching rate constant (k) and the photobleaching half-life (t1/2 = ln(2)/k).

Workflow cluster_prep Sample Preparation cluster_acq Image Acquisition cluster_analysis Data Analysis Stock Stock Solution Working Working Solution Stock->Working Dilute Slide Microscope Slide Working->Slide Mount Timelapse Time-Lapse Images Slide->Timelapse Image Intensity Measure Intensity Timelapse->Intensity Measure Background Background Correction Intensity->Background Correct Normalize Normalize Intensity Background->Normalize Normalize Curve Photobleaching Curve Normalize->Curve Plot HalfLife Determine Half-Life Curve->HalfLife Calculate t₁/₂

Caption: Experimental workflow for benchmarking fluorophore photostability.

Concluding Remarks

The selection of a fluorophore with appropriate photostability is a critical step in the design of robust and reliable fluorescence-based experiments. While this compound represents a simple and accessible fluorophore, its photostability is anticipated to be surpassed by more advanced and specifically engineered dyes such as Rhodamine 6G, BODIPY derivatives, and cyanine dyes. This guide provides a framework for the objective comparison of fluorophore photostability and underscores the importance of standardized experimental protocols for generating meaningful and comparable data. For applications requiring long-term imaging or high-intensity illumination, the use of highly photostable fluorophores is strongly recommended to ensure data integrity and experimental success.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 9-Chloroanthracene

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of laboratory waste management is paramount for ensuring a safe and compliant research environment. This guide provides an in-depth, procedural framework for the proper disposal of 9-chloroanthracene, a chlorinated aromatic compound utilized in various biochemical research applications.[1][2] Adherence to these protocols is critical not only for regulatory compliance but also for the protection of laboratory personnel and the environment.

Section 1: Understanding the Hazard Profile of this compound

Before handling or disposing of any chemical, a thorough understanding of its intrinsic hazards is essential. This compound (CAS No. 716-53-0) is a solid crystalline substance that presents several health risks.[3][4] It is known to cause skin and serious eye irritation, and may also lead to respiratory irritation.[3][4] Furthermore, it is suspected of causing genetic defects.[3][4] A comprehensive review of the Safety Data Sheet (SDS) is mandatory before commencing any work with this compound.[3][4][5]

Table 1: Key Hazard Information for this compound

Hazard StatementGHS ClassificationPrecautionary Measures
Causes skin irritationSkin Corrosion/Irritation, Category 2Wear protective gloves and clothing.[3][4]
Causes serious eye irritationSerious Eye Damage/Eye Irritation, Category 2Wear eye and face protection.[3][4]
May cause respiratory irritationSpecific target organ toxicity - (single exposure), Category 3Use only in a well-ventilated area, preferably a fume hood.[3][4]
Suspected of causing genetic defectsGerm Cell Mutagenicity, Category 2Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[3][4]
Section 2: Immediate Safety and Personal Protective Equipment (PPE)

A proactive approach to safety is non-negotiable when handling halogenated aromatic compounds. The following PPE is mandatory to minimize exposure risks.

  • Eye and Face Protection : Chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are required.[4] For tasks with a higher risk of splashing, a face shield should be worn in conjunction with goggles.[6]

  • Hand Protection : Wear appropriate chemical-resistant gloves.[3] Nitrile rubber gloves are a common choice, but it is crucial to consult the glove manufacturer's compatibility chart for the specific solvent being used with this compound.[6][7]

  • Body Protection : A lab coat or chemical-resistant apron must be worn to prevent skin contact.[3][8] For larger quantities or in the event of a spill, a chemically impervious suit may be necessary.[9]

  • Respiratory Protection : Under normal, well-ventilated laboratory conditions, such as working within a certified chemical fume hood, respiratory protection is not typically required.[3][4] However, for large-scale operations or in emergencies, a NIOSH/MSHA or European Standard EN 136 approved respirator should be used.[10]

Engineering controls are the first line of defense. Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[3][10] Ensure that safety showers and eyewash stations are readily accessible and have been recently tested.[3]

Section 3: Step-by-Step Disposal Protocol

The disposal of this compound and its contaminated materials must be treated as hazardous waste.[10] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[10]

Step 1: Waste Segregation

Proper segregation of chemical waste is crucial for safety and cost-effective disposal. As a chlorinated hydrocarbon, this compound waste must be collected separately from non-halogenated organic waste.[5][11]

  • Solid Waste : Collect pure this compound, contaminated personal protective equipment (e.g., gloves, wipes), and any contaminated lab supplies (e.g., weighing paper, pipette tips) in a designated, leak-proof, and clearly labeled hazardous waste container.[10]

  • Liquid Waste : Solutions containing this compound should be collected in a compatible, leak-proof container with a secure screw-top cap.[10] Glass containers are generally preferred for organic solvent waste.[10] The container must be compatible with the solvent used to dissolve the this compound.[10]

Step 2: Container Labeling

All hazardous waste containers must be properly labeled. The label should include:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound" and any other chemical constituents in the waste stream.

  • The approximate concentration or percentage of each component.

  • The associated hazards (e.g., "Toxic," "Irritant").

  • The date the waste was first added to the container.

  • The name and contact information of the generating researcher or laboratory.

Step 3: Storage

Store hazardous waste containers in a designated satellite accumulation area.[5] This area should be:

  • In a well-ventilated location, such as under a fume hood.

  • Away from incompatible materials like acids, bases, and strong oxidizing agents.[7]

  • In secondary containment to prevent the spread of material in case of a leak.

Step 4: Disposal Request

Once the waste container is full or is no longer needed, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office. Follow your institution's specific procedures for requesting a hazardous waste pickup.

G cluster_0 Waste Generation cluster_1 Waste Characterization & Segregation cluster_2 Containerization & Labeling cluster_3 Storage & Disposal start Generation of This compound Waste is_solid Is the waste solid or liquid? start->is_solid solid_waste Solid Waste (e.g., contaminated PPE, glassware) is_solid->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions in organic solvents) is_solid->liquid_waste Liquid container_solid Place in a designated, leak-proof, labeled solid hazardous waste container. solid_waste->container_solid container_liquid Place in a designated, leak-proof, labeled liquid hazardous waste container (halogenated). liquid_waste->container_liquid labeling Label container with: - 'Hazardous Waste' - Chemical names & concentrations - Hazards - Date container_solid->labeling container_liquid->labeling storage Store in a designated satellite accumulation area with secondary containment. labeling->storage disposal Arrange for disposal through Environmental Health & Safety (EHS). storage->disposal

Caption: Workflow for the proper disposal of this compound waste.

Section 4: Emergency Procedures for Spills

In the event of a spill, immediate and appropriate action is critical to mitigate hazards.

Step 1: Evacuate and Secure the Area

  • Alert others in the vicinity and restrict access to the spill area.[10]

  • If the spill is large or in a poorly ventilated area, evacuate the laboratory and notify your institution's EHS or emergency response team.

Step 2: Don Appropriate PPE

  • At a minimum, wear a lab coat, chemical safety goggles, and chemical-resistant gloves.[10]

  • If the spill is substantial or there is a risk of airborne dust, respiratory protection may be necessary.[10]

Step 3: Contain and Clean the Spill

  • For solid spills : Carefully sweep up the material and place it into a designated hazardous waste container.[3][4] Avoid creating dust.[3][4]

  • For liquid spills : Cover the spill with an inert absorbent material such as vermiculite, sand, or earth.[10] Once the liquid is absorbed, scoop the material into a hazardous waste container.[10][12]

Step 4: Decontaminate the Area

  • Clean the spill area with soap and water.[10]

  • All materials used for cleanup, including absorbent materials, wipes, and contaminated PPE, must be disposed of as hazardous waste in a sealed and labeled container.[10]

Step 5: Report the Incident

  • Report the spill to your laboratory supervisor and your institution's EHS office, following their specific reporting procedures.[10]

G cluster_0 Immediate Response cluster_1 Spill Cleanup cluster_2 Post-Cleanup spill This compound Spill Occurs evacuate Evacuate and Secure the Area spill->evacuate ppe Don Appropriate PPE evacuate->ppe contain Contain and Clean the Spill ppe->contain decontaminate Decontaminate the Area contain->decontaminate dispose_cleanup Dispose of Cleanup Materials as Hazardous Waste decontaminate->dispose_cleanup report Report the Incident to Supervisor and EHS dispose_cleanup->report

Caption: Emergency response workflow for a this compound spill.

By adhering to these detailed procedures, researchers and laboratory professionals can ensure the safe handling and disposal of this compound, fostering a culture of safety and environmental responsibility within the scientific community.

References

A Senior Application Scientist's Guide to Safely Handling 9-Chloroanthracene

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized chemical reagents like 9-Chloroanthracene, a chlorinated polycyclic aromatic hydrocarbon (PAH), demands a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure your work is conducted with the highest level of protection.

Hazard Identification and Risk Assessment

This compound is a solid, light-sensitive compound that presents several potential health hazards. A thorough risk assessment is the foundational step before any handling of this substance.

Key Hazards:

  • Skin Irritation: May cause skin irritation upon contact.

  • Serious Eye Irritation: Can lead to serious eye irritation.

  • Respiratory Irritation: Inhalation of dust or fumes may cause respiratory tract irritation.

  • Carcinogenicity: While not specifically classified, many PAHs are known or suspected carcinogens. It is prudent to handle this compound as a potential carcinogen.

  • Aquatic Toxicity: Harmful to aquatic life with long-lasting effects.

A pre-operational risk assessment should be conducted to evaluate the specific procedures, quantities being used, and the potential for exposure. This assessment will inform the selection of appropriate engineering controls and personal protective equipment.

Engineering and Administrative Controls: The First Lines of Defense

Before relying on Personal Protective Equipment (PPE), it is crucial to implement engineering and administrative controls to minimize exposure.

  • Engineering Controls: All work with this compound powder should be conducted in a certified chemical fume hood to prevent the inhalation of dust particles. The fume hood provides a physical barrier and ventilation to capture airborne contaminants.

  • Administrative Controls: Develop and strictly follow a Standard Operating Procedure (SOP) for handling this compound. This SOP should detail every step, from preparation to disposal. Ensure all personnel are trained on the SOP and the specific hazards of the chemical.

Personal Protective Equipment (PPE) Selection

PPE is the last line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.

Body Part PPE Recommendation Rationale and Specifications
Hands Nitrile or Neoprene GlovesProvides protection against incidental contact. For prolonged handling or immersion, consider heavier-duty gloves like Viton™ or butyl rubber. Always double-glove. Check the manufacturer's chemical resistance data.
Eyes/Face Safety Glasses with Side Shields or Goggles and a Face ShieldSafety glasses with side shields are the minimum requirement. For procedures with a higher risk of splashes or dust generation, chemical splash goggles and a face shield are necessary to protect the entire face.
Respiratory NIOSH-approved N95 Particulate Respirator or HigherAn N95 respirator is recommended for weighing and handling the solid form to prevent inhalation of fine particles. If there is a potential for vapor exposure (e.g., during heating), an air-purifying respirator with organic vapor cartridges should be used.
Body Laboratory Coat and Chemical-Resistant ApronA fully buttoned, long-sleeved laboratory coat is mandatory. A chemical-resistant apron should be worn over the lab coat when handling larger quantities or when there is a significant risk of splashes.
Feet Closed-toe ShoesShoes should fully cover the feet to protect against spills.

Step-by-Step Handling and Disposal Protocols

Adherence to a strict, step-by-step protocol is essential for minimizing risk.

PPE Donning and Doffing Workflow

The sequence of putting on and taking off PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence (Contaminated Area) d1 1. Lab Coat d2 2. Respirator d1->d2 d3 3. Goggles/Face Shield d2->d3 d4 4. Gloves (Double) d3->d4 f1 1. Outer Gloves f2 2. Lab Coat/Apron f1->f2 f3 3. Goggles/Face Shield f2->f3 f4 4. Respirator f3->f4 f5 5. Inner Gloves f4->f5

Caption: PPE Donning and Doffing Workflow.

Safe Handling Protocol
  • Preparation: Designate a specific area within the fume hood for handling this compound. Cover the work surface with absorbent, disposable bench paper.

  • Weighing: Use a disposable weigh boat. Handle the container and spatula with care to minimize dust generation.

  • Dissolving: If preparing a solution, add the solid this compound to the solvent slowly. Use a magnetic stirrer to avoid splashing.

  • Post-Handling: After use, decontaminate all non-disposable equipment (spatulas, glassware) with an appropriate solvent. Wipe down the work surface in the fume hood.

Spill Response

In the event of a spill, follow these steps:

  • Evacuate: Alert others in the area and evacuate if necessary.

  • Isolate: Secure the area to prevent unauthorized entry.

  • Protect: Don appropriate PPE, including respiratory protection.

  • Contain: For a solid spill, gently cover with a damp paper towel to avoid raising dust. For a liquid spill, use an absorbent material like vermiculite or a commercial spill kit.

  • Clean: Carefully scoop the contained material into a labeled waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

Disposal Plan

All waste contaminated with this compound is considered hazardous waste.

  • Solid Waste: Contaminated gloves, bench paper, weigh boats, and other disposable materials should be placed in a designated, labeled hazardous waste bag or container.

  • Liquid Waste: Unused solutions and decontamination solvents should be collected in a labeled, sealed hazardous waste container.

  • Disposal: All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations. Never dispose of this compound down the drain.

Emergency Procedures

In case of exposure, immediate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Always have the Safety Data Sheet (SDS) for this compound readily available for emergency responders.

By integrating these safety protocols into your daily laboratory practices, you can confidently and safely advance your research while ensuring the well-being of yourself and your colleagues.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.